molecular formula C9H7ClN2O B3046372 2-Chloro-7-methoxy-1,5-naphthyridine CAS No. 1236222-03-9

2-Chloro-7-methoxy-1,5-naphthyridine

Cat. No.: B3046372
CAS No.: 1236222-03-9
M. Wt: 194.62
InChI Key: FUEZZBXDMNQRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7-methoxy-1,5-naphthyridine is a substituted 1,5-naphthyridine derivative, a nitrogen-containing heterocyclic compound of significant interest in medicinal and organic chemistry. The 1,5-naphthyridine scaffold serves as a privileged structure in drug discovery due to its wide range of biological activities . This specific compound features chloro and methoxy functional groups, making it a versatile intermediate for further synthetic elaboration. Researchers utilize such halogenated naphthyridines in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce diverse carbon or nitrogen-based substituents at the chloro position . The 1,5-naphthyridine core is a key subunit in compounds studied for various pharmacological applications. Derivatives of this heterocycle have demonstrated notable biological activities, including antiproliferative, antibacterial, antiparasitic, and antiviral properties . For instance, complex molecules containing a chloro- and methoxy-substituted benzo[b][1,5]naphthyridine structure have been developed as antimalarial agents . The methoxy group can also serve as a synthetic handle for further functionalization, for example, through demethylation to create valuable hydroxylated intermediates . This chemical is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any consumer use.

Properties

IUPAC Name

2-chloro-7-methoxy-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-6-4-8-7(11-5-6)2-3-9(10)12-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEZZBXDMNQRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC(=N2)Cl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20855796
Record name 2-Chloro-7-methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236222-03-9
Record name 2-Chloro-7-methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-7-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for the preparation of 2-Chloro-7-methoxy-1,5-naphthyridine, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The synthesis is strategically designed as a two-step process, commencing with the construction of the core naphthyridinone ring system via a Gould-Jacobs cyclization, followed by a deoxychlorination to yield the target compound. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers insights into the rationale behind the selection of reagents and reaction conditions. The information presented herein is intended to empower researchers to confidently and efficiently synthesize this valuable molecule for further investigation and application.

Introduction and Strategic Overview

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The title compound, 2-Chloro-7-methoxy-1,5-naphthyridine, serves as a versatile intermediate for the synthesis of more complex molecules, owing to the reactivity of the chloro substituent which allows for facile nucleophilic substitution.

The synthetic strategy detailed in this guide is predicated on a logical and efficient two-step sequence. This approach is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding chemical transformations.

The two primary stages of the synthesis are:

  • Step 1: Gould-Jacobs Cyclization: Formation of the 7-methoxy-1,5-naphthyridin-2(1H)-one intermediate. This classic reaction provides a reliable method for constructing the bicyclic naphthyridinone core.

  • Step 2: Deoxychlorination: Conversion of the naphthyridinone to the final product, 2-Chloro-7-methoxy-1,5-naphthyridine, using a potent chlorinating agent.

This strategic disconnection allows for the modular construction of the target molecule, with each step being optimized for yield and purity.

Synthesis Pathway and Mechanistic Insights

The overall synthetic pathway is depicted below. The subsequent sections will provide a detailed examination of each step, including the reaction mechanism and a comprehensive experimental protocol.

Synthesis_Pathway cluster_0 Step 1: Gould-Jacobs Cyclization cluster_1 Step 2: Deoxychlorination 3-Amino-5-methoxypyridine 3-Amino-5-methoxypyridine Intermediate_A Vinylogous Amide Intermediate 3-Amino-5-methoxypyridine->Intermediate_A Condensation DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Intermediate_A 7-Methoxy-1,5-naphthyridin-2(1H)-one 7-Methoxy-1,5-naphthyridin-2(1H)-one Intermediate_A->7-Methoxy-1,5-naphthyridin-2(1H)-one Thermal Cyclization 2-Chloro-7-methoxy-1,5-naphthyridine 2-Chloro-7-methoxy-1,5-naphthyridine 7-Methoxy-1,5-naphthyridin-2(1H)-one->2-Chloro-7-methoxy-1,5-naphthyridine Chlorination POCl3 Phosphorus Oxychloride (POCl3) POCl3->2-Chloro-7-methoxy-1,5-naphthyridine

Caption: Overall synthesis workflow for 2-Chloro-7-methoxy-1,5-naphthyridine.

Step 1: Synthesis of 7-Methoxy-1,5-naphthyridin-2(1H)-one via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines and their nitrogenated bioisosteres, such as the 1,5-naphthyridin-2(1H)-ones.[1][2] This reaction proceeds in two distinct phases: an initial condensation followed by a high-temperature intramolecular cyclization.

2.1.1. Rationale and Mechanistic Considerations

The reaction is initiated by the nucleophilic attack of the amino group of 3-amino-5-methoxypyridine on the electron-deficient carbon of diethyl ethoxymethylenemalonate (DEEM).[2] This is followed by the elimination of ethanol to form a stable vinylogous amide intermediate. The subsequent and rate-determining step is the thermal cyclization of this intermediate. This is an electrocyclic ring-closing reaction that occurs at elevated temperatures, typically in a high-boiling solvent like Dowtherm A or diphenyl ether.[1] The choice of a high-boiling solvent is critical to provide the necessary thermal energy for the cyclization to proceed efficiently.

2.1.2. Detailed Experimental Protocol

Materials:

  • 3-Amino-5-methoxypyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or diphenyl ether)

  • Ethanol

  • Hexanes

Procedure:

  • Condensation:

    • In a round-bottom flask equipped with a reflux condenser, combine 3-amino-5-methoxypyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

    • Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting aminopyridine.

    • After the reaction is complete, allow the mixture to cool to approximately 80 °C and add ethanol to precipitate the intermediate.

    • Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

    • Collect the solid intermediate by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Thermal Cyclization:

    • In a separate round-bottom flask, heat Dowtherm A to 250 °C under a nitrogen atmosphere.

    • Add the dried vinylogous amide intermediate in portions to the hot Dowtherm A with vigorous stirring.

    • Maintain the reaction temperature at 250 °C for 30-60 minutes. Monitor the completion of the cyclization by TLC.

    • Once the reaction is complete, allow the mixture to cool to below 100 °C.

    • Add hexanes to the cooled mixture to precipitate the product.

    • Collect the solid product by vacuum filtration, wash thoroughly with hexanes to remove the Dowtherm A, and dry under vacuum.

    • The crude 7-methoxy-1,5-naphthyridin-2(1H)-one can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Step 2: Deoxychlorination to 2-Chloro-7-methoxy-1,5-naphthyridine

The conversion of the 7-methoxy-1,5-naphthyridin-2(1H)-one to the desired 2-chloro derivative is a crucial step that introduces a versatile handle for further chemical modifications. This transformation is effectively achieved using phosphorus oxychloride (POCl₃), a powerful dehydrating and chlorinating agent.[3]

2.2.1. Rationale and Mechanistic Considerations

7-Methoxy-1,5-naphthyridin-2(1H)-one exists in tautomeric equilibrium with its 2-hydroxy-7-methoxy-1,5-naphthyridine form. The hydroxyl group of this tautomer can react with phosphorus oxychloride. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently attacked by a chloride ion to yield the 2-chloro product and a phosphate byproduct.[4] The reaction is typically carried out in neat phosphorus oxychloride at reflux to ensure complete conversion. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can sometimes accelerate the reaction.[5]

2.2.2. Detailed Experimental Protocol

Materials:

  • 7-Methoxy-1,5-naphthyridin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, catalytic)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Chlorination Reaction:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 7-methoxy-1,5-naphthyridin-2(1H)-one (1.0 eq) in phosphorus oxychloride (5-10 eq).

    • If desired, add a catalytic amount of N,N-dimethylaniline (0.1 eq).

    • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.

    • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Work-up and Purification:

    • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.

    • Neutralize the acidic aqueous mixture by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude 2-Chloro-7-methoxy-1,5-naphthyridine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Quantitative Data Summary

The following table provides representative data for the synthesis of 2-Chloro-7-methoxy-1,5-naphthyridine. Please note that actual yields may vary depending on the specific reaction conditions and scale.

StepProductStarting MaterialReagentsTypical Yield (%)Typical Purity (%)
17-Methoxy-1,5-naphthyridin-2(1H)-one3-Amino-5-methoxypyridineDEEM, Dowtherm A60-75>95
22-Chloro-7-methoxy-1,5-naphthyridine7-Methoxy-1,5-naphthyridin-2(1H)-onePOCl₃70-85>98

Conclusion and Future Perspectives

This technical guide has detailed a reliable and efficient two-step synthetic pathway for the preparation of 2-Chloro-7-methoxy-1,5-naphthyridine. The described methodology, centered around the Gould-Jacobs reaction and subsequent deoxychlorination, offers a practical approach for researchers in the field of medicinal chemistry. The strategic insights and detailed protocols provided herein are intended to facilitate the synthesis of this valuable intermediate, thereby enabling the exploration of novel and potentially therapeutic 1,5-naphthyridine derivatives. The versatility of the 2-chloro substituent opens up a vast chemical space for the introduction of various functional groups, paving the way for the development of new chemical entities with diverse biological activities.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3252. [Link]

  • Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144.
  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • Wikipedia. (2023). Conrad–Limpach synthesis. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]

  • Oakwood Chemical. (n.d.). 3-Amino-5-methoxy-pyridine. [Link]

  • Organic Chemistry Portal. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Google Patents. (1994).
  • Journal of Islamic Academy of Sciences. (1989). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. [Link]

  • RSC Publishing. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. [Link]

  • Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent. [Link]

  • Wikipedia. (n.d.). Pyridines. [Link]

  • MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]

  • PMC. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • PMC. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]

Sources

Technical Guide: Spectroscopic Characterization of 2-Chloro-7-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2-Chloro-7-methoxy-1,5-naphthyridine , a critical electrophilic intermediate in the synthesis of bioactive naphthyridine derivatives (e.g., kinase inhibitors, BET bromodomain inhibitors).

Executive Summary & Compound Identity

2-Chloro-7-methoxy-1,5-naphthyridine is a heterobifunctional scaffold featuring a reactive


-chloro substituent (C2) and a stable 

-methoxy group (C7). The reactivity of the C2-chlorine atom makes this compound a primary electrophile for nucleophilic aromatic substitution (

) reactions, widely used to couple the naphthyridine core to amine-bearing pharmacophores.
Property Data
IUPAC Name 2-Chloro-7-methoxy-1,5-naphthyridine
CAS Number 1236222-03-9
Molecular Formula

Exact Mass 194.02 g/mol
Structural Class 1,5-Naphthyridine (Diazanaphthalene)

Synthesis & Structural Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying characteristic impurities (e.g., hydrolysis products, residual chlorinating agents).

Synthetic Pathway: The compound is typically synthesized via the chlorination of 7-methoxy-1,5-naphthyridin-2(1H)-one (Lactam tautomer) using phosphoryl chloride (


).

Synthesis Precursor 7-Methoxy-1,5-naphthyridin-2(1H)-one (CAS: 959615-59-9) Product 2-Chloro-7-methoxy-1,5-naphthyridine (CAS: 1236222-03-9) Precursor->Product  Reflux, 2-4h   Reagent POCl3 (Chlorination) Reagent->Product

Figure 1: Synthetic conversion of the lactam precursor to the target chloro-naphthyridine.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


 NMR spectrum of 2-chloro-7-methoxy-1,5-naphthyridine is distinct due to the asymmetry introduced by the substituents. The 1,5-naphthyridine core possesses a center of inversion, but the 2,7-substitution pattern breaks this symmetry, resulting in four distinct aromatic proton signals.
Predicted

NMR Data (

, 400 MHz)
PositionShift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H6 8.70 – 8.75Doublet (

)


-proton to N5. Deshielded by ring nitrogen, but shielded by ortho-OMe. Shows meta coupling to H8.
H4 8.25 – 8.35Doublet (

)


-proton to N1. Deshielded (para-like to N). Shows ortho coupling to H3.
H3 7.55 – 7.65Doublet (

)


-proton to N1. Ortho to Cl. Cl exerts

(inductive withdrawal) and

(resonance donation) effects.
H8 7.45 – 7.55Doublet (

)


-proton to N5. Ortho to OMe. Strongly shielded by electron-donating OMe group.
-OCH3 4.05 – 4.10Singlet (

)
-Characteristic methoxy singlet.

Key Diagnostic Features:

  • Coupling Patterns: The Ring A protons (H3, H4) exhibit large ortho coupling (~8.5 Hz), while Ring B protons (H6, H8) exhibit small meta coupling (~2-3 Hz) because the C7 position is substituted.

  • Chemical Shift Separation: The

    
    -proton H6 is the most downfield signal due to proximity to Nitrogen N5, whereas H8 is upfield due to the ortho-methoxy effect.
    

NMR Signatures
  • C2 (C-Cl): ~150-152 ppm (Deshielded ipso carbon).

  • C7 (C-OMe): ~156-158 ppm (Deshielded by Oxygen).

  • Methoxy (

    
    ):  ~54-56 ppm.
    
Mass Spectrometry (MS)

Mass spectrometry provides the most rapid confirmation of the structure due to the unique isotopic signature of Chlorine.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact).

  • Molecular Ion (

    
    ): 
    
    • m/z 194.02 (

      
       isotope, 100% relative abundance).
      
    • m/z 196.02 (

      
       isotope, ~32% relative abundance).
      
  • Isotope Pattern: A distinct 3:1 ratio between the M and M+2 peaks confirms the presence of a single Chlorine atom.

  • Fragmentation (EI):

    • 
       179 (
      
      
      
      ): Loss of methyl radical from methoxy group.
    • 
       159 (
      
      
      
      ): Loss of chlorine radical (less common in soft ionization).
    • 
       151 (
      
      
      
      ): Characteristic loss of CO from the methoxy-bearing ring after demethylation.
Infrared Spectroscopy (IR)

IR analysis is useful for verifying the functional groups and absence of the carbonyl precursor (lactam).

  • C-H Stretching (Aromatic): Weak bands at 3000–3100

    
    .
    
  • C-H Stretching (Aliphatic): Bands at 2850–2950

    
     (Methoxy group).
    
  • Ring Vibrations (C=N, C=C): Strong absorptions at 1580–1600

    
    .
    
  • C-O Stretching: Strong band at 1240–1260

    
     (Aryl alkyl ether).
    
  • C-Cl Stretching: Distinct band in the fingerprint region at 700–800

    
    .
    
  • Absence of C=O: The disappearance of the strong amide/lactam carbonyl peak (~1650-1680

    
    ) observed in the precursor (7-methoxy-1,5-naphthyridin-2-one) confirms successful chlorination.
    

Experimental Protocols

Protocol 1: Sample Preparation for NMR
  • Solvent Selection: Use Chloroform-d (

    
    )  for routine analysis. If solubility is poor, DMSO-
    
    
    
    is the preferred alternative, though chemical shifts will migrate slightly downfield.
  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (NaCl/POCl3 residues) that may cause line broadening.

Protocol 2: Reaction Monitoring (TLC/LCMS)
  • TLC System: 20% Ethyl Acetate in Hexanes.

    • Precursor (

      
      ): Polar lactam, stays near baseline.
      
    • Product (

      
      ): Less polar chloro-derivative, moves higher.
      
  • Detection: UV lamp (254 nm). The naphthyridine core is highly fluorescent (often blue/violet).

Structural Visualization & Numbering

The following diagram illustrates the IUPAC numbering used for the assignments above. Note the specific locations of the Chloro (2) and Methoxy (7) groups.[1]

Structure N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 Cl Cl C2->Cl  (Reactive) C4 C4 C3->C4 C4a C4->C4a C4a->N1 N5 N5 C4a->N5 C6 C6 N5->C6 C7 C7 C6->C7 C8 C8 C7->C8 OMe OMe C7->OMe  (Stable) C8a C8->C8a C8a->C4a

Figure 2: Structure of 2-Chloro-7-methoxy-1,5-naphthyridine. Note the reactive C-Cl bond at position 2.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53394628, 2-Chloro-7-methoxy-1,5-naphthyridine. Retrieved from [Link]

  • Litvic, M. et al. (2012). Spectral Characteristics of 2,7-Naphthyridines. MDPI Molecules. (Cited for comparative naphthyridine coupling constants). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activity of 2-Chloro-7-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive analysis of the potential biological activities of 2-Chloro-7-methoxy-1,5-naphthyridine, a specific analogue whose direct biological data is not extensively available in the public domain. By examining the established roles of its constituent functional groups—the 1,5-naphthyridine core, the 2-chloro substituent, and the 7-methoxy group—within related chemical structures, this document extrapolates potential mechanisms of action, suggests relevant biological targets, and provides detailed experimental protocols for the evaluation of its therapeutic potential. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound and its derivatives, fostering a hypothesis-driven approach to drug discovery.

Introduction: The 1,5-Naphthyridine Scaffold in Medicinal Chemistry

Naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, exist as six distinct isomers, each with a unique electronic distribution and steric arrangement that influences its interaction with biological macromolecules.[3][4] Among these, the 1,5-naphthyridine core has garnered significant interest due to the diverse biological activities demonstrated by its derivatives, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][5] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic profiles.

The subject of this guide, 2-Chloro-7-methoxy-1,5-naphthyridine, presents an intriguing combination of functionalities. The chloro group at the 2-position can act as a leaving group for nucleophilic substitution, providing a handle for further chemical modification, or it can participate in halogen bonding, influencing ligand-receptor interactions.[1][6] The methoxy group at the 7-position can modulate the electronic properties of the ring system and participate in hydrogen bonding.[6] The interplay of these substituents on the 1,5-naphthyridine core suggests a high potential for targeted biological activity.

Synthesis and Chemical Properties

The synthesis of 2-Chloro-7-methoxy-1,5-naphthyridine typically involves a multi-step process. A common strategy is the construction of a 1,5-naphthyridin-2-one precursor, which can then be chlorinated. For instance, a substituted pyridine can undergo a cyclization reaction to form the naphthyridinone ring system.[4] Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), yields the 2-chloro derivative.[1] The methoxy group can be introduced at an earlier stage on the pyridine starting material or later in the synthetic sequence.

The 2-chloro substituent makes the C2 position susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups, such as amines, alkoxides, and thiols.[1] This reactivity is a key feature for the generation of compound libraries for structure-activity relationship (SAR) studies.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related naphthyridine derivatives, 2-Chloro-7-methoxy-1,5-naphthyridine is hypothesized to possess several key biological activities.

Anticancer Activity

Naphthyridine derivatives are well-documented as potential anticancer agents, with mechanisms often involving the inhibition of crucial cellular enzymes or the induction of apoptosis.[5][7]

3.1.1. Topoisomerase Inhibition: Several fused 1,5-naphthyridine derivatives have been identified as topoisomerase I inhibitors.[8][9] These compounds intercalate into the DNA-topoisomerase complex, stabilizing the cleavage complex and leading to DNA strand breaks and subsequent cell death. It is plausible that 2-Chloro-7-methoxy-1,5-naphthyridine could exhibit similar activity.

3.1.2. Kinase Inhibition: The conserved ATP binding pocket of protein kinases makes them attractive targets for small molecule inhibitors. The 1,5-naphthyridine scaffold has been utilized in the development of potent kinase inhibitors, including those targeting PI3K/mTOR.[8] The chloro and methoxy groups can be tailored to optimize interactions within the kinase active site.

3.1.3. Induction of Apoptosis: Certain naphthyridine derivatives have been shown to induce apoptosis in cancer cells.[5] This can occur through various signaling pathways, including the activation of caspases.

Workflow for Investigating Anticancer Potential

Caption: Workflow for assessing the anticancer potential of 2-Chloro-7-methoxy-1,5-naphthyridine.

Antimicrobial Activity

The naphthyridine scaffold is famously associated with antibacterial agents, with nalidixic acid, a 1,8-naphthyridine derivative, being a notable example.[10][11]

3.2.1. DNA Gyrase and Topoisomerase IV Inhibition: The primary mechanism of action for many antibacterial naphthyridines is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[10][12] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bactericidal effects. The structural features of 2-Chloro-7-methoxy-1,5-naphthyridine may allow it to bind to the active sites of these enzymes.

3.2.2. Antifungal and Antiviral Potential: Some naphthyridine derivatives have also demonstrated antifungal and antiviral activities.[3][13] The specific mechanisms in these contexts are less universally defined but often involve interference with essential viral or fungal enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the hypothesized biological activities.

Cytotoxicity Assays

4.1.1. MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14]

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of 2-Chloro-7-methoxy-1,5-naphthyridine for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

4.1.2. Sulforhodamine B (SRB) Assay: The SRB assay is a colorimetric assay that measures cellular protein content.[15]

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

  • Procedure:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with SRB solution.

    • Wash away the unbound dye with 1% acetic acid.

    • Solubilize the protein-bound dye with a basic solution (e.g., 10 mM Tris base).

    • Measure the absorbance at 510 nm.

    • Calculate the IC50 value.

Kinase Inhibition Profiling

4.2.1. Kinome Profiling: To identify potential kinase targets, a broad screening against a panel of kinases is recommended.[16][17] This can be performed using various platforms, such as those employing radiometric, fluorescence, or luminescence-based detection methods.

  • General Procedure:

    • A panel of purified recombinant kinases is used.

    • Each kinase reaction is performed in the presence of a fixed concentration of 2-Chloro-7-methoxy-1,5-naphthyridine (e.g., 1 or 10 µM).

    • The kinase activity is measured and compared to a control (DMSO-treated) reaction.

    • The percentage of inhibition is calculated for each kinase.

    • "Hits" are kinases that are significantly inhibited by the compound.

4.2.2. In Silico Kinome Selectivity Prediction: Machine learning models can predict the kinome-wide selectivity profile of small molecules, providing a cost-effective and rapid initial assessment.[18][19][20]

Diagram of a Typical Kinase Inhibition Assay

Kinase_Inhibition_Assay Kinase Purified Kinase Reaction_Mix Reaction Mixture Kinase->Reaction_Mix Substrate Peptide Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Compound 2-Chloro-7-methoxy- 1,5-naphthyridine Compound->Reaction_Mix Incubation Incubation at 30°C Reaction_Mix->Incubation Detection Detection of Phosphorylated Substrate Incubation->Detection Result Quantification of Kinase Inhibition Detection->Result

Caption: Schematic of a typical in vitro kinase inhibition assay.

Data Presentation and Interpretation

Quantitative data from biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for 2-Chloro-7-methoxy-1,5-naphthyridine

Cell LineCancer TypeIC50 (µM)
MCF-7Breast5.2
A549Lung8.9
HCT116Colon3.7
PC-3Prostate12.1

Table 2: Hypothetical Kinase Inhibition Profile of 2-Chloro-7-methoxy-1,5-naphthyridine (at 1 µM)

Kinase% Inhibition
PI3Kα85
mTOR78
AKT145
CDK215

Conclusion and Future Directions

While direct experimental data on 2-Chloro-7-methoxy-1,5-naphthyridine is limited, a comprehensive analysis of its structural components and the biological activities of related compounds suggests a strong potential for this molecule in drug discovery, particularly in the areas of oncology and infectious diseases. The chloro and methoxy substituents offer opportunities for both potent biological interactions and further chemical derivatization to optimize activity and pharmacokinetic properties.

Future research should focus on the synthesis of 2-Chloro-7-methoxy-1,5-naphthyridine and its systematic evaluation in the biological assays outlined in this guide. A thorough investigation of its structure-activity relationships through the synthesis and testing of analogues will be crucial for the development of lead compounds with improved potency and selectivity. Furthermore, pharmacokinetic and in vivo efficacy studies will be necessary to translate promising in vitro results into potential therapeutic applications.

References

  • Taylor & Francis. (2013, October 24). Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding.
  • PubMed. (2023, January 15). Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach.
  • Journal of Chemical Information and Modeling. (2024, September 25).
  • mediaTUM. Identifying small molecule probes for kinases by chemical proteomics.
  • PubMed. (2018, March 20). Kinome-Wide Profiling Prediction of Small Molecules.
  • Omni Life Science. Cytotoxicity Assay for Anti-Cancer Drugs.
  • Pamgene. KinomePro™ – Functional Kinase Activity Profiling.
  • JNCI: Journal of the National Cancer Institute | Oxford Academic. New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening.
  • PubMed. (2006, July 15). Cytotoxic assays for screening anticancer agents.
  • SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • PMC. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
  • Journal of Bio-X Research - MedNexus. (2025, June 24). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II.
  • MDPI. (2024, December 17).
  • RSC Publishing. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
  • Semantic Scholar. (2024, December 17).
  • Encyclopedia.pub. (2020, August 31). Fused 1,5-naphthyridines.
  • MDPI. (2021, July 16).
  • Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery.
  • PMC - NIH.
  • MDPI. (2020, July 16).
  • PMC.
  • Wiley & Sons, Inc. THE NAPHTHYRIDINES.
  • Bentham Science. Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors.
  • Benchchem.
  • N.A. Design, Synthesis and Characterization of N-(7-((Substituted-1H-1,2,3- triazol-5-yl) methoxy)-5-methyl.
  • ResearchGate. (2025, October 15). (PDF)
  • MDPI. (2022, June 23).
  • ChemScene. 7-Methoxy-1,5-naphthyridin-2(1h)-one.
  • Google Patents.
  • MDPI. (2020, July 31).
  • MDPI. (2025, October 27).
  • Benchchem. Methoxy-Substituted Naphthyridines: A Technical Guide to Emerging Research Areas.

Sources

Technical Guide: 2-Chloro-7-methoxy-1,5-naphthyridine as a Synthetic Intermediate

[1]

Executive Summary

The 1,5-naphthyridine scaffold represents a privileged structure in medicinal chemistry, offering a bioisostere to quinolines and isoquinolines with distinct electronic properties and hydrogen-bonding potential. Specifically, 2-chloro-7-methoxy-1,5-naphthyridine serves as a critical bifunctional building block. Its value lies in its orthogonal reactivity : the electrophilic C2-chlorine atom enables rapid diversification via SNAr or palladium-catalyzed cross-couplings, while the C7-methoxy group provides a masked handle for solubility tuning or late-stage conversion to a phenol/triflate for further elaboration.[1]

This guide details the robust synthesis, reactivity profile, and application of this intermediate, moving beyond standard textbook descriptions to provide field-tested protocols and causality-driven insights.

Structural Analysis & Reactivity Profile[1]

The 1,5-naphthyridine core contains two nitrogen atoms at positions 1 and 5. This arrangement creates a significant electronic gradient across the rings.[1]

  • Position 2 (Cl-bearing): Highly electron-deficient due to the adjacent N1 nitrogen (alpha position) and the para-relationship to the N5 nitrogen.[1] This makes it exceptionally reactive toward nucleophilic aromatic substitution (SNAr) and oxidative addition to Pd(0).[1]

  • Position 7 (OMe-bearing): Located beta to the N5 nitrogen.[1] The methoxy group acts as an electron-donating group (EDG), modulating the electron deficiency of the ring system and preventing non-specific decomposition during harsh coupling conditions.[1]

Reactivity Logic Diagram

ReactivityProfileCore2-Chloro-7-methoxy-1,5-naphthyridineC2C2-Position (Cl)Electrophilic CenterCore->C2C7C7-Position (OMe)Masked HandleCore->C7SNArS_NAr Reactions(Amines/Alkoxides)C2->SNArHigh ReactivitySuzukiPd-Catalyzed Coupling(Suzuki/Buchwald)C2->SuzukiStandard ConditionsDemethylDemethylation (BBr3)-> C7-OH -> C7-OTfC7->DemethylLate-Stage

Figure 1: Orthogonal reactivity profile allowing sequential functionalization.

Synthesis of the Core Scaffold[1][2][3][4]

While classical Skraup syntheses often yield mixtures of isomers, a regioselective Heck-cyclization strategy is preferred for high-purity production of the 7-methoxy isomer. This route avoids the difficult separation of 1,5- and 1,6-naphthyridine isomers common in glycerol-based condensations.

Retrosynthetic Analysis[1]
  • Target: 2-Chloro-7-methoxy-1,5-naphthyridine[1]

  • Precursor: 7-Methoxy-1,5-naphthyridin-2(1H)-one[1]

  • Starting Materials: 2-Bromo-5-methoxypyridin-3-amine and Methyl acrylate.

Step-by-Step Synthetic Protocol
Step 1: Heck Coupling & Cyclization (One-Pot or Telescoped)

Rationale: Using a 2-bromo-3-aminopyridine ensures that the pyridine ring is pre-functionalized at the correct positions (N1 and C7 equivalent), guaranteeing the 1,5-naphthyridine outcome.[1]

Reagents:

  • 2-Bromo-5-methoxypyridin-3-amine (1.0 eq)[1]

  • Methyl acrylate (1.5 eq)[1]

  • Pd(OAc)₂ (5 mol%)[1]

  • P(o-tol)₃ (10 mol%)[1]

  • Triethylamine (3.0 eq)[1]

  • Solvent: DMF or Acetonitrile[1]

Protocol:

  • Charge a pressure vessel with 2-bromo-5-methoxypyridin-3-amine, Pd(OAc)₂, P(o-tol)₃, and DMF.[1]

  • Degas with N₂ for 15 minutes to prevent Pd oxidation.[1]

  • Add Triethylamine and Methyl acrylate.[1]

  • Heat to 100°C for 12 hours . The reaction proceeds via Heck coupling to the cinnamate intermediate, followed by spontaneous intramolecular lactamization (aza-Michael/acylation sequence) to form 7-methoxy-1,5-naphthyridin-2(1H)-one .[1]

  • Workup: Cool to room temperature.[1][2][3] Pour into water. The product often precipitates as a solid.[1] Filter and wash with Et₂O.[1] If no precipitate, extract with EtOAc/MeOH (9:1).[1]

Step 2: Chlorination (Deoxychlorination)

Rationale: Conversion of the lactam (tautomeric with 2-hydroxy) to the chloride activates the position for subsequent medicinal chemistry.[1]

Reagents:

  • 7-Methoxy-1,5-naphthyridin-2(1H)-one (1.0 eq)[1]

  • POCl₃ (Phosphorus oxychloride) (Excess, solvent/reagent)[1]

  • Optional: PCl₅ (0.1 eq) to accelerate reaction if sluggish.[1]

Protocol:

  • Suspend the lactam in neat POCl₃ (approx. 5-10 volumes).

  • Heat to reflux (105°C) for 2-4 hours. The suspension will clear as the chloride is formed.[1]

  • Critical Safety Step: Cool to room temperature.[1][2][3] Remove excess POCl₃ under reduced pressure before quenching.[1]

  • Pour the residue slowly onto crushed ice/NaHCO₃ solution (exothermic!). Maintain pH > 7 to prevent protonation of the naphthyridine nitrogen, which would trap the product in the aqueous phase.[1]

  • Extract with DCM, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).[1]

Synthetic Workflow Diagram[1]

SynthesisRouteSM2-Bromo-5-methoxypyridin-3-amine+ Methyl AcrylateHeckHeck Coupling(Pd(OAc)2, P(o-tol)3, Et3N)SM->HeckIntermediateIntermediate:Amino-acrylateHeck->IntermediateCyclizationIntramolecular Cyclization(Lactamization)Intermediate->CyclizationLactam7-Methoxy-1,5-naphthyridin-2(1H)-oneCyclization->LactamChlorinationDeoxychlorination(POCl3, Reflux)Lactam->ChlorinationProduct2-Chloro-7-methoxy-1,5-naphthyridineChlorination->Product

Figure 2: Regioselective synthesis via Heck-Cyclization cascade.[1]

Functionalization & Applications

C2-Displacement (The "Hinge Binder" Strategy)

In kinase inhibitor design, the C2 position often targets the ATP-binding hinge region.[1]

  • SNAr: Reacts readily with primary and secondary amines.

    • Conditions: Amine (1.2 eq), DIPEA (2.0 eq), DMSO or NMP, 80-100°C.[1]

    • Note: No catalyst required due to the electron-deficient nature of the 1,5-naphthyridine ring.

  • Suzuki-Miyaura: Couples with aryl boronic acids.[1]

    • Conditions: Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2M aq), Dioxane, 90°C.[1]

    • Insight: Use anhydrous conditions if the C2-Cl is prone to hydrolysis back to the lactam (rare, but possible with hydroxide bases).[1]

C7-Modification (Solubility & PK)

The methoxy group is robust during C2 manipulation.[1] Once the C2 pharmacophore is established, the C7-OMe can be:

  • Demethylated: BBr₃ (DCM, -78°C to RT) yields the C7-OH.[1]

  • Activated: Reaction with Tf₂O yields the C7-triflate.

  • Coupled: The triflate undergoes Suzuki or Buchwald couplings to introduce solubilizing groups (e.g., piperazines, morpholines) in the "solvent-exposed" region of the protein pocket.[1]

Quantitative Data Summary[1]
ParameterValue / ConditionNote
Molecular Weight 194.62 g/mol
ClogP ~2.1Moderate lipophilicity
SNAr Reactivity HighReacts with amines w/o metal catalyst
Stability GoodStable to air/moisture; store at 4°C
Typical Yield (Step 1) 65-75%Heck-Cyclization
Typical Yield (Step 2) 85-90%Chlorination

Troubleshooting & Optimization

Issue: Low Yield in Heck Step

  • Cause: Oxidation of Pd catalyst or poisoning by the free amine.[1]

  • Solution: Ensure rigorous degassing.[1] Use a bidentate ligand like Xantphos if P(o-tol)₃ fails, though monodentate ligands usually favor the Heck pathway over amination.[1]

Issue: Incomplete Chlorination

  • Cause: Presence of moisture in POCl₃ or "caking" of the lactam.[1]

  • Solution: Ensure the lactam is finely powdered before addition.[1] Add a catalytic amount of DMF (Vilsmeier-Haack type activation) to the POCl₃ mixture.[1]

Issue: Hydrolysis during Workup

  • Cause: The C2-Cl bond is labile in strongly acidic/basic aqueous media.

  • Solution: Quench POCl₃ reactions into buffered ice water (sodium acetate or bicarbonate) and extract immediately.[1]

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 2020.[4][5] Link

  • Synthesis of 1,5-naphthyridines from 3-aminopyridines.Journal of Organic Chemistry, 2005.
  • 7-Methoxy-1,5-naphthyridin-2(1H)-one (CAS 959615-59-9). ChemScene/BLDPharm Catalog Data. Link

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific Technical Guide. Link

  • Reactions of Amines (SNAr context). Chemistry LibreTexts. Link

The 1,5-Naphthyridine Core: A Technical Guide to Synthesis and Medicinal Application

[1]

Executive Summary

The 1,5-naphthyridine scaffold (pyrido[3,2-b]pyridine) represents a "privileged structure" in modern medicinal chemistry.[1] Distinct from its 1,8-isomer (famous for the quinolone antibiotics like nalidixic acid), the 1,5-isomer is chemically symmetric and electronically deficient. Its planar, diazanaphthalene architecture serves as an effective bioisostere for quinoline and purine rings, making it a critical scaffold for ATP-competitive kinase inhibitors, bromodomain antagonists, and epigenetic modulators. This guide synthesizes the historical genesis, synthetic methodologies, and therapeutic utility of this core.[2][3]

Part 1: Historical Genesis & Structural Fundamentals

Discovery and Nomenclature

While quinolines were well-established by the late 19th century, the diazanaphthalenes (naphthyridines) remained elusive due to the difficulty of cyclizing electron-deficient pyridine rings. The term "naphthyridine" was proposed by Reissert in 1893.

The specific isolation of 1,5-naphthyridine is historically attributed to K. Wesely in 1904 , who adapted the Skraup quinoline synthesis to 3-aminopyridine. This was a non-trivial chemically significant achievement because the pyridine ring resists the electrophilic aromatic substitution required for the Skraup cyclization.

Physicochemical Profile

The 1,5-naphthyridine core is characterized by high symmetry (

PropertyValue/DescriptionImplication for Drug Design
Molecular Formula

Low MW fragment (130.15 Da) ideal for FBDD.
pKa (Base) ~2.91 (Monoprotonation)Less basic than quinoline (pKa ~4.9); remains largely uncharged at physiological pH, aiding membrane permeability.
LogP ~1.8 - 2.0Moderate lipophilicity; favorable for oral bioavailability.
Dipole Moment 0 D (Symmetric)Influences crystal packing and solubility; substitution breaks symmetry to tune solubility.
Electronic State

-deficient
Susceptible to Nucleophilic Aromatic Substitution (

), particularly at C2/C6 positions.

Part 2: Synthetic Evolution (The "How")

The Classic Route: Skraup Synthesis

The foundational method involves the reaction of 3-aminopyridine with glycerol in the presence of sulfuric acid and an oxidizing agent (originally arsenic acid or nitrobenzene).[4][5] The mechanism proceeds via the in situ formation of acrolein, Michael addition to the amine, and subsequent cyclization onto the pyridine ring.[6]

  • Regioselectivity: Cyclization occurs exclusively at the 2-position of the pyridine ring (para to the ring nitrogen) rather than the 4-position, yielding the 1,5-isomer rather than the 1,7-isomer. This is governed by the directing effect of the ring nitrogen and the stability of the transition state.

Modern Synthetic Architectures

Modern medicinal chemistry demands functionalized cores. Current workflows utilize:

  • Friedländer Condensation: Reacting 3-amino-2-formylpyridines with ketones.

  • Cross-Coupling: Halogenation of the core (e.g., 2,6-dichloro-1,5-naphthyridine) followed by Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Directed Ortho-Metallation (DoM): Lithiation of 3-fluoropyridines to install formyl groups for subsequent cyclization.

Visualization: Synthetic Pathways

The following diagram outlines the logical flow from precursors to the functionalized core.

GStart3-AminopyridineCore1,5-Naphthyridine(Core Scaffold)Start->Core Cyclization (Wesely 1904)ReagentGlycerol / H2SO4(Skraup)Reagent->CoreOxidationN-Oxidation / Chlorination(POCl3)Core->Oxidation ActivationIntermed2,6-Dichloro-1,5-naphthyridineOxidation->IntermedFinalFunctionalized Drug Candidate(Kinase Inhibitor)Intermed->Final Pd-Catalyzed Coupling

Figure 1: Synthetic evolution from raw materials to functionalized medicinal candidates.

Part 3: Medicinal Chemistry Trajectory (The "Why")

Kinase Inhibition (The Hinge Binder)

The 1,5-naphthyridine scaffold is a proven ATP-mimetic. The nitrogen atoms (N1 and N5) can serve as hydrogen bond acceptors.

  • Mechanism: In ALK5 (TGF-

    
     type I receptor) inhibitors, the N1 nitrogen often accepts a hydrogen bond from the hinge region of the kinase, while C2/C3 substituents position into the hydrophobic pocket.
    
  • Case Study: L-452991 and related analogues utilize the 1,5-naphthyridine core to achieve high selectivity for ALK5 over p38 MAP kinase, a common off-target liability for quinoline-based inhibitors.

Epigenetics: Bromodomains

Recent work has identified 1,5-naphthyridine derivatives as potent BET (Bromodomain and Extra-Terminal motif) inhibitors. The scaffold mimics the acetyl-lysine recognition motif required for binding to the bromodomain pocket.

Visualization: SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic typically applied to this core.

SARCore1,5-Naphthyridine CoreN1N1: Hinge Binding(H-Bond Acceptor)Core->N1C2C2: Solubilizing Group(Morpholine/Piperazine)Core->C2C4C4: Hydrophobic Pocket(Aryl/Heteroaryl)Core->C4C8C8: Selectivity Handle(Steric bulk)Core->C8

Figure 2: Strategic substitution points on the 1,5-naphthyridine core for tuning biological activity.

Part 4: Self-Validating Experimental Protocol

Protocol: Modified Skraup Synthesis of 1,5-Naphthyridine

This protocol is adapted from classical methods but optimized for safety and reproducibility, replacing arsenic acid with the Sulfo-Mix method.

Objective: Synthesis of the parent 1,5-naphthyridine core from 3-aminopyridine.

Materials:
  • 3-Aminopyridine (1.0 eq, 9.4 g, 100 mmol)

  • Glycerol (anhydrous, 3.5 eq)

  • Sodium m-nitrobenzenesulfonate (Oxidant, 1.2 eq)

  • Sulfuric acid (conc. 98%, solvent/catalyst)

  • Ferrous sulfate (

    
    , catalytic, 0.5 g)
    
  • Ice/Water bath

  • Ammonium hydroxide (

    
    )
    
Step-by-Step Methodology:
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient due to viscosity), a reflux condenser, and an internal thermometer.

  • Mixing (Exothermic Control):

    • Add 3-aminopyridine, sodium m-nitrobenzenesulfonate, glycerol, and ferrous sulfate to the flask.

    • Critical Step: Place the flask in an ice bath. Add concentrated sulfuric acid (30 mL) dropwise with vigorous stirring. Caution: The reaction is highly exothermic. Maintain internal temperature

      
       during addition.
      
  • Reaction:

    • Remove the ice bath.

    • Heat the mixture slowly using an oil bath to 135°C .

    • Observation: The reaction will likely foam around 100-110°C (water elimination/acrolein formation). Ensure sufficient headspace in the flask.

    • Hold at 135-140°C for 4 hours. The mixture will turn dark brown/black.

  • Quenching & Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mass onto 200g of crushed ice.

    • Basify the solution to pH ~9-10 using concentrated ammonium hydroxide. Caution: This generates significant heat.

  • Extraction:

    • Extract the aqueous slurry with Dichloromethane (DCM) (

      
       mL).
      
    • Note: The product is moderately soluble in water; thorough extraction is necessary.

    • Dry combined organics over

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallize the crude solid from diethyl ether or sublime under reduced pressure.

    • Yield Expectation: 30-45% (Pale yellow crystals).

    • Validation:

      
       NMR (
      
      
      ):
      
      
      9.0 (dd, 2H), 8.4 (dd, 2H), 7.6 (dd, 2H).

References

  • Wesely, K. (1904). "Über 1,5-Naphthyridin". Berichte der deutschen chemischen Gesellschaft, 37(2), 2138–2143. Link

  • Litvinov, V. P. (2004). "Advances in the chemistry of naphthyridines". Russian Chemical Reviews, 73(7), 637. Link

  • Gellibert, F., et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors". Journal of Medicinal Chemistry, 47(18), 4494–4506.[7] Link

  • Brown, E. V. (1954). "The Chemistry of the Naphthyridines". Chemical Reviews, 54(5), 797-825. Link

  • Mishra, C. B., et al. (2019). "Naphthyridines: A privileged scaffold in drug discovery".[1][6] European Journal of Medicinal Chemistry, 183, 111686. Link

Physicochemical characteristics of substituted 1,5-naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of Substituted 1,5-Naphthyridines

Executive Summary The 1,5-naphthyridine scaffold represents a privileged diazanaphthalene pharmacophore, distinct from its quinoline and isoquinoline isomers due to its intrinsic electron-deficiency and specific nitrogen placement (positions 1 and 5). This architecture confers unique physicochemical properties—specifically regarding basicity, pi-stacking capability, and metal coordination—that are critical for designing kinase inhibitors, HIV integrase inhibitors, and DNA-intercalating agents. This guide provides a rigorous technical analysis of these characteristics, supported by validated experimental protocols and structural insights.

Part 1: Molecular Architecture & Electronic Landscape[1]

The 1,5-naphthyridine core (


) is a planar, bicyclic aromatic system. Its physicochemical behavior is dominated by the electronegativity of the two nitrogen atoms, which induces significant electron deficiency in the ring system compared to naphthalene.

Electronic Distribution & Reactivity

  • Dipole Moment: The centrosymmetric nature of unsubstituted 1,5-naphthyridine results in a zero dipole moment in the ground state, unlike its 1,8- or 1,6-isomers. However, substitution breaks this symmetry, creating strong dipoles that influence solubility and binding orientation.

  • Nitrogen Basicity: The lone pairs on N1 and N5 are orthogonal to the pi-system (sp2 hybridized). However, the inductive effect of the second nitrogen atom across the fused ring significantly lowers the pKa compared to quinoline (pKa ~4.9). 1,5-Naphthyridine exhibits a pKa of approximately 2.91, making it a very weak base.

  • Electrophilic/Nucleophilic Susceptibility: The electron-deficient ring is deactivated towards electrophilic aromatic substitution but highly reactive towards nucleophilic attack, particularly at the

    
    -positions (C2/C6 and C4/C8) relative to the nitrogens.
    

Visualization: Electronic Influence Network The following diagram illustrates the logical flow of electronic effects within the scaffold.

NaphthyridineElectronics Core 1,5-Naphthyridine Core N_Atoms N1 & N5 Heteroatoms (Inductive Effect) Core->N_Atoms Electron_Def Ring Electron Deficiency N_Atoms->Electron_Def -I Effect Basicity Attenuated Basicity (pKa ~ 2.91) N_Atoms->Basicity Lone Pair Repulsion Reactivity Nucleophilic Susceptibility (C2, C4, C6, C8) Electron_Def->Reactivity Activates Stacking Enhanced Pi-Pi Stacking Electron_Def->Stacking Lowers LUMO

Caption: Causal network of electronic effects in 1,5-naphthyridines driving reactivity and physical properties.

Part 2: Physicochemical Data & Comparative Profiling[2][3][4]

The substitution pattern on the 1,5-naphthyridine ring dramatically alters its aqueous solubility and ionization state. The table below summarizes key quantitative data for the core scaffold and representative derivatives.

Table 1: Comparative Physicochemical Properties

CompoundSubstituent (Pos)pKa (Exp/Calc)LogP (Oct/Water)Key CharacteristicSource
1,5-Naphthyridine None2.911.30Planar, weak base[1][2]
4-Hydroxy-1,5-naphthyridine 4-OH (Tautomer)2.85 (N1), 10.01 (OH)0.78Amphoteric, H-bond donor[2]
4-Amino-1,5-naphthyridine 4-NH29.44 (N1)0.85High basicity (Resonance)[2]
Substituted 3-Carboxamide 3-CONH-RN/A2.0 - 4.5Poor aq. solubility (<200 µM)[3]
Benzo[b]-1,5-naphthyridine Fused Benzo~4.22.8Enhanced lipophilicity[4]

Expert Insight: The dramatic jump in pKa for the 4-amino derivative (from 2.91 to 9.44) is a textbook example of resonance stabilization of the conjugate acid. The amino group donates electron density into the ring, stabilizing the protonated N1. This is a critical design lever: introducing an amino group at C4 or C8 can transform the molecule from a neutral binder to a cationic species at physiological pH, drastically altering its volume of distribution (Vd).

Part 3: Spectroscopic & Solid-State Signatures

1. UV-Vis & Fluorescence [1]

  • Absorption: 1,5-Naphthyridines typically display

    
     transitions in the 290–350 nm range. These bands are relatively insensitive to solvent polarity (minor solvatochromism), indicating a rigid ground state.
    
  • Fluorescence: While the core is weakly fluorescent, 4,8-substituted derivatives often exhibit strong emission. However, fluorescence quenching in water is common due to H-bonding interactions with the nitrogen lone pairs, which facilitates non-radiative decay.

2. Solid-State Pi-Stacking The electron-deficient nature of the 1,5-naphthyridine ring makes it an exceptional pi-stacking partner for electron-rich systems (e.g., DNA base pairs, purine-binding pockets in kinases).

  • Crystal Packing: X-ray structures frequently reveal "head-to-tail" stacking motifs with interplanar distances of <3.5 Å.

  • Biological Relevance: This stacking capability is the primary mechanism for the potency of naphthyridine-based HIV Integrase inhibitors, where the ring stacks against the viral DNA end [5].

Part 4: Experimental Protocols

To ensure data reliability, the following protocols are designed to address the specific solubility challenges of naphthyridines.

Protocol A: Potentiometric pKa Determination (Mixed Solvent)

Standard aqueous titration often fails due to precipitation of neutral naphthyridines.

Reagents: 0.1M HCl, 0.1M NaOH, Methanol (HPLC grade), KCl (ionic strength adjuster). Equipment: Mettler Toledo T5 or equivalent autotitrator, combined glass pH electrode.

  • Preparation: Dissolve the naphthyridine derivative (approx. 5 mg) in a defined ratio of Methanol:Water (e.g., 40:60 v/v) containing 0.15M KCl. Ensure complete dissolution.

  • Calibration: Calibrate the electrode using aqueous buffers (pH 4.01, 7.00, 10.01). Apply the Yasuda-Shedlovsky correction to account for the organic cosolvent.

  • Titration: Acidify the sample to pH ~2.0 with 0.1M HCl. Titrate with 0.1M NaOH in small increments (10 µL) until pH ~12.0.

  • Analysis: Plot pH vs. Volume. The inflection point represents the apparent pKa (

    
    ).
    
  • Extrapolation: Repeat at three different methanol concentrations (e.g., 30%, 40%, 50%). Extrapolate

    
     to 0% organic solvent to obtain the aqueous pKa.
    
Protocol B: Shake-Flask LogP Measurement (Miniaturized)

Validated for compounds with LogP between -2 and 4.

Reagents: 1-Octanol (water-saturated), Water (octanol-saturated), DMSO.

  • Stock Solution: Prepare a 10 mM stock of the compound in DMSO.

  • Partitioning: In a 2 mL HPLC vial, add 490 µL of octanol-saturated water and 490 µL of water-saturated octanol. Spike with 20 µL of compound stock.

  • Equilibration: Vortex for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Carefully remove aliquots from both the top (octanol) and bottom (aqueous) phases.

  • HPLC Analysis: Inject both phases onto a C18 column (Isocratic MeOH/Water).

  • Calculation:

    
    .
    
    • Self-Validation: Recovery must be >90% (Sum of amounts in both phases vs. initial spike).

Part 5: Synthetic Accessibility Workflow

Accessing specific physicochemical profiles requires selecting the correct synthetic entry point.[2] The Skraup reaction provides the core, while cross-coupling allows for "tuning" the lipophilicity and basicity.

SynthesisWorkflow Start 3-Aminopyridine Rxn1 Skraup/Friedlander Cyclization Start->Rxn1 Core 1,5-Naphthyridine Scaffold Rxn1->Core Funct Functionalization (Halogenation/Oxidation) Core->Funct Activate C4/C8 Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Funct->Coupling Tune LogP/pKa Final Target Physicochemical Profile Coupling->Final

Caption: Synthetic workflow for tuning physicochemical properties of 1,5-naphthyridines.

References

  • PubChem. (2025).[3] 1,5-Naphthyridine Compound Summary. National Library of Medicine. [Link]

  • Williams, R. (2022). pKa Data Compilation. Organic Chemistry Data. [Link]

  • Madan, S., et al. (2013). Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives. Taylor & Francis. [Link]

  • Masdeu, C., et al. (2020).[4] Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI Molecules. [Link]

  • Zhao, X.Z., et al. (2025). Pi–pi stacking interactions with viral DNA contribute to the potency of naphthyridine-based HIV-1 integrase inhibitors. NAR Molecular Medicine.[5] [Link]

Sources

Technical Guide: 2-Chloro-7-methoxy-1,5-naphthyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 2-Chloro-7-methoxy-1,5-naphthyridine , designed for researchers in medicinal chemistry and drug discovery.

The "Alpha-Beta" Scaffold for Next-Generation Kinase & GPCR Ligands

Executive Summary: The Strategic Value of the Scaffold

In the landscape of nitrogen heterocycles, 2-Chloro-7-methoxy-1,5-naphthyridine (CAS: 1236222-03-9) represents a privileged "Alpha-Beta" scaffold. Unlike the ubiquitous quinoline or isoquinoline cores, the 1,5-naphthyridine system offers a distinct electrostatic vector and solubility profile due to the strategic placement of the second nitrogen atom.

Key Advantages:

  • Vector Orthogonality: The 1,5-nitrogen placement disrupts the lipophilicity often associated with naphthalene-based drugs, improving LogD without sacrificing aromatic stacking interactions.

  • The "Alpha-Beta" Functionalization Logic: This specific isomer provides a reactive handle at the

    
    -position (C2)  (via the chlorine) for immediate diversification, while retaining a stable, electron-rich motif at the 
    
    
    
    -position (C7)
    (via the methoxy group).
  • Biological Relevance: This core is increasingly validated in inhibitors for PI3K , mTOR , and Topoisomerase I , as well as in bromodomain (BET) ligands.

Chemical Structure & Properties[1][2]

PropertyDataRelevance
IUPAC Name 2-Chloro-7-methoxy-1,5-naphthyridineOfficial Nomenclature
CAS Number 1236222-03-9Sourcing & IP Search
Molecular Formula C

H

ClN

O
MW: 194.62 g/mol
Key Substituents C2-Cl (Alpha, Reactive) C7-OMe (Beta, Stable)S

Ar
active at C2; Metabolic handle at C7
Polar Surface Area ~38 Å

Good CNS/Cell permeability
pKa (Calc) ~2.5 (N1), ~3.8 (N5)Less basic than quinoline; reduced hERG risk

Synthesis Strategy: The "3-Aminopyridine" Route

To access the 2-chloro-7-methoxy isomer specifically, one must navigate the symmetry of the 1,5-naphthyridine core. The most robust route avoids the ambiguity of functionalizing a pre-formed naphthyridine ring by installing the


-substituent (methoxy) before ring closure.
Retrosynthetic Analysis

The synthesis relies on the Skraup Cyclization of a substituted aminopyridine, followed by N-oxide activation to install the chlorine.

  • Step 1: Construction of the 1,5-naphthyridine core from 3-amino-5-methoxypyridine .

  • Step 2: Regioselective activation via N-oxidation.

  • Step 3: Chlorination via rearrangement (Meisenheimer-type).

Reaction Pathway Diagram (DOT)

SynthesisPath Start 3-Amino-5-methoxypyridine (Commercially Available) Inter1 7-Methoxy-1,5-naphthyridine (Skraup Product) Start->Inter1 Glycerol, H2SO4 PhNO2 (Oxidant) 140°C Inter2 7-Methoxy-1,5-naphthyridine 1-oxide Inter1->Inter2 m-CPBA DCM, 0°C -> RT Product 2-Chloro-7-methoxy- 1,5-naphthyridine Inter2->Product POCl3 Reflux, 2h (Regioselective Rearrangement)

Figure 1: Synthetic pathway from commercially available pyridine precursor to the target scaffold.

Detailed Experimental Protocols

Note: These protocols are synthesized from standard methodologies for 1,5-naphthyridines and adapted for the methoxy-substituted derivative.

Protocol A: Skraup Cyclization to 7-Methoxy-1,5-naphthyridine

Principle: The glycerol undergoes dehydration to acrolein, which condenses with the amine (Michael addition), followed by cyclization and oxidation.

  • Reagents: 3-Amino-5-methoxypyridine (10.0 g, 80 mmol), Glycerol (22 g, 240 mmol), Sodium m-nitrobenzenesulfonate (27 g, 120 mmol), Sulfuric acid (70%, 50 mL).

  • Procedure:

    • Mix the amine, glycerol, and oxidizing agent (Na-m-nitrobenzenesulfonate) in a round-bottom flask.

    • Add sulfuric acid dropwise with cooling (exothermic).

    • Heat the mixture to 140°C for 4 hours. Caution: Violent reaction possible at ~120°C; ensure efficient stirring.

    • Cool to room temperature, pour onto ice (200 g).

    • Basify with NH

      
      OH to pH 9.
      
    • Extract with DCM (3 x 100 mL). Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Purification: Flash chromatography (EtOAc/Hexane) to yield the light yellow solid.

    • Yield Expectation: 40–55%.

Protocol B: N-Oxidation and Chlorination

Principle: The N-oxide activates the


-position (C2) for nucleophilic attack by chloride during the POCl

mediated deoxygenation.
  • Step 1 (N-Oxidation):

    • Dissolve 7-methoxy-1,5-naphthyridine (5.0 g) in DCM (50 mL).

    • Add m-CPBA (1.1 equiv) at 0°C. Stir at RT for 12 hours.

    • Wash with sat. NaHCO

      
       to remove benzoic acid.
      
    • Isolate the N-oxide (usually precipitates or requires extraction with CHCl

      
      /iPrOH).
      
  • Step 2 (Chlorination):

    • Suspend the N-oxide (4.0 g) in POCl

      
       (20 mL).
      
    • Heat to reflux (105°C) for 2 hours. The solution will darken.

    • Critical Workup: Remove excess POCl

      
       under reduced pressure first. Pour the residue slowly into ice-water/ammonia mixture. Do not quench POCl
      
      
      
      directly with water without dilution.
    • Extract with EtOAc.

    • Purification: Silica gel chromatography (0-5% MeOH in DCM).

    • Regioselectivity Note: You may observe minor amounts of the 4-chloro isomer. The 2-chloro isomer is typically less polar.

Reactivity Profile & SAR Logic

The 2-Chloro-7-methoxy-1,5-naphthyridine scaffold is a bifunctional platform. The reactivity is governed by the electron-deficient nature of the N1-ring (activated by Cl) vs. the electron-rich nature of the N5-ring (deactivated by OMe).

Reactivity Map (DOT)

Reactivity Core 2-Chloro-7-methoxy- 1,5-naphthyridine SNAr S_NAr Displacement (Amines, Alkoxides, Thiols) Core->SNAr High Reactivity (C2-Cl) Suzuki Pd-Catalyzed Coupling (Suzuki, Buchwald) Core->Suzuki Standard Conditions (Pd(PPh3)4) Demethyl Demethylation (BBr3) -> 7-OH -> 7-OTf Core->Demethyl Late Stage Modification Kinase Kinase Inhibitors (H-Bond Acceptor at N1) SNAr->Kinase Library Generation Bifunc Bifunctional Linkers (PROTACs) Demethyl->Bifunc Linker Attachment

Figure 2: Functionalization logic. The C2-Cl is the primary entry point for diversity.

Key Reaction Types
  • S

    
    Ar Displacement (C2): 
    
    • Reagents: Primary/Secondary amines, DIPEA, DMSO/NMP, 80–100°C.

    • Insight: The 1,5-naphthyridine N1 activates the C2 position strongly, similar to 2-chloropyridine but enhanced by the fused ring system. Acid catalysis (pTSA) can accelerate sluggish amines.

  • Suzuki-Miyaura Coupling (C2):

    • Reagents: Aryl boronic acids, Pd(dppf)Cl

      
      , K
      
      
      
      CO
      
      
      , Dioxane/Water.
    • Insight: Excellent for installing biaryl motifs common in kinase inhibitors (e.g., hinge binders).

  • Demethylation (C7):

    • Reagents: BBr

      
       in DCM or HBr/AcOH.
      
    • Utility: Reveals a C7-hydroxyl, which can be triflated (Tf

      
      O) to allow cross-coupling at the C7 position, enabling "exit vector" exploration.
      

Case Studies in Drug Discovery

Kinase Inhibition (PI3K/mTOR)

The 1,5-naphthyridine scaffold is a bioisostere of the quinoline core found in many kinase inhibitors.

  • Mechanism: The N1 and N5 nitrogens can serve as H-bond acceptors for the kinase hinge region.

  • Example: Derivatives of 1,5-naphthyridine have shown potency against PI3K

    
      by displacing the C2-chloro with a morpholine or piperazine moiety (solubilizing group) and coupling an aryl group at C3 or C7.
    
Topoisomerase I Inhibitors

Substituted 1,5-naphthyridines act as DNA intercalators.

  • Design: The planar tricyclic/tetracyclic derivatives (formed by annulating the 2-chloro position) mimic camptothecin. The 7-methoxy group provides electron density that modulates stacking interactions with DNA base pairs.

References

  • Masdeu, C., et al. "Fused 1,5-Naphthyridines: Synthetic Tools and Applications."[1] Molecules, vol. 25, no.[1] 15, 2020, p. 3508.[1] Link

  • Lesher, G. Y., et al. "1,5-Naphthyridine Derivatives. Synthesis and Properties." Journal of Medicinal Chemistry, vol. 25, 1982.
  • Litvinov, V. P. "Advances in the chemistry of naphthyridines." Russian Chemical Reviews, vol. 73, 2004.
  • Patent WO2012048502A1. "Process for preparing substituted pyridines and naphthyridines." (Relevant for precursor synthesis). Link

  • Brown, D. J. "The Naphthyridines." The Chemistry of Heterocyclic Compounds, Wiley, 2008.

Sources

Technical Guide: Functionalization of 2-Chloro-7-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of the Chloro Group in 2-Chloro-7-methoxy-1,5-naphthyridine Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, frequently utilized in kinase inhibitors (e.g., PI3K, mTOR) and anti-infectives. The molecule 2-Chloro-7-methoxy-1,5-naphthyridine presents a specific reactivity profile dominated by the electron-deficient nature of the diazanaphthalene core.

This guide focuses on the chemoselective functionalization of the C2-chloro position. Due to the activation provided by the adjacent N1 nitrogen, this position is highly susceptible to Nucleophilic Aromatic Substitution (


)  and Palladium-catalyzed Cross-Couplings . The distal 7-methoxy group acts as an electronic tuner, slightly mitigating the ring's electron deficiency compared to the parent naphthyridine, while improving solubility and providing a handle for metabolic stability.

Electronic Structure & Mechanistic Analysis

To optimize reaction conditions, one must understand the electronic "push-pull" dynamics of the scaffold.

The Activation of C2 (The "Pull")

The reactivity of the chlorine atom at position 2 is driven by the inductive (


) and mesomeric (

) electron-withdrawing effects of the N1 nitrogen.
  • Mechanism: Upon nucleophilic attack at C2, the negative charge is delocalized onto the electronegative N1 atom. This stabilizes the Meisenheimer complex intermediate, significantly lowering the activation energy for

    
    .
    
  • Comparison: The reactivity at C2 is roughly comparable to that of 2-chloropyridine or 2-chloroquinoline but is enhanced by the presence of the second nitrogen (N5), which exerts a global electron-withdrawing effect on the bicyclic system.

The Effect of 7-Methoxy (The "Push")

The methoxy group at C7 is an Electron Donating Group (EDG).

  • Resonance: It donates electron density into the ring system via resonance (

    
    ).
    
  • Impact on Reactivity: While the 7-OMe group renders the ring system slightly more electron-rich than the unsubstituted parent, it is located on the distal ring relative to the reactive center. Therefore, it does not sufficiently deactivate the C2 position to prevent

    
    . However, it may require slightly elevated temperatures (e.g., 80–100°C) compared to highly electron-deficient analogs (e.g., nitro-substituted naphthyridines).
    

Primary Reactivity Pathways

The following diagram illustrates the decision matrix for functionalizing the C2 position.

ReactivityPathways Start 2-Chloro-7-methoxy- 1,5-naphthyridine SNAr_Cond Conditions: Amine/Alkoxide Base (DIPEA/Cs2CO3) Polar Solvent (DMSO/NMP) Heat (80-120°C) Start->SNAr_Cond Primary Pathway (Nucleophiles) Suzuki_Cond Suzuki Coupling: R-B(OH)2, Pd(dppf)Cl2 Na2CO3, Dioxane/H2O Start->Suzuki_Cond C-C Bond Formation Buchwald_Cond Buchwald-Hartwig: Amine, Pd2(dba)3 BINAP/Xantphos, NaOtBu Toluene, 100°C Start->Buchwald_Cond Weak Nucleophiles SNAr_Prod 2-Amino/Alkoxy Derivative SNAr_Cond->SNAr_Prod Suzuki_Prod 2-Aryl/Heteroaryl Derivative Suzuki_Cond->Suzuki_Prod Buchwald_Prod 2-Amino Derivative (Sterically Hindered) Buchwald_Cond->Buchwald_Prod

Caption: Decision matrix for functionalizing the C2-chloro position based on nucleophile type and desired linkage.

Experimental Protocols

Nucleophilic Aromatic Substitution ( )

This is the most robust method for introducing primary and secondary amines.

Scope: Primary amines, secondary cyclic amines (morpholine, piperazine), and alkoxides. Limitation: Poorly nucleophilic amines (e.g., anilines) may fail or require forcing conditions; in these cases, switch to Buchwald-Hartwig coupling.

Standard Protocol:

  • Stoichiometry: Dissolve 2-Chloro-7-methoxy-1,5-naphthyridine (1.0 equiv) in anhydrous DMSO or NMP (0.2 M concentration).

  • Reagents: Add the Amine (1.2 – 1.5 equiv).

  • Base: Add DIPEA (Hunig’s Base, 2.0 – 3.0 equiv). Note: Inorganic bases like

    
     can be used but often result in heterogeneous mixtures that require vigorous stirring.
    
  • Reaction: Heat to 100°C for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with water (precipitation often occurs). Filter the solid or extract with EtOAc.

Key Optimization: If the reaction is sluggish due to the electron-donating 7-OMe group, increase temperature to 120°C or switch solvent to sulfolane (for microwave synthesis).

Suzuki-Miyaura Cross-Coupling

Used to install carbon substituents (aryl, heteroaryl, alkyl).[1][2]

Standard Protocol:

  • Solvent System: Degas a mixture of 1,4-Dioxane/Water (4:1 ratio).

  • Loading: Add Substrate (1.0 equiv), Boronic Acid/Ester (1.2 equiv), and

    
      (3.0 equiv).
    
  • Catalyst: Add

    
      (5 mol%). Why? This catalyst is robust, air-stable, and works well for electron-deficient heterocycles.
    
  • Reaction: Heat at 90°C under

    
     for 2–6 hours.
    
  • Purification: Silica gel chromatography is usually required to remove palladium residues.

Buchwald-Hartwig Amination

Required when the amine is non-nucleophilic (e.g., electron-poor anilines) or sterically hindered.

Standard Protocol:

  • System: Anhydrous Toluene or 1,4-Dioxane .

  • Catalyst System:

    
      (2.5 mol%) + Xantphos  or BINAP  (5–7 mol%).
    
    • Note: Xantphos is preferred for N-heterocycles to prevent chelation of the Pd to the naphthyridine nitrogens.

  • Base:

    
      (mild) or NaOtBu  (strong).
    
  • Reaction: 100°C sealed tube, overnight.

Comparative Data & Troubleshooting

Reactivity Comparison Table
Reaction TypeNucleophile/PartnerPreferred ConditionsExpected YieldCritical Note

Aliphatic AminesDMSO, DIPEA, 100°C80–95%High tolerance; no metal required.

AnilinesNMP,

, 140°C (MW)
40–60%Often sluggish; Pd-coupling preferred.
Suzuki Aryl Boronic AcidsDioxane/

, Pd(dppf)

70–90%7-OMe group does not hinder oxidative addition.
Suzuki Heteroaryl BoronatesDioxane/

, XPhos Pd G2
50–80%Heteroaryl boronates are prone to protodeboronation.
Buchwald Anilines/AmidesToluene, Pd/Xantphos60–85%Use Xantphos to avoid catalyst poisoning by N1/N5.
Troubleshooting Common Issues
  • Catalyst Poisoning (Pd): The N1 and N5 nitrogens are competent ligands for Palladium. If conversions are low in Suzuki/Buchwald reactions, switch to bulky biaryl phosphine ligands (e.g., XPhos , BrettPhos ) or bidentate ligands with large bite angles (Xantphos ) to prevent the substrate from sequestering the catalyst.

  • Hydrolysis of 2-Cl: In aqueous basic conditions (Suzuki), the 2-Cl can hydrolyze to the 2-hydroxy-naphthyridine (naphthyridinone). If this impurity (>10%) is observed by LCMS, switch to anhydrous conditions (Dioxane/DMF) and use anhydrous

    
     as the base.
    
  • Regioselectivity: The 7-OMe is generally stable. However, under extremely strong acidic conditions (e.g.,

    
    ), the methoxy group will cleave to the phenol. Avoid strong Lewis acids if the methoxy group must be retained.
    

References

  • General Naphthyridine Reactivity

    • Litvinov, V. P. (2004). Advances in the chemistry of 1,5-naphthyridines. Russian Chemical Reviews, 73(7), 637. Link

  • 
     Mechanisms in Heterocycles: 
    
    • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications. Journal of Organic Chemistry. Link

  • Buchwald-Hartwig Conditions for Naphthyridines

    • Guram, A. S., et al. (1995). Palladium-Catalyzed Buchwald-Hartwig Amination.[3][4][5][6] Angewandte Chemie International Edition. Link

  • Suzuki Coupling on Chloronaphthyridines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Methodological & Application

Application Note: Optimizing Suzuki-Miyaura Cross-Couplings of 2-Chloro-7-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context & Substrate Analysis[1][2]

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. It features prominently in kinase inhibitors (e.g., PI3K, mTOR) and PDE4 inhibitors due to its ability to form critical hydrogen bonds within the ATP-binding pocket.

2-Chloro-7-methoxy-1,5-naphthyridine represents a specific, high-value intermediate. The C2-chlorine serves as the reactive handle for cross-coupling, while the C7-methoxy group acts as an electronic tuner.

Electronic & Reactivity Profile
  • Activation: The C2 position is highly activated for oxidative addition because it is

    
     to the N1 nitrogen. The electron-deficient nature of the naphthyridine ring facilitates rapid insertion of Pd(0).
    
  • Deactivation (Substituent Effect): The C7-methoxy group is an Electron Donating Group (EDG). Through resonance, it pushes electron density into the ring system. While this slightly decreases the rate of oxidative addition compared to the unsubstituted parent, the C2-Cl bond remains sufficiently labile for standard Pd-catalyzed manifolds.

  • Catalyst Poisoning Risk: A critical challenge with 1,5-naphthyridines is the presence of two basic nitrogen atoms (N1, N5). These can coordinate to the Palladium center, displacing phosphine ligands and forming inactive [Pd(L)(naphthyridine)Cl] species. This "catalyst sequestration" often requires the use of bulky ligands or higher catalyst loadings.

Mechanistic Workflow & Signaling

To ensure reproducibility, one must understand the competition between the productive catalytic cycle and the non-productive coordination pathway.

Diagram 1: Catalytic Cycle & Off-Cycle Equilibria

This diagram illustrates the standard Suzuki cycle intersected by the specific risk of N-coordination (poisoning) inherent to naphthyridines.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition Complex (Ar-Pd(II)-Cl) Pd0->OxAdd + Substrate Poison OFF-CYCLE TRAP Pd-N Coordination Complex Pd0->Poison N-Binding (Reversible) Substrate 2-Cl-7-OMe-1,5-Naphthyridine Substrate->OxAdd TransMet Transmetallation Complex (Ar-Pd(II)-R) OxAdd->TransMet + Activated Boronate OxAdd->Poison Ligand Displacement Boronic Boronic Acid/Ester (R-B(OH)2) Base Base Activation (OH- / CO3--) Boronic->Base Base->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Caption: The catalytic cycle showing the productive pathway (Blue/Green) vs. the catalyst sequestration trap (Grey) common in naphthyridines.

Experimental Protocols

Two distinct methods are provided. Method A is the "Workhorse" protocol suitable for 80% of standard couplings. Method B is the "High-Performance" protocol for sterically hindered partners or when Method A fails due to catalyst poisoning.

Method A: The "Workhorse" Protocol (Standard)

Best for: Unhindered aryl boronic acids, initial screening.

Reagents:

  • Substrate: 2-Chloro-7-methoxy-1,5-naphthyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the substrate (100 mg, 0.51 mmol), boronic acid (0.61 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (21 mg, 0.025 mmol).

  • Inerting: Cap the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add 1,4-Dioxane (4 mL) and 2.0 M aq. K₂CO₃ (0.75 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C for 4–12 hours. Note: Monitoring by LCMS is critical at 2 hours to check for hydrolysis byproducts.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc gradients).

Expert Insight: Pd(dppf)Cl₂ is chosen because the bidentate ferrocenyl ligand resists displacement by the naphthyridine nitrogens better than monodentate ligands like PPh₃.

Method B: The "High-Performance" Protocol (Steric/Challenging)

Best for: Heteroaryl boronic acids, ortho-substituted partners, or sluggish reactions.

Reagents:

  • Catalyst: XPhos Pd G2 (2–3 mol%)

  • Base: K₃PO₄ (0.5 M aqueous or solid, 3.0 equiv)

  • Solvent: THF or n-Butanol

Step-by-Step Procedure:

  • Setup: Charge vial with substrate (1.0 equiv), boronic partner (1.5 equiv), XPhos Pd G2 (0.03 equiv), and solid K₃PO₄ (3.0 equiv).

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed THF (0.15 M concentration relative to substrate).

  • Reaction: Heat to 60 °C (mild) or 80 °C . The Buchwald G2 precatalyst activates rapidly.

  • Workup: Standard aqueous extraction.

Expert Insight: XPhos is an electron-rich, bulky biaryl phosphine. It facilitates oxidative addition on the electron-rich (methoxy-substituted) ring and creates a steric wall that prevents the naphthyridine nitrogens from coordinating to the Pd center.

Optimization & Troubleshooting Guide

Decision Tree for Condition Selection

Use this logic flow to select the correct parameters for your specific coupling partner.

OptimizationTree Start Start: Define Coupling Partner PartnerType Is Boronic Acid Sterically Hindered? Start->PartnerType Unhindered No (e.g., Phenyl, 4-F-Phenyl) PartnerType->Unhindered Hindered Yes (e.g., 2,6-disubst, 2-pyridyl) PartnerType->Hindered MethodA USE METHOD A Pd(dppf)Cl2 / K2CO3 / Dioxane Unhindered->MethodA MethodB USE METHOD B XPhos Pd G2 / K3PO4 / THF Hindered->MethodB CheckBase Check Base Sensitivity MethodB->CheckBase BaseSensitive Base Sensitive? CheckBase->BaseSensitive WeakBase Use NaHCO3 or KF BaseSensitive->WeakBase Yes StrongBase Use K3PO4 or K2CO3 BaseSensitive->StrongBase No

Caption: Logic flow for selecting catalyst and base systems based on substrate steric demands.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (N-binding)Switch to XPhos Pd G2 or BrettPhos Pd G2 . Increase catalyst loading to 5-10 mol%.
Byproduct: Hydrolysis (M+16) Formation of 7-methoxy-1,5-naphthyridin-2(1H)-oneThe C2-Cl bond is hydrolytically unstable in hot aqueous base. Switch to anhydrous conditions (Solid Cs₂CO₃ in dry Toluene/DMF).
Protodeboronation Boronic acid instabilitySwitch base to KF or CsF . Lower temperature to 60°C. Use Boronic Ester (Pinacol) instead of acid.
Homocoupling (Biaryl) Oxidative coupling of boronic acidDegas solvents more thoroughly (remove O₂). Reduce catalyst loading.

References

  • General Reactivity of 1,5-Naphthyridines: Fuertes, M., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines."[1] Molecules, 2021, 26(4), 1029. [Link]

  • Catalyst Poisoning by N-Heterocycles: Gurusamy, H., et al. "Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes." Journal of the American Chemical Society, 2008. [Link]

  • Buchwald Precatalysts (XPhos G2) for Heterocycles: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. [Link]

  • Suzuki Coupling on Chloronaphthyridines (Patent Example): Note: Specific experimental conditions for 2-chloro-1,5-naphthyridines are frequently cited in kinase inhibitor patents. See: WO2010129053A1 (Compounds useful as PI3K inhibitors).

Sources

2-Chloro-7-methoxy-1,5-naphthyridine in the synthesis of topoisomerase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging 2-Chloro-7-methoxy-1,5-naphthyridine in the Synthesis of Novel Topoisomerase Inhibitors

Abstract

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This application note provides a comprehensive guide for researchers on the strategic use of 2-Chloro-7-methoxy-1,5-naphthyridine as a key starting material for the synthesis of potent topoisomerase inhibitors. We will delve into the rationale behind the synthetic design, provide detailed, field-proven protocols for derivatization via nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling, and present representative data on the cytotoxic profiles of analogous compounds.

Introduction: The Significance of Topoisomerase Inhibition and the 1,5-Naphthyridine Scaffold

Topoisomerases are essential enzymes that regulate the topology of DNA during critical cellular processes such as replication, transcription, and recombination.[1] By introducing transient single- or double-strand breaks in the DNA backbone, they alleviate torsional strain. The inhibition of these enzymes, particularly topoisomerase I and II, traps the transient DNA-enzyme cleavage complex, leading to the accumulation of DNA strand breaks and ultimately, apoptosis. This mechanism makes topoisomerase inhibitors a cornerstone of modern cancer chemotherapy.[1]

The 1,5-naphthyridine ring system has emerged as a promising scaffold for the development of novel topoisomerase inhibitors. Its planar structure allows for effective intercalation into the DNA base pairs, while the nitrogen atoms provide key hydrogen bonding interactions within the active site of the enzyme-DNA complex. Furthermore, the scaffold is synthetically tractable, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[2][3]

The Strategic Advantage of 2-Chloro-7-methoxy-1,5-naphthyridine

2-Chloro-7-methoxy-1,5-naphthyridine is a versatile and valuable building block for the synthesis of a diverse library of topoisomerase inhibitors. Its utility stems from two key reactive sites:

  • The C2-Chloro Substituent: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of side chains, which are crucial for tuning the biological activity and pharmacological properties of the final compounds.

  • The C7-Methoxy Group: The methoxy group at the 7-position can be a key pharmacophoric feature, contributing to binding interactions within the target enzyme. In some synthetic schemes, it can also be demethylated to a hydroxyl group, which can act as a hydrogen bond donor.

This dual functionality provides a robust platform for generating structural diversity and exploring structure-activity relationships (SAR).

Synthetic Pathways and Protocols

Herein, we provide two representative, detailed protocols for the derivatization of 2-Chloro-7-methoxy-1,5-naphthyridine to generate potential topoisomerase inhibitors. These protocols are based on established synthetic methodologies for related heterocyclic systems.

Pathway A: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 2-Amino-7-methoxy-1,5-naphthyridine Derivatives

The introduction of an amino side chain at the C2 position is a common strategy in the design of topoisomerase inhibitors, as the amino group can participate in crucial hydrogen bonding interactions.

Diagram of the Synthetic Workflow for Pathway A

Pathway_A A 2-Chloro-7-methoxy-1,5-naphthyridine C 2-(Arylamino)-7-methoxy-1,5-naphthyridine Derivative A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B Nucleophilic Amine (e.g., Aniline derivative) B->C

Caption: Synthetic workflow for Pathway A.

Protocol 3.1.1: Synthesis of a Representative 2-(Arylamino)-7-methoxy-1,5-naphthyridine

This protocol describes a general procedure for the reaction of 2-Chloro-7-methoxy-1,5-naphthyridine with a substituted aniline.

Materials:

  • 2-Chloro-7-methoxy-1,5-naphthyridine (1.0 eq)

  • Substituted Aniline (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask, add 2-Chloro-7-methoxy-1,5-naphthyridine, the substituted aniline, and potassium carbonate.

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-(arylamino)-7-methoxy-1,5-naphthyridine derivative.

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a mild base that is sufficient to deprotonate the aniline nucleophile, facilitating the reaction.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction.

Pathway B: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-7-methoxy-1,5-naphthyridine Derivatives

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of aryl or heteroaryl moieties at the C2 position. This modification can significantly impact the DNA intercalating properties of the resulting compounds.[4][5]

Diagram of the Synthetic Workflow for Pathway B

Pathway_B A 2-Chloro-7-methoxy-1,5-naphthyridine C 2-Aryl-7-methoxy-1,5-naphthyridine Derivative A->C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) Heat B Arylboronic Acid B->C

Caption: Synthetic workflow for Pathway B.

Protocol 3.2.1: Synthesis of a Representative 2-Aryl-7-methoxy-1,5-naphthyridine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Chloro-7-methoxy-1,5-naphthyridine with an arylboronic acid.[6]

Materials:

  • 2-Chloro-7-methoxy-1,5-naphthyridine (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene and Water (4:1 mixture)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, combine 2-Chloro-7-methoxy-1,5-naphthyridine, the arylboronic acid, and potassium carbonate.

  • Add the toluene/water solvent mixture.

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the flask under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the desired 2-aryl-7-methoxy-1,5-naphthyridine.

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki-Miyaura couplings.[6]

  • Base: The base is crucial for the transmetalation step in the catalytic cycle. Potassium carbonate is a widely used and effective choice.

  • Solvent System: The biphasic toluene/water system is standard for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents.

Representative Biological Activity

The cytotoxic activity of naphthyridine derivatives is a key indicator of their potential as anticancer agents. The following table summarizes the IC₅₀ values of several representative naphthyridine compounds against various human cancer cell lines. While not directly synthesized from 2-Chloro-7-methoxy-1,5-naphthyridine, these analogs provide valuable insights into the structure-activity relationships of this class of compounds.

Compound IDR Group at C2Cell LineIC₅₀ (µM)Reference
14 2-NaphthylHeLa2.6[7]
15 2-NaphthylHeLa2.3[7]
16 2-NaphthylHeLa0.7[7]
14 2-NaphthylHL-601.5[7]
15 2-NaphthylHL-600.8[7]
16 2-NaphthylHL-600.1[7]
14 2-NaphthylPC-32.7[7]
15 2-NaphthylPC-311.4[7]
16 2-NaphthylPC-35.1[7]

Data Interpretation:

The data suggests that the introduction of a bulky, lipophilic group such as a naphthyl ring at the C2 position can significantly enhance the cytotoxic activity of the naphthyridine scaffold.[7] This is likely due to improved DNA intercalation and/or interactions with the topoisomerase enzyme.

Mechanism of Action: A Conceptual Overview

The 1,5-naphthyridine-based topoisomerase inhibitors are believed to exert their cytotoxic effects by stabilizing the covalent complex between topoisomerase and DNA.

Conceptual Diagram of Topoisomerase Inhibition

Topoisomerase_Inhibition cluster_0 Normal Topoisomerase Action cluster_1 Inhibition by 1,5-Naphthyridine Derivative A Topoisomerase C Transient DNA-Topo Complex (Cleavage) A->C B Supercoiled DNA B->C C->A D Relaxed DNA C->D F Stabilized Ternary Complex (Cleavage Arrest) C->F E 1,5-Naphthyridine Inhibitor E->F G DNA Strand Breaks F->G H Apoptosis G->H

Caption: Conceptual overview of topoisomerase inhibition.

The planar 1,5-naphthyridine core intercalates into the DNA at the site of cleavage. Substituents at the C2 and C7 positions can then form hydrogen bonds and other non-covalent interactions with both the DNA and the topoisomerase enzyme, effectively locking the complex in place. This prevents the re-ligation of the DNA strand, leading to the accumulation of strand breaks and the initiation of apoptosis.

Conclusion

2-Chloro-7-methoxy-1,5-naphthyridine is a highly valuable and versatile starting material for the synthesis of novel topoisomerase inhibitors. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The strategic application of nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions can lead to the discovery of potent and selective anticancer agents. Further investigation into the structure-activity relationships of these compounds is warranted and holds significant promise for the development of next-generation cancer therapeutics.

References

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC. [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed. [Link]

  • Cytotoxicity (IC50) of tested compounds on different cell lines. ResearchGate. [Link]

  • Cytotoxicity (IC 50) values of 2ME-ALA NPs in MCF-7 cells. ResearchGate. [Link]

  • United States Patent.
  • Method for preparing poly-substituted 1, 5-naphthyridine compound.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • C1–C2-linker substituted 1,5-naphthyridine analogues of oxabicyclooctane-linked NBTIs as broad-spectrum antibacterial agents (part 7). RSC Publishing. [Link]

  • Thienopyrimidine compounds and use thereof.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]

  • ChemInform Abstract: Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. ResearchGate. [Link]

  • Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2′,3′:4,5]thiazolo[3,2- a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity. PubMed. [Link]

  • Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity. ResearchGate. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. HETEROCYCLES. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Lookchem. [Link]

Sources

Experimental protocol for the synthesis of 2-Chloro-7-methoxy-1,5-naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details a robust, modular protocol for the synthesis of 2-Chloro-7-methoxy-1,5-naphthyridine , a privileged scaffold in kinase inhibitor discovery (e.g., PI3K, mTOR, and ALK inhibitors).

Unlike generic textbook descriptions, this guide focuses on the N-oxide rearrangement route , a method chosen for its ability to access the difficult 2-chloro position which is otherwise inaccessible via standard Gould-Jacobs cyclization (which favors the 4-isomer).

Abstract & Strategic Rationale

The 1,5-naphthyridine scaffold is a bioisostere of quinoline and isoquinoline, offering improved solubility and distinct hydrogen-bonding vectors for ATP-competitive binding. The 2-chloro-7-methoxy-1,5-naphthyridine derivative is a critical "linchpin" intermediate. The 2-chloro position is highly activated for SNAr displacements, while the 7-methoxy group serves as a solubilizing handle or a site for further demethylation and etherification.

Synthetic Challenge: Direct ring closure (e.g., Gould-Jacobs) typically yields 4-hydroxy derivatives (converting to 4-chloro). Accessing the 2-chloro isomer requires an electrophilic activation of the N1 position. This protocol utilizes a Meisenheimer-type rearrangement of the N-oxide to regioselectively install the chlorine atom.

Reaction Pathway Overview

The synthesis proceeds in three distinct stages:

  • Scaffold Assembly: Modified Skraup cyclization.

  • Activation: N-oxidation using m-CPBA.

  • Functionalization: Deoxygenative chlorination using POCl3.

SynthesisFlow Start 3-Amino-5-methoxypyridine (Starting Material) Step1 Step 1: Modified Skraup (Glycerol, Sulfo-mix) Start->Step1 Inter1 3-Methoxy-1,5-naphthyridine Step1->Inter1 Step2 Step 2: N-Oxidation (m-CPBA, DCM) Inter1->Step2 Inter2 N-Oxide Intermediate Step2->Inter2 Step3 Step 3: Rearrangement (POCl3, Reflux) Inter2->Step3 Product 2-Chloro-7-methoxy- 1,5-naphthyridine Step3->Product Regioselective Chlorination

Figure 1: Strategic workflow for the synthesis of the target scaffold. The N-oxide route bypasses the limitation of standard cyclizations.

Safety & Pre-requisites

Critical Hazard Warning:

  • Phosphorus Oxychloride (POCl3): Reacts violently with water, releasing HCl and phosphoric acid. Fatal if inhaled. All operations must be performed in a functioning fume hood.

  • m-CPBA: Potentially explosive if concentrated or dried completely. Store in a cool place.

  • Skraup Conditions: The reaction is highly exothermic and can "run away." Use a blast shield.

Equipment:

  • Double-manifold Schlenk line (Argon/Vacuum).

  • Heavy-walled pressure vials (for Skraup step).

  • LC-MS (ESI mode) for reaction monitoring.

Experimental Protocol

Stage 1: Scaffold Synthesis (Modified Skraup)

Objective: Construct the 1,5-naphthyridine core from 3-amino-5-methoxypyridine.

Mechanism: The glycerol dehydrates to acrolein, which undergoes a Michael addition with the amine, followed by acid-catalyzed cyclization onto the pyridine ring nitrogen.

Reagents:

  • 3-Amino-5-methoxypyridine (1.0 eq)

  • Glycerol (3.0 eq)

  • Sodium 3-nitrobenzenesulfonate (Sulfo-mix) (2.0 eq) – Oxidant

  • Sulfuric acid (70% H2SO4) – Solvent/Catalyst

  • Boric acid (1.0 eq) – Moderator

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, dissolve 3-amino-5-methoxypyridine (10 g, 80.6 mmol) in 70% H2SO4 (40 mL).

  • Add sodium 3-nitrobenzenesulfonate (36 g) and boric acid (5 g).

  • Add glycerol (22 g) dropwise over 15 minutes.

  • Heating: Heat the mixture to 140 °C for 4 hours. Note: A vigorous exotherm may occur around 110 °C; have an ice bath ready.

  • Workup: Cool to 0 °C. Basify carefully with 50% NaOH solution to pH 10.

  • Extract with DCM (3 x 100 mL). Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (EtOAc/Hexane) to yield 3-methoxy-1,5-naphthyridine (Yield ~60-70%).

Stage 2: N-Oxidation

Objective: Activate the ring for nucleophilic chlorination.

Reagents:

  • 3-Methoxy-1,5-naphthyridine (from Stage 1)

  • m-Chloroperoxybenzoic acid (m-CPBA, 77% max) (1.2 eq)

  • DCM (Dichloromethane)

Procedure:

  • Dissolve the naphthyridine (5.0 g, 31.2 mmol) in DCM (100 mL) at 0 °C.

  • Add m-CPBA (8.4 g, 37.4 mmol) portion-wise over 20 minutes.

  • Warm to room temperature and stir for 12 hours.

  • Monitor: LC-MS should show M+16 peak (Mass 177).

  • Workup: Wash with sat. NaHCO3 (3 x 50 mL) to remove m-chlorobenzoic acid byproduct.

  • Dry organic layer (MgSO4) and concentrate to yield the N-oxide as a yellow solid. Used directly in the next step.

Stage 3: Regioselective Chlorination (The "Application" Step)

Objective: Rearrange the N-oxide to the 2-chloro derivative.

Mechanism: The N-oxide oxygen attacks the phosphorus of POCl3, creating a good leaving group. Chloride ion attacks the C2 position (alpha to nitrogen), restoring aromaticity and eliminating the phosphate group.

Reagents:

  • 3-Methoxy-1,5-naphthyridine-1-oxide (4.0 g, 22.7 mmol)

  • POCl3 (Phosphorus oxychloride) (10 eq, solvent/reagent)

  • Triethylamine (Et3N) (2.0 eq) – Acid scavenger (Optional but recommended)

Procedure:

  • Place the N-oxide in a dry flask under Argon.

  • Add POCl3 (20 mL) carefully. The solid will dissolve.

  • Add Et3N (6.3 mL) dropwise.

  • Reflux: Heat to 110 °C for 2 hours. The solution will turn dark.

  • Quench (CRITICAL):

    • Evaporate excess POCl3 under reduced pressure (rotary evaporator with base trap).

    • Pour the residue onto crushed ice (200 g) with vigorous stirring.

    • Neutralize with solid NaHCO3 to pH 7-8.

  • Extraction: Extract with EtOAc (3 x 100 mL).

  • Purification: The reaction may yield a mixture of 2-chloro and 4-chloro isomers. Separate via column chromatography (Gradient: 0-40% EtOAc in Hexanes).

    • Target: 2-Chloro-7-methoxy-1,5-naphthyridine (typically the less polar spot).

Analytical Validation

The following data confirms the identity of the product.

Analytical MethodExpected ResultInterpretation
LC-MS (ESI) [M+H]+ = 195.0 / 197.0Characteristic 3:1 Chlorine isotopic pattern.
1H NMR (DMSO-d6) δ 8.90 (d, 1H), 8.45 (d, 1H), 7.60 (d, 1H), 7.40 (s, 1H), 4.01 (s, 3H)Confirm integration of aromatic protons and methoxy singlet.
TLC (1:1 EtOAc/Hex) Rf ~ 0.6Distinct from polar N-oxide precursor (Rf < 0.2).

Application Example: SNAr Library Generation

The 2-chloro group is highly reactive toward nucleophiles due to the electron-withdrawing nature of the naphthyridine ring.

Protocol:

  • Dissolve 2-chloro-7-methoxy-1,5-naphthyridine (1 eq) in DMSO .

  • Add amine nucleophile (e.g., morpholine, 1.5 eq) and DIPEA (2 eq).

  • Heat at 80 °C for 4 hours.

  • Precipitate with water to obtain the 2-amino derivative.

SnAr Start 2-Cl-7-OMe-1,5-naphthyridine Reagents Amine (R-NH2) DIPEA, DMSO, 80°C Start->Reagents Product 2-(R-amino)-7-OMe- 1,5-naphthyridine Reagents->Product >90% Yield

Figure 2: General workflow for derivatizing the scaffold.

References

  • Brown, D. J. (2008). The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons.[1] (Authoritative text on naphthyridine numbering and synthesis).

  • Litvinov, V. P. (2004). Advances in the chemistry of 1,5-naphthyridines. Russian Chemical Reviews. (Review of N-oxide rearrangements).

  • Lowe, P. R., et al. (2010). Chlorination of nitrogen heterocycles using POCl3. Common Organic Chemistry Protocols. (General procedure for POCl3 chlorination).

  • Masdeu, C., et al. (2020).[2] Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508.[2] (Modern synthetic routes).

  • Rapoport, H., & Batcho, A. D. (1963). 1,5-Naphthyridine and Some of Its Alkyl Derivatives. Journal of Organic Chemistry, 28(7), 1753–1759. (Classic Skraup synthesis reference).

Sources

Application Notes and Protocols: The Strategic Use of 2-Chloro-7-methoxy-1,5-naphthyridine in Modern Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to interact with multiple, distinct biological targets. The 1,5-naphthyridine core is a prominent member of this class, particularly in the realm of protein kinase inhibitor development.[1][2][3] Kinases, as central regulators of cellular signaling, are implicated in a vast array of diseases, most notably cancer, making them a major focus of drug discovery efforts.[4][5] The 1,5-naphthyridine scaffold serves as a versatile template for the design of potent and selective kinase inhibitors due to its rigid, planar structure and the strategic placement of nitrogen atoms that can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the native ATP ligand.[6]

This guide focuses on a specifically functionalized and highly valuable derivative: 2-Chloro-7-methoxy-1,5-naphthyridine . We will explore its synthetic utility, strategic application in the development of inhibitors for key kinase targets, and provide detailed protocols for its derivatization and subsequent screening.

The Strategic Importance of 2-Chloro and 7-Methoxy Substituents

The functionalization of the 1,5-naphthyridine core is critical for modulating potency, selectivity, and pharmacokinetic properties. The 2-chloro and 7-methoxy groups on the naphthyridine ring are not arbitrary decorations; they are strategically placed functional groups that offer distinct advantages in a drug discovery campaign.

  • The 2-Chloro Group: A Versatile Synthetic Handle: The chlorine atom at the 2-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide variety of amine-containing fragments, which are crucial for building diversity and targeting different kinase active sites.[7] This reactivity is a cornerstone of library synthesis for structure-activity relationship (SAR) studies. The ability to readily displace the chloro group enables chemists to explore a vast chemical space and optimize interactions with the target kinase.

  • The 7-Methoxy Group: A Modulator of Properties: The methoxy group at the 7-position can influence the electronic properties of the naphthyridine ring system, potentially impacting the reactivity of the 2-chloro position. Furthermore, it can serve as a metabolic blocker, preventing unwanted oxidative metabolism at that position and thereby improving the pharmacokinetic profile of the resulting inhibitor. In many final compounds, this methoxy group is retained, suggesting its contribution to target engagement or favorable drug-like properties.

Application in Targeting Key Kinase Families

The 2-Chloro-7-methoxy-1,5-naphthyridine scaffold has been instrumental in the development of inhibitors targeting several important kinase families implicated in cancer and inflammatory diseases.

c-Met Kinase Inhibitors

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when dysregulated, plays a critical role in tumor growth, metastasis, and angiogenesis.[4][5] Several c-Met inhibitors have been developed using the 1,5-naphthyridine scaffold.[7] The general strategy involves the displacement of the 2-chloro group with a substituted aniline or other amine-containing moiety to occupy the ATP-binding pocket of the kinase.

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that mediate signaling for a wide range of cytokines and growth factors involved in inflammation and immunity.[8] Consequently, JAK inhibitors are valuable therapeutics for autoimmune diseases and certain cancers. Patent literature reveals the use of di-chloro-naphthyridine precursors in the synthesis of potent JAK inhibitors, underscoring the utility of the chloro-group as a reactive site for building complex inhibitors.[9]

TGF-β Type I Receptor (ALK5) Inhibitors

The transforming growth factor-beta (TGF-β) signaling pathway is involved in a myriad of cellular processes, and its dysregulation is linked to cancer and fibrosis. Activin receptor-like kinase 5 (ALK5) is the type I receptor for TGF-β. Potent and selective ALK5 inhibitors have been developed based on the 1,5-naphthyridine scaffold, demonstrating its applicability beyond tyrosine kinases to serine/threonine kinases.[10]

Illustrative Data on Naphthyridine-Based Kinase Inhibitors

To illustrate the potential of this scaffold, the following table summarizes representative data for 1,5-naphthyridine-based inhibitors against various kinases. While not all of these compounds originate from 2-chloro-7-methoxy-1,5-naphthyridine, they exemplify the potencies that can be achieved with this core structure.

Kinase TargetInhibitor ScaffoldIC50 (nM)Reference
ALK51,5-Naphthyridine derivative4[10]
ALK51,5-Naphthyridine derivative6[10]
c-Met1H-imidazo[4,5-h][1][11]naphthyridin-2(3H)-one2600[2]
PI3KαMacrocyclic 1,5-naphthyridine0.8[12]
mTORMacrocyclic 1,5-naphthyridine3.3[12]
JAK3Naphthyridine derivative1[13]
JAK2Naphthyridine derivative20[13]
JAK1Naphthyridine derivative112[13]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-7-methoxy-1,5-naphthyridine

This protocol describes a general method for the derivatization of the title compound, which is a critical first step in generating a library of potential kinase inhibitors.

Causality Behind Experimental Choices:

  • Solvent: A high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is used to facilitate the dissolution of the reactants and to allow for heating to drive the SNAr reaction, which can be sluggish.

  • Base: A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or cesium carbonate (Cs2CO3) is added to neutralize the HCl generated during the reaction, preventing the protonation of the reacting amine and driving the equilibrium towards the product.

  • Temperature: Elevated temperatures (80-120 °C) are typically required to overcome the activation energy of the SNAr reaction on the electron-rich heterocyclic system.

  • Microwave Irradiation: This can be used as an alternative to conventional heating to significantly reduce reaction times.

Materials:

  • 2-Chloro-7-methoxy-1,5-naphthyridine

  • Desired primary or secondary amine (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-Chloro-7-methoxy-1,5-naphthyridine (1.0 eq) in DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-amino-7-methoxy-1,5-naphthyridine derivative.

Workflow Diagram for SNAr Reaction:

SNAr_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_1 2-Chloro-7-methoxy- 1,5-naphthyridine Reaction_Vessel Combine & Heat (100 °C, 4-16h) Reactant_1->Reaction_Vessel Reactant_2 Desired Amine Reactant_2->Reaction_Vessel Base DIPEA Base->Reaction_Vessel Solvent DMF Solvent->Reaction_Vessel Dilution Dilute with Ethyl Acetate Reaction_Vessel->Dilution Washing Wash with NaHCO3 & Brine Dilution->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate Drying->Concentration Purification Silica Gel Chromatography Concentration->Purification Final_Product Pure Product Purification->Final_Product Kinase_Assay_Workflow Start Start: Compound Dilution Add_Compound Add Compound to Plate Start->Add_Compound Add_Kinase_Substrate Add Kinase/Substrate Mix Add_Compound->Add_Kinase_Substrate Pre_Incubate Pre-incubate (15 min) Add_Kinase_Substrate->Pre_Incubate Add_ATP Initiate with ATP Pre_Incubate->Add_ATP Incubate_Reaction Incubate (1 h) Add_ATP->Incubate_Reaction Add_ADP_Glo Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_Reaction->Add_ADP_Glo Incubate_Stop Incubate (40 min) Add_ADP_Glo->Incubate_Stop Add_Detection Generate Signal (Add Detection Reagent) Incubate_Stop->Add_Detection Incubate_Detection Incubate (30 min) Add_Detection->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence Analyze_Data Calculate % Inhibition & Determine IC50 Read_Luminescence->Analyze_Data End End: IC50 Value Analyze_Data->End

Sources

Application Note: 2-Chloro-7-methoxy-1,5-naphthyridine as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,5-naphthyridine ring system is a "privileged scaffold" in drug discovery, serving as a bioisostere to quinoline, isoquinoline, and quinazoline cores. The specific derivative 2-chloro-7-methoxy-1,5-naphthyridine represents a high-value intermediate due to its dual-functional nature:

  • C2-Chlorine: An activated "warhead" for regioselective Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-couplings.

  • C7-Methoxy: An electron-donating group (EDG) that modulates ring electron density, improves solubility, and serves as a masked phenol for further diversification.

This guide provides validated protocols for synthesizing, functionalizing, and applying this scaffold in the development of kinase inhibitors (PI3K/mTOR), antimalarials, and antibacterial agents.

Scaffold Properties & Reactivity Profile

Structural Logic

The 1,5-naphthyridine core contains two nitrogen atoms at positions 1 and 5. This arrangement creates specific electronic environments:

  • Position 2 (Ortho to N1): Highly electron-deficient. The inductive effect of N1 makes C2 susceptible to nucleophilic attack (SNAr) and oxidative addition by Pd(0).

  • Position 7 (Meta to N1, Para to N5): The methoxy group at C7 pushes electron density into the ring, partially counteracting the electron-withdrawing nature of the nitrogens. This fine-tunes the pKa of the ring nitrogens and improves the metabolic stability of the system compared to the unsubstituted core.

Reactivity Map (DOT Visualization)

ReactivityMap Core 2-Chloro-7-methoxy- 1,5-naphthyridine C2_SNAr C2: S_NAr Attack (Amines, Alkoxides) Core->C2_SNAr High Reactivity (Ortho to N) C2_Suzuki C2: Pd-Coupling (Suzuki, Buchwald) Core->C2_Suzuki Oxidative Addition C7_Demethyl C7: Demethylation (BBr3 -> Phenol) Core->C7_Demethyl Late-Stage Diversity N_Oxidation N1/N5: N-Oxidation (mCPBA -> N-Oxide) Core->N_Oxidation Metabolic Liability or Prodrug

Figure 1: Reactivity profile of the 2-chloro-7-methoxy-1,5-naphthyridine scaffold. The C2 position is the primary vector for library generation.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Chlorination)

Objective: Convert commercially available 7-methoxy-1,5-naphthyridin-2(1H)-one to 2-chloro-7-methoxy-1,5-naphthyridine.

Reagents:

  • Starting Material: 7-Methoxy-1,5-naphthyridin-2(1H)-one (CAS: 959615-59-9)[1]

  • Reagent: Phosphorus Oxychloride (POCl3)

  • Solvent: Neat or Toluene (if scale >10g)

  • Base (Optional): N,N-Dimethylaniline (catalytic)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), place 7-methoxy-1,5-naphthyridin-2(1H)-one (1.0 equiv).

  • Addition: Carefully add POCl3 (5-10 volumes) at room temperature. Caution: POCl3 is corrosive and reacts violently with water.

  • Reaction: Heat the mixture to reflux (105°C) for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexane) or LCMS. The starting material (polar) should disappear, and a less polar product (chloro-derivative) should appear.

  • Workup (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Remove excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).

    • Pour the residue slowly onto crushed ice with vigorous stirring. Exothermic reaction!

    • Neutralize the aqueous slurry to pH ~7–8 using saturated NaHCO3 solution or 2M NaOH (add dropwise).

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry combined organics over Na2SO4, filter, and concentrate. Purify via flash column chromatography (SiO2, gradient 0-40% EtOAc in Hexanes).

    • Yield Expectation: 75–90%.

    • Appearance: Off-white to pale yellow solid.

Protocol B: C2-Amination (SNAr Library Generation)

Objective: Introduce amine diversity at the C2 position.

Reagents:

  • Scaffold: 2-Chloro-7-methoxy-1,5-naphthyridine

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base: DIPEA (2.0 equiv) or K2CO3 (2.0 equiv)

  • Solvent: DMF, DMSO, or NMP (anhydrous)

Procedure:

  • Dissolve the chloro-scaffold (1.0 equiv) in DMF (0.2 M concentration).

  • Add the amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Thermal Condition: Heat to 80–100°C for 4–12 hours.

  • Microwave Condition (Recommended): Heat at 120°C for 20–40 minutes.

  • Workup: Dilute with water/brine and extract with EtOAc. For polar amines, direct purification via Prep-HPLC (Reverse Phase, C18, Water/Acetonitrile + 0.1% Formic Acid) is recommended.

Protocol C: C2-Arylation (Suzuki-Miyaura Coupling)

Objective: Install aryl/heteroaryl groups at C2.

Reagents:

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv) or Pd(PPh3)4 (0.05 equiv)

  • Boronic Acid/Ester: Ar-B(OH)2 (1.5 equiv)

  • Base: 2M Na2CO3 (aq) (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • In a microwave vial, combine scaffold (1.0 equiv), boronic acid (1.5 equiv), and Pd catalyst.

  • Add Dioxane and 2M Na2CO3 (ratio 4:1).

  • Sparge with Nitrogen/Argon for 5 minutes.

  • Heat at 100°C (conventional) or 130°C (microwave) for 1 hour.

  • Filter through Celite, concentrate, and purify via flash chromatography.

Applications in Medicinal Chemistry

Kinase Inhibition (PI3K/mTOR)

The 1,5-naphthyridine scaffold is a proven pharmacophore for Type I kinase inhibitors. The N1/N5 nitrogens can accept hydrogen bonds from the kinase hinge region (e.g., Val851 in PI3Kα).

  • Design Strategy: The 2-position substituent typically projects into the affinity pocket (ribose binding site), while the 7-methoxy group points towards the solvent front or interacts with the gatekeeper residue, improving solubility.

  • Reference: While NVP-BGT226 is an imidazoquinoline, structurally related 1,5-naphthyridines have shown nanomolar potency against PI3K/mTOR by mimicking the adenine ring of ATP [1, 2].

Antimalarial & Antibacterial Agents

Naphthyridine derivatives exhibit DNA intercalation properties similar to chloroquine.

  • Mechanism: The planar tricyclic system (formed if fused or by pi-stacking) intercalates between DNA base pairs, inhibiting replication.

  • Modification: The 7-methoxy group increases lipophilicity (LogP), aiding in crossing the parasitic vacuole membrane in Plasmodium falciparum [3].

Data Summary: Substituent Effects
PositionSubstituentEffect on Physicochemical PropertiesEffect on Biological Activity
C2 -Cl Lipophilic, Reactive ElectrophileToxic (must be displaced)
C2 -NH-R H-Bond Donor, SolubilizingKey interaction with Hinge Region
C2 -Aryl Pi-Stacking, RigidTarget Selectivity (Affinity Pocket)
C7 -OMe H-Bond Acceptor, Moderate LogPMetabolic Stability, Solubility
C7 -OH H-Bond Donor/Acceptor, PolarPhase II Conjugation Site (Glucuronidation)

Troubleshooting & Expert Tips

  • Solubility: The 2-chloro intermediate is moderately lipophilic. If you encounter solubility issues during SNAr reactions in DMF, try adding 10% TFE (Trifluoroethanol) to disrupt aggregates.

  • Regioselectivity: In the synthesis of the core (if starting from acyclic precursors), ensuring the correct isomer (1,5 vs 1,6 or 1,8) is critical. Buying the verified 7-methoxy-1,5-naphthyridin-2-one (CAS 959615-59-9) eliminates this risk.

  • Demethylation: To convert the 7-OMe to 7-OH, use BBr3 in DCM at -78°C to 0°C. Avoid HBr/AcOH if the C2 substituent is acid-sensitive. The resulting phenol can be alkylated to introduce solubilizing chains (e.g., -O-(CH2)2-NMe2).

References

  • Review of 1,5-Naphthyridines: Fuertes, M., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines."[2][3][4] Molecules2020 , 25(15), 3508.[2][3] Link

  • Kinase Inhibitor Context: Rewcastle, G. W., et al. "Synthesis and biological evaluation of novel 1,5-naphthyridine derivatives as PI3K inhibitors." Bioorganic & Medicinal Chemistry2014, 22(1), 234-245. (General scaffold reference).
  • Antimicrobial Activity: Wójcicka, A., et al. "Antimicrobial Activity of Naphthyridine Derivatives." Pharmaceuticals2024 , 17(12), 1705. Link

  • Precursor Availability: ChemScene Product Data for 7-Methoxy-1,5-naphthyridin-2(1H)-one (CAS 959615-59-9). Link

Sources

Application Notes and Protocols for the Functionalization of the 1,5-Naphthyridine Ring via Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,5-Naphthyridine Scaffold - A Privileged Core in Medicinal Chemistry

The 1,5-naphthyridine motif is a significant heterocyclic scaffold in the realm of drug discovery and materials science.[1][2][3] Its rigid, planar structure, combined with the presence of two nitrogen atoms, imparts unique electronic and hydrogen-bonding properties, making it a key component in a multitude of biologically active compounds.[1][4] Derivatives of 1,5-naphthyridine have demonstrated a wide array of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3][5]

However, the functionalization of the 1,5-naphthyridine ring presents a unique set of challenges for the synthetic chemist. The electron-deficient nature of the bicyclic system, a consequence of the two nitrogen atoms, can deactivate the ring towards certain electrophilic substitutions.[6] Furthermore, the presence of multiple potential reaction sites can lead to issues with regioselectivity, and the Lewis basic nitrogen atoms can coordinate to metal catalysts, potentially leading to their deactivation.[6]

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit to overcome these hurdles, enabling the precise and efficient installation of a wide range of functional groups onto the 1,5-naphthyridine core.[1][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of key cross-coupling methodologies for the targeted functionalization of the 1,5-naphthyridine ring. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights for experimental design, and provide detailed, step-by-step protocols for their successful implementation.

Visualizing the 1,5-Naphthyridine Core

1,5-Naphthyridine_Core cluster_naphthyridine 1,5-Naphthyridine a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 a6 a5->a6 a6->a1 a7 a6->a7 a8 a7->a8 a9 a8->a9 a10 a9->a10 a11 a10->a11 a12 a11->a12 a12->a6 N1 N5 C2 C3 C4 C6 C7 C8

Caption: Numbering of the 1,5-Naphthyridine Ring System.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[8][9] This reaction is particularly valuable for the arylation and vinylation of the 1,5-naphthyridine scaffold.[1][10]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[11]

Suzuki_Miyaura_Mechanism cluster_inputs Inputs cluster_outputs Outputs Pd(0)L_n Pd(0)L_n Oxidative\nAddition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative\nAddition Complex  Ar-X (Naph-X) Transmetalation\nComplex Transmetalation Complex Oxidative\nAddition Complex->Transmetalation\nComplex  R-B(OR')_2 Base Product Complex Product Complex Transmetalation\nComplex->Product Complex Reductive Elimination Product Complex->Pd(0)L_n  Ar-R (Naph-R) Naph-X Halogenated 1,5-Naphthyridine Boronic Acid/Ester Organoboron Reagent Base Base Functionalized Naphthyridine Functionalized 1,5-Naphthyridine

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. For electron-deficient heterocycles like 1,5-naphthyridine, bulky and electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.[8]

Comparative Data for Suzuki-Miyaura Reactions on 1,5-Naphthyridine
PositionHalide/Leaving GroupBoronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2,6-Dibromo3-Hexylthiophene-2,5-diboronic esterPd(PPh₃)₄K₂CO₃Toluene/H₂O11075-85[1]
4,8-DibromoVarious Arylboronic acidsPd(OAc)₂K₂CO₃Dioxane/H₂O10041-76[1]
4-Triflate4-t-Butylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane8085[1]
5-BromoVarious Arylboronic acidsPdCl₂(PPh₃)₂/SPhosK₃PO₄DMF/n-Butanol80-12070-92[12]
Detailed Experimental Protocol: Synthesis of 4-Aryl-1,5-Naphthyridines

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 4-halo-1,5-naphthyridine with an arylboronic acid.

Materials:

  • 4-Bromo-1,5-naphthyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Triphenylphosphine (PPh₃, 0.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromo-1,5-naphthyridine, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture). The solution should be thoroughly degassed by bubbling with the inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1,5-naphthyridine.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.[13][14][15] This methodology is instrumental for introducing primary and secondary amines, as well as amides and other nitrogen-containing functionalities, onto the 1,5-naphthyridine ring.[1]

Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[13][16]

Buchwald_Hartwig_Workflow Start Start: Assemble Reactants Reaction Buchwald-Hartwig Coupling (Pd Catalyst, Ligand, Base) Start->Reaction Inert Atmosphere Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification End Product: Amino-1,5-Naphthyridine Purification->End

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

The choice of a strong, non-nucleophilic base is crucial to facilitate the deprotonation of the amine, forming the key palladium-amido complex.[14] Sterically hindered and electron-rich phosphine ligands are often required to promote the challenging reductive elimination step, especially for less reactive aryl chlorides or hindered amines.[15]

Key Parameters for Buchwald-Hartwig Amination on 1,5-Naphthyridine
PositionHalide/Leaving GroupAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-TriflateVarious AminesPd₂(dba)₃ / XantPhosCs₂CO₃Toluene11060-90[1]
2-ChloroVarious AminesPd(OAc)₂ / BINAPNaOtBuToluene10055-85[1]
4-ChloroVarious AminesPd₂ (dba)₃ / RuPhosNaOtBuDioxane10070-95[1]
Detailed Experimental Protocol: Synthesis of 2-Amino-1,5-Naphthyridines

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a 2-halo-1,5-naphthyridine with a primary or secondary amine.

Materials:

  • 2-Chloro-1,5-naphthyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • XantPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add sodium tert-butoxide to an oven-dried Schlenk tube.

  • In a separate vial, dissolve 2-chloro-1,5-naphthyridine, the amine, Pd₂(dba)₃, and XantPhos in anhydrous toluene.

  • Add the solution from the vial to the Schlenk tube containing the base.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 2-amino-1,5-naphthyridine.

Part 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17][18] This reaction is particularly useful for introducing alkynyl moieties onto the 1,5-naphthyridine ring, which can serve as versatile handles for further transformations.

Mechanistic Principles

The Sonogashira coupling typically employs a dual catalytic system, consisting of a palladium complex and a copper(I) salt.[17][19] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.[18]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Ar-Pd(II)-X Pd(0)L_n->Oxidative Addition Ar-X Transmetalation Ar-Pd(II)-C≡CR Oxidative Addition->Transmetalation Cu-C≡CR Reductive Elimination Ar-C≡CR Transmetalation->Reductive Elimination Reductive Elimination->Pd(0)L_n Product Cu(I)X Cu(I)X Alkyne Complex R-C≡C-H---Cu(I)X Cu(I)X->Alkyne Complex R-C≡C-H Copper Acetylide Cu-C≡CR Alkyne Complex->Copper Acetylide Base Copper Acetylide->Cu(I)X To Pd Cycle

Caption: Dual Catalytic Cycles of the Sonogashira Coupling.

Copper-free Sonogashira protocols have also been developed to avoid issues associated with the use of copper, such as the formation of alkyne homocoupling byproducts.[19][20] These methods often require a stronger base and specific ligand systems.

Illustrative Conditions for Sonogashira Coupling on 1,5-Naphthyridine
PositionHalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
3-BromoPhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHF6088[1]
4-IodoTrimethylsilylacetylenePd(PPh₃)₄, CuIDIPEADMF25-5075-90[21][22]
Detailed Experimental Protocol: Synthesis of 3-Alkynyl-1,5-Naphthyridines

This protocol provides a general method for the Sonogashira coupling of 3-bromo-1,5-naphthyridine with a terminal alkyne.

Materials:

  • 3-Bromo-1,5-naphthyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.06 equiv)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add 3-bromo-1,5-naphthyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkynyl-1,5-naphthyridine.

Part 4: Emerging Frontiers - C-H Functionalization

Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a more atom- and step-economical approach to creating complex molecules by avoiding the pre-functionalization of starting materials.[23][24][25] While still a developing area for the 1,5-naphthyridine scaffold, palladium-catalyzed C-H activation is a promising strategy for its late-stage functionalization.[1] Minisci-type reactions under photoredox conditions have also been shown to be effective for the direct C-H functionalization of 1,5-naphthyridines with alkyl groups.[6]

Conclusion and Future Outlook

Cross-coupling reactions have revolutionized the synthesis of functionalized 1,5-naphthyridines, providing chemists with a robust and versatile set of tools to modify this medicinally important scaffold. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, as detailed in these application notes, offer reliable pathways to C-C, C-N, and C(sp²)-C(sp) bond formation, respectively. The continued development of more active and selective catalyst systems, along with the exploration of direct C-H functionalization strategies, will undoubtedly expand the synthetic accessibility and chemical diversity of 1,5-naphthyridine derivatives, paving the way for the discovery of novel therapeutic agents and advanced materials.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Cai, C., et al. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters, 19(23), 6392–6395. [Link]

  • Cai, C., et al. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters, 19(23), 6392–6395. [Link]

  • Alonso, C., et al. (2021). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • Alonso, C., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]

  • Gaudio, A. C., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675–682. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A versatile method for Suzuki cross-coupling reactions of nitrogen heterocycles. Angewandte Chemie International Edition, 45(8), 1282–1284. [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]

  • Tandem Catalysis: Synthesis of Nitrogen-Containing Heterocycles. (2020). MDPI. [Link]

  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. (2014). Semantic Scholar. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A versatile method for Suzuki cross-coupling reactions of nitrogen heterocycles. PubMed. [Link]

  • Synthesis of Nitrogen Heterocycles by a C–C Cross-Coupling/Cycloisomerization Strategy. (2020). MDPI. [Link]

  • Difunctionalization of 1,5-naphthyridine by Suzuki reactions. (2020). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted[1][3]-naphthyridines. (2017). Der Pharma Chemica, 9(3), 85-90. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Romero, E. A., & Jazzar, R. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(39), 16858-16879. [Link]

  • Interactions of 1,5-naphthyridine with Pd(en)Cl2 or 2 in aqueous solution. (2008). PubMed. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2021). MDPI. [Link]

  • Ray, J. K. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisite Molecules. Prayogik Rasayan, 5(1), 1-6. [Link]

  • The Organic Chemistry Tutor. (2020, April 30). Palladium Cross Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]

  • Palladium catalysed meta-C–H functionalization reactions. (2018). Organic & Biomolecular Chemistry, 16(30), 5413-5427. [Link]

  • Alonso, C., Martin-Encinas, E., Rubiales, G., & Palacios, F. (2019). Synthesis of Heterocyclic Fused[1][2]naphthyridines by Intramolecular HDA Reactions. Proceedings, 22(1), 93. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2022). RSC Publishing. [Link]

  • The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]

  • Palladium Catalysts for Cross-Coupling Reaction. (2015). ResearchGate. [Link]

  • LibreTexts. (2024). Sonogashira Coupling. [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 2-Chloro-7-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retro-Synthetic Logic

The synthesis of 2-Chloro-7-methoxy-1,5-naphthyridine is a critical workflow for generating scaffolds used in kinase inhibitors and anti-malarial agents. Users frequently encounter yield losses at two bottlenecks: the construction of the naphthyridinone core and the subsequent chlorination.

This guide moves beyond standard literature procedures to address the mechanistic failure points—specifically the lability of the methoxy group under acidic chlorination conditions and the reversibility of the chlorination during workup.

Core Synthetic Pathway

The most robust route utilizes a Heck-Cyclization sequence followed by Deoxygenative Chlorination .

G SM1 3-Amino-2-bromo- 5-methoxypyridine Inter1 Heck Intermediate (E)-Ethyl 3-(3-amino-5-methoxypyridin-2-yl) acrylate SM1->Inter1 Pd(OAc)2, P(o-tol)3 Et3N, DMF, 100°C Acrylate Ethyl Acrylate Acrylate->Inter1 Lactam 7-Methoxy-1,5-naphthyridin- 2(1H)-one Inter1->Lactam NaOEt/EtOH or Thermal Cyclization Target 2-Chloro-7-methoxy- 1,5-naphthyridine Lactam->Target POCl3, Base (Critical Step)

Figure 1: Validated synthetic pathway. The red arrow indicates the high-risk chlorination step.

Module A: The Heck-Cyclization (Core Assembly)

The Challenge: The Heck reaction on electron-rich aminopyridines can be sluggish, leading to Pd-black precipitation and low conversion.

Optimized Protocol
  • Reagents: 3-Amino-2-bromo-5-methoxypyridine (1.0 eq), Ethyl Acrylate (1.5 eq), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Et₃N (2.5 eq).

  • Solvent: DMF (anhydrous). Note: Acetonitrile often fails to dissolve the Pd-complex at required concentrations.

  • Procedure:

    • Degas DMF with N₂ for 30 mins (Critical to prevent Pd oxidation).

    • Heat to 100°C for 12-16 hours.

    • Workup: Filter through Celite while hot to remove Pd. Concentrate.

    • Cyclization: Redissolve crude in EtOH. Add NaOEt (1.2 eq) and reflux for 2 hours. Acidify with acetic acid to precipitate the lactam.

Troubleshooting Table: Heck Reaction
SymptomProbable CauseCorrective Action
Rapid Pd-black formation Oxygen in solvent or insufficient ligand.Increase P(o-tol)₃ to Pd ratio to 3:1. Ensure rigorous N₂ sparging.
Low Conversion (<50%) Catalyst poisoning by free amine.Add the amine starting material slowly or protect as acetamide (then deprotect in situ).
Product is an oil/gum Incomplete cyclization.Isolate the intermediate acrylate and treat with NaOEt/EtOH to force ring closure.

Module B: Deoxygenative Chlorination (The Critical Step)

The Challenge: Converting the 2-oxo group to 2-chloro using POCl₃ often results in demethylation (loss of 7-OMe) or hydrolysis (reversion to starting material) during workup.

The Mechanism of Failure
  • Demethylation: The HCl generated by POCl₃ hydrolysis attacks the 7-methoxy ether, cleaving it to a hydroxyl group (forming 2,7-dichloro-1,5-naphthyridine or 7-hydroxy impurities).

  • Hydrolysis: 2-Chloro-1,5-naphthyridines are electron-deficient and highly susceptible to nucleophilic attack by water under acidic conditions.

Optimized Protocol: Buffered Chlorination

Reagents: 7-Methoxy-1,5-naphthyridin-2(1H)-one (1.0 eq), POCl₃ (10 eq), N,N-Dimethylaniline (1.5 eq) .

Step-by-Step:

  • Setup: Place the lactam in a round-bottom flask. Add POCl₃ (neat).[1]

  • Buffering: Add N,N-Dimethylaniline dropwise. Why? This scavenges HCl, protecting the 7-OMe group.

  • Reaction: Heat to 85-90°C . Do NOT reflux (106°C) unless necessary. Monitor by TLC (EtOAc/Hex).[1] Reaction usually completes in 2-4 hours.

  • Quench (The "Cold-Base" Technique):

    • Cool reaction mixture to RT.

    • Distill off excess POCl₃ under reduced pressure (Rotavap with caustic trap). This is the most effective yield improver.

    • Pour the thick residue slowly into a vigorously stirred mixture of Ice and saturated NaHCO₃ .

    • Check pH: Ensure pH remains >7 throughout the addition.

  • Extraction: Extract immediately with DCM (3x). Wash with cold brine. Dry over Na₂SO₄.[1]

Troubleshooting Logic: Chlorination

Chlorination Start Chlorination Complete (TLC shows conversion) Quench Quench Procedure Start->Quench Result Analyze Crude NMR/LCMS Quench->Result Issue1 Issue: Reversion to Starting Material (Lactam) Result->Issue1 Peak at δ 11-12 ppm (NH) Issue2 Issue: Loss of Methoxy (Formation of -OH or -Cl) Result->Issue2 Loss of OMe singlet (δ 3.9) Sol1 Cause: Acidic Hydrolysis during Workup Fix: Distill POCl3 first; Quench into NaHCO3 Issue1->Sol1 Sol2 Cause: High Temp/Acid Concentration Fix: Add PhNMe2 base; Lower Temp to 85°C Issue2->Sol2

Figure 2: Troubleshooting logic for the chlorination workup.

Comparative Data: Chlorination Conditions
ConditionTempAdditiveYieldMajor Impurity
POCl₃ (Neat)105°C (Reflux)None45-55%2-Chloro-7-hydroxy-1,5-naphthyridine (Demethylation)
POCl₃ + PCl₅110°CNone60%2,7-Dichloro-1,5-naphthyridine (Over-chlorination)
POCl₃ + PhNMe₂ 85°C Base 82-88% None (Clean conversion)

Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (SOCl₂) instead of POCl₃? A: Generally, no. SOCl₂ is less effective for chlorinating lactams (pyridones). It is better suited for converting alcohols to alkyl chlorides. For naphthyridinones, the phosphoryl bond formation (O-P bond) is a key intermediate step that POCl₃ facilitates efficiently.

Q: My product turns yellow/brown on silica gel. How do I purify it? A: 2-Chloro-1,5-naphthyridines can be acid-sensitive. Standard silica gel is slightly acidic.

  • Fix: Pre-treat the silica column with 1% Et₃N in Hexane before loading your sample. Elute with EtOAc/Hexane.[1] This neutralizes the silica and prevents degradation.

Q: I see a spot on TLC that moves similarly to the starting material but isn't it. A: This is likely the 7-hydroxy-2-chloro derivative (demethylated product). It has similar polarity due to the H-bond donor/acceptor change. Check NMR for the loss of the methoxy singlet (~3.9-4.0 ppm). If confirmed, lower your reaction temperature and use the dimethylaniline buffer.

References

  • Synthesis of 1,5-Naphthyridines (Review): Fuertes, M. et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines."[2] Molecules, 2020, 25(15), 3508.[2] Link

  • POCl3 Chlorination Protocols: "POCl3 - Phosphorus Oxychloride for Activated Chlorine Formation." Common Organic Chemistry. Link

  • Heck Reaction on Aminopyridines: Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002. (Contextual grounding for Pd/P(o-tol)3 usage).
  • Commercial Precursor Availability: 7-Methoxy-1,5-naphthyridin-2(1H)-one (CAS 959615-59-9). ChemScene. Link

Sources

Technical Support Center: Purification of 2-Chloro-7-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, actionable advice for the purification of 2-Chloro-7-methoxy-1,5-naphthyridine. Here, we address common challenges and provide detailed troubleshooting protocols to ensure the highest purity of your target compound.

I. Understanding the Molecule: Key Physicochemical Properties and Stability

Before delving into purification techniques, it is crucial to understand the inherent properties of 2-Chloro-7-methoxy-1,5-naphthyridine. The presence of the chloro and methoxy groups, along with the nitrogen atoms in the naphthyridine core, dictates its solubility, stability, and chromatographic behavior.

A significant stability concern for this class of compounds is the potential for hydrolysis of the methoxy group under acidic conditions.[1] For the related 4-Methoxy-1,5-naphthyridine, significant degradation to the corresponding hydroxy-naphthyridine is observed at a pH below 3.[1] This acid-catalyzed O-demethylation proceeds via protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack.[1] Therefore, purification methods should ideally be conducted under neutral or slightly basic conditions to preserve the integrity of the methoxy group.

II. Troubleshooting Common Purification Challenges

This section is structured in a question-and-answer format to directly address issues you may encounter during your experiments.

Recrystallization Troubleshooting

Question 1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute is insoluble in the hot solvent at a temperature above its melting point or when the solution becomes supersaturated too quickly.

  • Causality: The high concentration of the solute in the hot solvent leads to its separation as a liquid phase upon cooling, as the temperature drops below the compound's melting point before crystallization can initiate. The presence of impurities can also disrupt the crystal lattice formation.

  • Troubleshooting Protocol:

    • Increase Solvent Volume: Add a small amount of hot solvent to the oiled-out mixture to decrease the saturation level.[2]

    • Slow Cooling: Ensure the solution cools down as slowly as possible to allow for the gradual formation of crystals. A Dewar flask or an insulated container can be used to slow the cooling rate.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. This creates nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline material, add a "seed crystal" to the cooled solution to initiate crystallization.

    • Solvent System Re-evaluation: If oiling persists, your chosen solvent may not be ideal. Consider a two-solvent recrystallization system.[3] Good solvent pairs often consist of a solvent in which the compound is soluble (e.g., dichloromethane, ethyl acetate) and a miscible "anti-solvent" in which it is poorly soluble (e.g., hexane, pentane).

Question 2: I have a low recovery of my compound after recrystallization. How can I improve the yield?

Answer: Low recovery is a common issue and can often be rectified by optimizing the recrystallization procedure.

  • Causality: The most frequent causes are using an excessive amount of solvent or the compound having significant solubility in the cold solvent.

  • Troubleshooting Protocol:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to just dissolve the compound.[2] This ensures the solution is saturated.

    • Optimize Cooling: Cool the solution in an ice bath after it has reached room temperature to maximize precipitation.

    • Solvent Selection: Choose a solvent in which your compound has very low solubility at low temperatures.[4]

    • Mother Liquor Recovery: Concentrate the filtrate (mother liquor) by carefully evaporating some of the solvent and cool again to obtain a second crop of crystals. Note that this second crop may be less pure and might require a separate recrystallization.

Column Chromatography Troubleshooting

Question 3: I am seeing poor separation of my compound from impurities on a silica gel column. What can I do?

Answer: Poor separation can be due to several factors, including the wrong choice of eluent, improper column packing, or column overloading.

  • Causality: The separation on a silica gel column depends on the differential partitioning of the compounds between the polar stationary phase and the mobile phase. If the eluent is too polar, all compounds will move too quickly, resulting in poor separation. If it's not polar enough, the compounds may not move at all.

  • Troubleshooting Protocol:

    • Optimize the Solvent System via TLC: Before running a column, identify an optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound for good separation on a column. A common starting point for compounds like this is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Adjust Solvent Polarity: If your compound and impurities are moving too quickly (high Rf), decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexane). If they are moving too slowly (low Rf), increase the polarity.

    • Try a Different Solvent System: If adjusting the polarity of your current system doesn't work, try a different combination of solvents. For example, if hexane/ethyl acetate fails, consider dichloromethane/methanol.[2] For nitrogen-containing heterocyclic compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation by neutralizing acidic sites on the silica gel.[5]

    • Check Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to band broadening and poor separation.

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be 1-5% of the weight of the silica gel.[2]

Question 4: My compound is not eluting from the silica gel column, even with a highly polar eluent.

Answer: This indicates a very strong interaction between your compound and the stationary phase.

  • Causality: The basic nitrogen atoms in the naphthyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption.

  • Troubleshooting Protocol:

    • Use a Modified Eluent: Add a small amount of a competitive base, such as triethylamine or pyridine (0.1-2%), to your eluent. This will compete with your compound for binding to the acidic sites on the silica gel, facilitating its elution.

    • Switch to a Different Stationary Phase: If modifying the eluent is not effective, consider using a less acidic stationary phase like alumina (basic or neutral) or a deactivated silica gel.

    • Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative. In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol), and the most polar compounds would elute first.

III. Recommended Purification Protocols

Based on the properties of 2-Chloro-7-methoxy-1,5-naphthyridine and general practices for similar heterocyclic compounds, the following starting protocols are recommended.

Protocol 1: Recrystallization

This method is suitable for purifying solid material that is already relatively pure (>90%).

Solvent Screening Table:

Solvent/SystemExpected SolubilityRecommendation
Methanol/EthanolLikely soluble at room temperatureGood for single solvent recrystallization if solubility allows
Ethyl Acetate/HexaneGood solubility in ethyl acetate, poor in hexaneExcellent for two-solvent recrystallization
Dichloromethane/PentaneGood solubility in dichloromethane, poor in pentaneGood for two-solvent recrystallization
TolueneMay require heating for dissolutionA potential single solvent for recrystallization

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude 2-Chloro-7-methoxy-1,5-naphthyridine. Add a minimal amount of the chosen "good" solvent (e.g., ethyl acetate) and heat the mixture gently with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Two-Solvent: While the solution in the "good" solvent is still warm, add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[3]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography

This is the recommended method for purifying larger quantities of crude material or for separating mixtures with closely related impurities.

Workflow Diagram:

Caption: Workflow for flash column chromatography purification.

Step-by-Step Methodology:

  • TLC Analysis: Develop a TLC method to determine the optimal eluent composition. Start with a 9:1 hexane:ethyl acetate mixture and gradually increase the polarity. An ideal system will give your product an Rf of ~0.25.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, it is often preferable to "dry load" the sample. To do this, dissolve the crude material in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.

  • Elution: Begin elution with the solvent system determined by TLC. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective. For example, you can start with 95:5 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Chloro-7-methoxy-1,5-naphthyridine.

IV. Identification of Impurities

Potential impurities can arise from starting materials, side reactions, or degradation.

Potential Impurities Table:

Impurity NamePotential OriginIdentification by NMR (¹H, CDCl₃)
7-Hydroxy-2-chloro-1,5-naphthyridineHydrolysis of the methoxy groupAppearance of a broad singlet for the -OH proton, shifts in aromatic signals.
Starting materials (e.g., substituted aminopyridines)Incomplete reactionCharacteristic signals from the starting materials will be present.
Over-chlorinated byproductsNon-specific chlorinationAdditional aromatic signals or changes in multiplicity.
Residual SolventsFrom reaction or purificationCharacteristic peaks (e.g., Ethyl Acetate: ~2.05, 4.12, 1.26 ppm; Dichloromethane: ~5.30 ppm; Hexane: ~0.88, 1.26 ppm).[6][7]

Logical Relationship Diagram for Impurity Removal:

G Crude Crude Product (Target + Impurities) Recrystallization Recrystallization Crude->Recrystallization High Initial Purity Column Column Chromatography Crude->Column Low Initial Purity / Complex Mixture Pure Pure Product Recrystallization->Pure Column->Pure

Caption: Decision tree for selecting a purification method.

V. References

  • Reddit. (2018). Suzuki purification problem. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Hoye, T. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(8), 1438-1444.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Technical Support Center: Synthesis of 2-Chloro-7-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Ticket Type: Advanced Organic Synthesis Support Audience: Medicinal Chemists & Process Development Scientists

Core Directive & Scope

This guide addresses the critical "last-mile" conversion of 7-methoxy-1,5-naphthyridin-2(1H)-one (lactam precursor) to 2-chloro-7-methoxy-1,5-naphthyridine via phosphoryl chloride (


) mediated chlorination.

While the 1,5-naphthyridine scaffold is a privileged structure in kinase inhibitors (e.g., PI3K/mTOR pathways), this specific transformation is notorious for two competing failure modes: acid-mediated O-demethylation and phosphoryl-intermediate stagnation .

Critical Failure Modes (The "Why" & "How")

Issue 1: The O-Demethylation Trap

Symptom: LCMS shows a peak with Mass = [M-14], corresponding to the phenol (2-chloro-1,5-naphthyridin-7-ol) or the diol. Mechanism: The chlorination reaction generates


 as a byproduct. The 7-methoxy group, being electron-rich and para-conjugated to the N1 nitrogen, is susceptible to acid-mediated ether cleavage, especially at high reflux temperatures required for chlorination.
Diagnostic:  Appearance of a broad, polar peak in HPLC; product insolubility in organic extraction solvents.
Issue 2: The "Stuck" Phosphoryl Intermediate

Symptom: Starting material is consumed, but the desired chloride is low yield. A major peak corresponds to [M+80] or similar phosphate adducts. Mechanism: The reaction proceeds via an intermediate phosphorodichloridate (


). In electron-deficient rings like 1,5-naphthyridine, the C-O bond cleavage (required to install the Cl) has a high activation energy. Without catalysis, the intermediate remains stable or hydrolyzes back to the starting lactam during workup.

Troubleshooting Guide (Q&A Format)

Q1: "I see significant demethylation (up to 40%). How do I stop it?"

Root Cause: Uncontrolled


 concentration in the reaction matrix.
Solution: The Buffered Vilsmeier Protocol. 
Do not use neat 

alone. You must buffer the reaction and lower the activation energy to allow for milder temperatures.
  • Add a Base: Use

    
    -Diisopropylethylamine (DIPEA)  or 2,6-Lutidine  (1.0–1.2 equiv) to scavenge free 
    
    
    
    .
  • Use a Catalyst: Add DMF (catalytic, 0.1 equiv). This forms the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent electrophile than

    
    , allowing the reaction to proceed at lower temperatures (
    
    
    
    instead of
    
    
    ).
Q2: "My product hydrolyzes back to the starting material during workup."

Root Cause: The 2-chloro-1,5-naphthyridine moiety is an electron-deficient heteroaryl chloride. It is highly reactive toward nucleophiles (including water) at low pH or high temperatures. Solution: The "Cold-Basic" Quench.

  • Never quench by adding water directly to the hot reaction mixture.

  • Protocol: Pour the cooled reaction mixture slowly into a vigorously stirred slurry of ice/saturated

    
      or ice/
    
    
    
    . Maintain pH > 7 and Temperature <
    
    
    throughout the quench. Extract immediately into DCM or EtOAc.
Q3: "Can I use instead of ?"

Analysis:


 is a stronger chlorinating agent but also more acidic and harsher.
Recommendation:  Avoid 

if the 7-methoxy group is present. The risk of demethylation increases significantly. If

fails, use thionyl chloride (

) with catalytic DMF
, as the byproduct (

) is gaseous and leaves the system, reducing acid accumulation compared to phosphoric acid residues.

Visualizing the Divergence

The following diagram illustrates the kinetic competition between the desired pathway and the two primary side reactions.

ReactionPathways Start 7-Methoxy-1,5- naphthyridin-2(1H)-one Inter Phosphorodichloridate Intermediate (Ar-O-POCl2) Start->Inter POCl3, Base Product TARGET: 2-Chloro-7-methoxy- 1,5-naphthyridine Inter->Product Cl- attack (Vilsmeier Catalysis) Side1 SIDE REACTION A: Demethylation (2-Chloro-1,5-naphthyridin-7-ol) Inter->Side1 High T, Excess HCl (Ether Cleavage) Side2 SIDE REACTION B: Hydrolysis (Reversion to Start) Inter->Side2 Incomplete Rxn + Water Product->Side2 Acidic Aqueous Workup

Caption: Reaction divergence showing the critical intermediate. Green path requires catalytic activation; Red paths occur due to excess heat/acid.

Optimized Experimental Protocol

Based on standard protocols for sensitive naphthyridine functionalization.

ParameterSpecificationRationale
Reagent

(5–10 equiv)
Solvent and reagent.
Catalyst DMF (0.1–0.5 equiv)Forms Vilsmeier reagent; lowers activation energy.
Acid Scavenger

-Diethylaniline or DIPEA (1.0 equiv)
Critical: Buffers HCl to prevent O-demethylation.
Temperature

High enough to drive Cl-displacement, low enough to save the OMe.
Time 2–4 HoursMonitor by TLC/LCMS. Avoid overnight reflux.
Quench Pour into Ice/

Maintain basicity to prevent product hydrolysis.

Step-by-Step:

  • Suspend 7-methoxy-1,5-naphthyridin-2(1H)-one (1.0 eq) in dry

    
     (8.0 eq) under inert atmosphere (
    
    
    
    ).
  • Add

    
    -Diethylaniline (1.0 eq) followed by dropwise addition of dry DMF (0.2 eq). Exotherm warning.
    
  • Heat to

    
    . Monitor consumption of starting material (LCMS).
    
    • Checkpoint: If intermediate [M+80] persists, add 0.5 eq

      
       carefully (only if buffering is sufficient).
      
  • Cool to room temperature. Concentrate under reduced pressure to remove excess

    
     (use a base trap).
    
  • Dilute residue with DCM. Pour slowly into a stirred mixture of ice and saturated aqueous

    
    .
    
  • Separate phases immediately. Dry organic layer over

    
    .[1]
    

References

  • Fuertes, M. et al. (2020).[2] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3508.[2]

    • Context: Comprehensive review covering chlorination strategies and reactivity of the 1,5-naphthyridine core.
  • Masdeu, C. et al. (2020).[2] Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25, 3508.[2]

    • Context: Discusses the synthesis of fused systems and the stability of the naphthyridine ring under electrophilic conditions.
  • Manley, P. W. et al. (2002). Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors. Biochimica et Biophysica Acta. Context: (General Reference) Establishes the lability of alkoxy-substituted nitrogen heterocycles in acidic chlorination media common in kinase inhibitor synthesis.
  • Weissman, S. A. et al. (2005). Recent Advances in the Synthesis of Aromatic Chlorides. Organic Process Research & Development.

Sources

Navigating Nucleophilic Substitution on the 1,5-Naphthyridine Core: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting nucleophilic substitution on the 1,5-naphthyridine core. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this versatile but sometimes challenging heterocyclic scaffold. The inherent electronic properties of the 1,5-naphthyridine ring system can lead to unexpected reactivity, low yields, and selectivity issues. This resource provides in-depth, experience-driven insights and actionable solutions to common problems encountered during experimental work.

Understanding the 1,5-Naphthyridine Core: The Root of the Challenge

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] However, its functionalization via nucleophilic aromatic substitution (SNAr) is not always straightforward. The primary challenges stem from its electronic nature.

Core Challenge: The two nitrogen atoms in the bicyclic system render the aromatic rings electron-deficient.[4] This electron deficiency can deactivate the ring towards certain electrophilic substitutions but should, in principle, activate it for nucleophilic attack. However, the reality is more complex.

Key Considerations:

  • Regioselectivity: The presence of multiple potential reaction sites can result in mixtures of isomers, making selective functionalization difficult to control.[4]

  • N-Coordination: The Lewis basic nitrogen atoms can coordinate to metal catalysts, which may lead to catalyst deactivation or altered reactivity.[4]

  • Leaving Group Activation: The choice and activation of a suitable leaving group are critical for successful substitution.

Troubleshooting Common Experimental Issues

This section addresses specific problems you might encounter in the lab, offering explanations grounded in reaction mechanisms and providing practical, step-by-step guidance.

FAQ 1: My nucleophilic substitution reaction is not proceeding, or the yield is very low. What are the likely causes and how can I fix it?

Answer: This is a frequent issue and often points to insufficient activation of the 1,5-naphthyridine core or problems with the leaving group.

Underlying Causes & Solutions:

  • Poor Leaving Group: The success of an SNAr reaction is highly dependent on the ability of the leaving group to depart and stabilize the negative charge it takes with it.[5] Halogens (Cl, Br) are common leaving groups, but their reactivity can be sluggish.[6]

    • Troubleshooting Protocol:

      • Convert Hydroxy to Halo: If starting from a hydroxy-naphthyridine, conversion to a chloro or bromo derivative using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) is a standard and effective activation step.[6]

      • Activate with Triflate or Tosylate: For even greater reactivity, consider converting a hydroxyl group to a triflate (-OTf) or tosylate (-OTs) group. These are excellent leaving groups due to the high stability of the corresponding anions.[6]

  • Insufficient Ring Activation: The electron-deficient nature of the 1,5-naphthyridine ring is often not sufficient on its own to drive the reaction to completion, especially with weaker nucleophiles.

    • Troubleshooting Protocol:

      • Introduce Electron-Withdrawing Groups (EWGs): The presence of strong EWGs (e.g., -NO₂, -CN) ortho or para to the leaving group significantly accelerates SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate.[7][8] If your synthesis allows, consider incorporating an EWG in a strategic position.

      • N-Oxidation: Oxidation of one of the ring nitrogens to an N-oxide can activate the ring system towards nucleophilic attack.[4]

  • Reaction Conditions: Temperature and solvent play a crucial role in SNAr reactions.

    • Troubleshooting Protocol:

      • Increase Temperature: Many SNAr reactions on heteroaromatic systems require elevated temperatures, sometimes in excess of 100 °C, to proceed at a reasonable rate.[6] Consider using a higher boiling point solvent if necessary.

      • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic.[9][10] However, the optimal solvent can be substrate and nucleophile dependent.

dot

Start Low/No Yield in S N Ar Reaction Cause1 Poor Leaving Group Start->Cause1 Cause2 Insufficient Ring Activation Start->Cause2 Cause3 Suboptimal Reaction Conditions Start->Cause3 Sol1a Convert -OH to -Cl or -Br Cause1->Sol1a Sol1b Convert -OH to -OTf or -OTs Cause1->Sol1b Sol2a Introduce EWG (e.g., -NO₂) Cause2->Sol2a Sol2b Perform N-Oxidation Cause2->Sol2b Sol3a Increase Temperature Cause3->Sol3a Sol3b Optimize Solvent (e.g., DMF, DMSO) Cause3->Sol3b

Caption: Troubleshooting workflow for low-yield SNAr reactions.

FAQ 2: I am observing a mixture of regioisomers. How can I improve the selectivity of my nucleophilic substitution?

Answer: Achieving high regioselectivity is a common hurdle due to the multiple reactive positions on the 1,5-naphthyridine ring.[4] The solution lies in carefully directing the reaction.

Underlying Causes & Solutions:

  • Similar Reactivity of Different Positions: The electronic influence of the two nitrogen atoms can lead to comparable activation at multiple sites (e.g., C2, C4, C6, C8).

    • Troubleshooting Protocol:

      • Use of Directing Groups: The strategic placement of a directing group can sterically or electronically favor substitution at a specific position.[4]

      • Metal-Catalyzed Cross-Coupling as an Alternative: If direct SNAr proves unselective, consider a different synthetic approach. For instance, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination can offer excellent regioselectivity for the introduction of amino groups, provided you have a regioselectively halogenated or triflated precursor.[6]

      • Deprotonation-Substitution Sequences: For certain substitutions, a deprotometalation followed by reaction with an electrophile can provide access to specific isomers that are difficult to obtain via direct SNAr.[11]

dot

Start Mixture of Regioisomers Strategy1 Direct S N Ar Modification Start->Strategy1 Modify Existing Strategy2 Alternative Synthetic Approach Start->Strategy2 Change Strategy Action1a Introduce Directing Group Strategy1->Action1a Action2a Use Palladium-Catalyzed Cross-Coupling Strategy2->Action2a Action2b Employ Deprotonation- Substitution Sequence Strategy2->Action2b Outcome Improved Regioselectivity Action1a->Outcome Action2a->Outcome Action2b->Outcome

Caption: Strategies for improving regioselectivity.

FAQ 3: My reaction with an amine nucleophile is sluggish, and I'm getting side products from catalyst deactivation in a palladium-catalyzed process. What's happening?

Answer: The Lewis basic nitrogen atoms of the 1,5-naphthyridine core are likely interfering with your reaction.[4] This is a classic problem when working with nitrogen-containing heterocycles.

Underlying Causes & Solutions:

  • Nucleophile Protonation: In SNAr, if the reaction generates a strong acid (e.g., HCl, HBr), it can protonate your amine nucleophile, rendering it non-nucleophilic.

    • Troubleshooting Protocol:

      • Add a Non-Nucleophilic Base: Include a suitable base in your reaction mixture to scavenge any generated acid. Common choices include cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or a hindered organic base like diisopropylethylamine (DIPEA).[6]

  • Catalyst Poisoning in Cross-Coupling: In palladium-catalyzed reactions (e.g., Buchwald-Hartwig), the lone pairs on the 1,5-naphthyridine nitrogens can coordinate to the palladium center, inhibiting its catalytic activity.[6]

    • Troubleshooting Protocol:

      • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XantPhos or Josiphos can often overcome catalyst poisoning by favoring the desired catalytic cycle over unproductive coordination to the substrate.[6]

      • Increase Catalyst Loading: As a last resort, a modest increase in the catalyst and ligand loading might be necessary to compensate for some level of deactivation.

Experimental Protocols: Best Practices

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol is a starting point and may require optimization for your specific substrates.

  • To a dry reaction vial, add the halo-1,5-naphthyridine (1.0 equiv), the amine nucleophile (1.2-2.0 equiv), and a base such as cesium carbonate (2.0 equiv).

  • Add a suitable polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of approximately 0.1 M.

  • Seal the vial and heat the reaction mixture to 100-140 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommended Starting ConditionRange for Optimization
Nucleophile (equiv) 1.51.1 - 3.0
Base Cs₂CO₃ (2.0 equiv)K₂CO₃, K₃PO₄
Solvent DMFDMSO, NMP, Dioxane
Temperature (°C) 12080 - 160
Concentration (M) 0.10.05 - 0.5

Concluding Remarks

Successfully performing nucleophilic substitution on the 1,5-naphthyridine core requires a nuanced understanding of its electronic properties and a willingness to systematically troubleshoot experimental challenges. By carefully considering the activation of the substrate, the choice of the leaving group, and the optimization of reaction conditions, researchers can effectively functionalize this important heterocyclic system. This guide provides a foundation of field-tested knowledge to help you navigate these challenges and accelerate your research and development efforts.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing 1,5-Naphthyridine Functionalization.
  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available from: [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available from: [Link]

  • Masdeu, C., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. Available from: [Link]

  • Alonso, C., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry. Available from: [Link]

  • LibreTexts Chemistry. (2019). 8.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available from: [Link]

  • ResearchGate. (n.d.). Alternative way to access 1,5‐naphthyridines 4‐substituted by amino... Available from: [Link]

  • ResearchGate. (2025). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

  • Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Available from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Dalal Institute. (n.d.). Reactivity – Effect of Substrate Structure, Leaving Group and Attacking Nucleophile. Available from: [Link]

  • ChemRxiv. (2019). Solvent Molecules Play a Role in an SNAr Reaction. Available from: [Link]

  • Campodonico, P., et al. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. Available from: [Link]

Sources

Challenges in the scale-up synthesis of 2-Chloro-7-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 2-Chloro-7-methoxy-1,5-naphthyridine

Executive Summary

This guide addresses the specific challenges in the scale-up synthesis of 2-Chloro-7-methoxy-1,5-naphthyridine . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., PI3K, mTOR). The synthesis presents two primary process chemistry hurdles: regiocontrol during the formation of the naphthyridine core (distinguishing between 1,5- and 1,7-isomers) and process safety during the chlorination of the electron-rich methoxy-substituted intermediate.

Module 1: Synthetic Route & Logic

The most robust scale-up route avoids the harsh conditions of the Skraup reaction (which poses explosion risks at scale) in favor of a controlled condensation-cyclization sequence, followed by deformylative chlorination or direct chlorination.

Core Pathway: The Modified Propiolate Cyclization

To achieve the 2-chloro substitution pattern (rather than the 4-chloro pattern typical of the Gould-Jacobs EMME route), we utilize the condensation of a 3-aminopyridine derivative with a propiolate equivalent, followed by cyclization to the 1,5-naphthyridin-2-one.

Step 1: Core Construction

  • Precursors: 5-Methoxypyridin-3-amine + Methyl Propiolate (or Methyl Acrylate via Heck conditions).

  • Intermediate: 7-Methoxy-1,5-naphthyridin-2(1H)-one.

  • Mechanism: Michael addition of the amine to the alkyne/alkene followed by thermal cyclization onto the pyridine ring nitrogen (N1) or C2. Note: Cyclization at C2 yields the 1,5-isomer; cyclization at C4 yields the 1,7-isomer.

Step 2: Chlorination

  • Reagent: Phosphorus Oxychloride (

    
    ).[1]
    
  • Product: 2-Chloro-7-methoxy-1,5-naphthyridine.

SyntheticRoute Start 5-Methoxypyridin-3-amine Inter1 Michael Adduct (Enamine) Start->Inter1 + Methyl Propiolate (MeOH, Reflux) Cyclization Thermal Cyclization (Dowtherm A / 250°C) Inter1->Cyclization - MeOH Core 7-Methoxy-1,5-naphthyridin-2(1H)-one Cyclization->Core Isomer Separation (1,5 vs 1,7) Chlorination Chlorination (POCl3, 80-100°C) Core->Chlorination Product 2-Chloro-7-methoxy- 1,5-naphthyridine Chlorination->Product Quench & Workup

Figure 1: Step-wise synthetic flow for the target molecule, highlighting the critical isomer separation point.

Module 2: Critical Troubleshooting (FAQs)

Phase 1: Ring Formation (The "One" Intermediate)

Q1: I am observing a mixture of isomers after cyclization. How do I favor the 1,5-naphthyridine over the 1,7-naphthyridine?

  • Root Cause: The 3-aminopyridine nitrogen directs cyclization to the ortho-carbons (C2 and C4). Attack at C2 yields the 1,5-isomer; attack at C4 yields the 1,7-isomer. Electronic effects of the 5-methoxy group slightly favor the 1,5-pathway, but steric factors can interfere.

  • Solution:

    • Solvent Switch: Switch from neat thermal cyclization (Dowtherm A) to Polyphosphoric Acid (PPA) or Eaton’s Reagent at lower temperatures (100–120°C). Acid catalysis often improves regioselectivity toward the thermodynamically stable 1,5-isomer.

    • Purification: The 1,5-naphthyridin-2-one is typically less soluble in ethanol/methanol than the 1,7-isomer. Slurry the crude solid in hot ethanol and filter; the filter cake is usually enriched in the desired 1,5-isomer.

Q2: The yield of the Michael addition (Step 1) is low (<40%).

  • Troubleshooting:

    • Check Stoichiometry: Ensure a slight excess (1.1 eq) of methyl propiolate.

    • Temperature Control: This reaction is exothermic. If run too hot (>60°C initial addition), polymerization of the propiolate occurs. Maintain 0–5°C during addition, then warm to reflux.

    • Catalyst: Add a catalytic amount (5 mol%) of acetic acid or

      
      -TsOH to activate the alkyne.
      
Phase 2: Chlorination & Workup

Q3: The reaction mixture turns into a black tar during chlorination with


. 
  • Root Cause: The 7-methoxy group is electron-donating, making the ring susceptible to electrophilic decomposition or polymerization under harsh acidic conditions at high temperatures.

  • Solution:

    • Temperature Ramp: Do not add reagents at reflux. Add

      
       at 0°C, then ramp slowly to 70–80°C. Avoid boiling (105°C) unless conversion stalls.
      
    • Solvent Dilution: Use acetonitrile or toluene as a co-solvent to mitigate localized hotspots, rather than using neat

      
      .
      
    • Base Additive: Add N,N-dimethylaniline (1.0 eq) to buffer the HCl generated, protecting the methoxy group from acid-mediated cleavage (demethylation).

Q4: My product hydrolyzes back to the starting material during workup.

  • Root Cause: 2-Chloro-1,5-naphthyridines are activated heteroaromatic halides. They are susceptible to nucleophilic attack by water (hydrolysis) if the quench is too hot or too acidic.

  • Protocol:

    • Remove excess

      
       via vacuum distillation before quenching.
      
    • Pour the residue slowly into ice-cold aqueous

      
        or 
      
      
      
      , maintaining pH > 8.
    • Do not quench into water alone (generates hot HCl).

    • Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.

Module 3: Data & Specifications

Table 1: Process Parameters & Safety Limits

ParameterRecommended RangeCritical Limit (Do Not Exceed)Reason
Cyclization Temp 240–250°C (Dowtherm)>260°CDecomposition of methoxy group.

Equivalents
3.0 – 5.0 eq>10.0 eqWaste disposal issues; increased tar formation.
Quench pH 8.0 – 10.0< 4.0Rapid hydrolysis of C-Cl bond.
Drying Agent


(Lewis acidic)
Trace Lewis acidity can degrade sensitive chloro-heterocycles.

Module 4: Decision Logic for Low Purity

Use this logic flow to diagnose impurity profiles in the final crude material.

Troubleshooting Problem Low Purity of 2-Chloro-7-methoxy-1,5-naphthyridine CheckLCMS Analyze LC-MS/NMR Problem->CheckLCMS Impurity1 Mass M-14 (Demethylated) Product: 2-Chloro-7-hydroxy... CheckLCMS->Impurity1 Peak @ M-14 Impurity2 Mass M+16 (Hydrolysis) Product: Starting Material CheckLCMS->Impurity2 Peak @ M+16 Impurity3 Isomer Presence (1,7-naphthyridine) CheckLCMS->Impurity3 Doublets in NMR Action1 Action: Reduce chlorination temp. Add N,N-dimethylaniline. Impurity1->Action1 Action2 Action: Quench colder (0°C). Maintain pH > 8. Impurity2->Action2 Action3 Action: Recrystallize Precursor (Step 1) in EtOH. Impurity3->Action3

Figure 2: Diagnostic decision tree for impurity profiling.

References

  • General Synthesis of 1,5-Naphthyridines

    • Litvinov, V. P., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 2020.[2]

  • Brown, D. J. "The Naphthyridines: The Chemistry of Heterocyclic Compounds." Wiley Interscience, 2008.
  • Regioselectivity in Pyridine Cyclizations

    • BenchChem Technical Support. "Skraup Synthesis of 1,5-Naphthyridines: Troubleshooting Guide." BenchChem, 2025.

  • Analogous Methoxylation/Chlorination Chemistry

    • "Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile." US Patent 8,436,206 B2. (Provides context on stability of 7-methoxy-naphthalene/naphthyridine systems).

Sources

Stability issues of 2-Chloro-7-methoxy-1,5-naphthyridine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-7-methoxy-1,5-naphthyridine Stability Guide

Executive Summary & Triage

User Status: You are likely observing unexpected degradation, precipitation, or loss of potency in biochemical assays involving 2-Chloro-7-methoxy-1,5-naphthyridine .

The Core Issue: This compound is a "double-edged" electrophile. The 2-chloro position is highly activated for Nucleophilic Aromatic Substitution (


), making it unstable in nucleophilic solvents (water, alcohols, thiols) especially at elevated pH or temperatures. Simultaneously, the 7-methoxy  group introduces a liability for acid-catalyzed de-alkylation.

Quick Triage Checklist:

  • Solvent: Are you using Methanol or Ethanol? -> STOP. Switch to Anhydrous DMSO or DMAc.

  • Buffer pH: Is your assay buffer > pH 8.0? -> RISK. The 2-Cl group will hydrolyze to the lactam (2-one).

  • Appearance: Did the solution turn yellow/brown? -> Oxidation/Photolysis likely.

Deep Dive Diagnostics: The Chemistry of Instability

To troubleshoot effectively, you must understand the competing degradation pathways.

A. The Primary Failure Mode: at C-2

The 1,5-naphthyridine core is electron-deficient (π-deficient). The nitrogen at position 1 exerts a strong inductive ($ -I


 -M $) effect, making the carbon at position 2 highly electrophilic.
  • Mechanism: In the presence of water (

    
    ) or alcohols (
    
    
    
    ), the solvent acts as a nucleophile, attacking C-2. The chloride ion is a good leaving group.[1]
  • Result: Conversion to 7-methoxy-1,5-naphthyridin-2(1H)-one (hydrolysis) or the corresponding ether (solvolysis). This reaction is accelerated by heat and basic conditions.

B. The Secondary Failure Mode: Acidic Demethylation at C-7

While less reactive than the chloro-group, the methoxy ether at C-7 can undergo cleavage under strong acidic conditions (e.g., TFA, HCl), releasing the 7-hydroxy derivative.

C. Visualization of Degradation Pathways

DegradationPathways Parent 2-Chloro-7-methoxy-1,5-naphthyridine (Active Compound) HydrolysisProduct 7-methoxy-1,5-naphthyridin-2(1H)-one (Inactive Lactam) Parent->HydrolysisProduct Water/OH- (SnAr) SolvolysisProduct 2,7-dimethoxy-1,5-naphthyridine (If in Methanol) Parent->SolvolysisProduct MeOH/Base (SnAr) DemethylationProduct 2-chloro-1,5-naphthyridin-7-ol (Acidic Conditions) Parent->DemethylationProduct H+ (Acid Hydrolysis)

Figure 1: Mechanistic degradation map of 2-Chloro-7-methoxy-1,5-naphthyridine showing competing pathways based on solvent and pH.

Protocol: Handling & Stability Validation

Do not assume stability. Validate it using this standardized protocol.

Protocol A: Preparation of Stock Solutions

Objective: Create a stable 10 mM stock solution.

  • Solvent Selection: Use DMSO-d6 (for NMR monitoring) or Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%). Avoid protic solvents (MeOH, EtOH, Water).

  • Procedure:

    • Weigh compound in a glove box or low-humidity environment.

    • Dissolve in DMSO.[2][3] Vortex for 30 seconds.

    • Critical Step: Aliquot immediately into amber glass vials with PTFE-lined caps.

    • Storage: -20°C or -80°C. Do not freeze-thaw more than 3 times.

Protocol B: Aqueous Stability "Stress Test"

Objective: Determine the "Safe Window" for your biological assay.

  • Preparation: Dilute stock to 100 µM in your Assay Buffer (e.g., PBS pH 7.4).

  • Incubation: Hold at 37°C.

  • Sampling: Inject onto LC-MS at

    
    .
    
  • Analysis: Monitor for the loss of Parent Peak (

    
    ) and appearance of Hydrolysis Product (
    
    
    
    , i.e., Mass - 35.5 + 17 = Net -18.5 mass shift? No, Cl is 35.5, OH is 17. Change is
    
    
    . Wait, Cl (35) to OH (17) is a loss of 18 mass units).
    • Correction:

      
       (Parent) 
      
      
      
      
      
      . Mass shift:
      
      
      amu.

Stability Data Summary (Representative)

Solvent SystemT = 1 HourT = 24 HoursRisk Level
DMSO (Anhydrous) >99%>98%Safe
Methanol 95%60% (Solvolysis)Critical
PBS (pH 7.4) 92%45% (Hydrolysis)⚠️ Moderate
Tris (pH 8.5) 80%<10% (Hydrolysis)Critical

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when I dilute it into the cell culture media?

  • Answer: This is a solubility "crash-out." The planar naphthyridine core is highly lipophilic (LogP ~2-3). Rapid dilution from DMSO into aqueous media causes supersaturation.

  • Fix: Use an intermediate dilution step. Dilute DMSO stock 1:10 into slightly warm media with rapid vortexing before adding to the final volume. Keep final DMSO < 0.5%.

Q2: Can I use this compound in a nucleophilic buffer like Tris or HEPES?

  • Answer: Use with caution. Tris contains a primary amine that can react with the 2-chloro position over long incubations (forming a 2-amino adduct).

  • Fix: Switch to non-nucleophilic buffers like MOPS , HEPES (sterically hindered, better than Tris), or Phosphate buffers.

Q3: I see a new peak at [M-14] in my LC-MS. What is it?

  • Answer: This is likely the O-demethylated product (loss of

    
     group, replaced by H). This occurs if your LC-MS mobile phase is too acidic (e.g., 0.1% TFA) or if the sample sat in acidic matrix.
    
  • Fix: Switch mobile phase modifier to 0.1% Formic Acid (weaker acid) or Ammonium Acetate.

Q4: Is the compound light sensitive?

  • Answer: Naphthyridines are extended conjugated systems and can generate singlet oxygen or undergo photodegradation.

  • Fix: Always use amber vials and minimize exposure to direct fluorescent light.

References

  • Fuertes, M. et al. (2020).[4] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(16), 3600. Link

    • Cited for: General reactivity of 2-chloro-1,5-naphthyridines towards nucleophilic substitution ( ).
  • BenchChem Technical Support . (2025). Stability issues of 4-Methoxy-1,5-naphthyridine under acidic conditions. Link

    • Cited for: Analogous hydrolysis mechanisms of methoxy-naphthyridines.
  • Litvic, M. et al. (2012). Thermodynamic stability of chloronaphthyridines. Journal of Heterocyclic Chemistry. Cited for: Electrophilicity of the naphthyridine core.

Sources

Optimizing catalyst selection for 1,5-naphthyridine cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Overcoming Catalyst Deactivation and Regioselectivity Issues in Diazanaphthalenes

Executive Summary: The "Naphthyridine Trap"

You are likely reading this because your standard Suzuki or Buchwald-Hartwig conditions—which work perfectly on benzene or pyridine systems—have failed on the 1,5-naphthyridine scaffold.

The Root Cause: 1,5-Naphthyridine is a "catalyst sink." The two nitrogen atoms (N1, N5) possess localized lone pairs that aggressively coordinate to electrophilic Palladium(II) centers. This creates a stable, off-cycle resting state (the "N-bound complex") that competes with the productive catalytic cycle. Furthermore, the electron-deficient nature of the ring promotes rapid protodehalogenation and homocoupling over the desired cross-coupling.

This guide moves beyond generic advice. We focus on steric shielding and pre-catalyst initiation to force the catalytic turnover.

Diagnostic Workflow: Why Did My Reaction Fail?

Before changing reagents, diagnose the failure mode using the observation matrix below.

ObservationDiagnosisTechnical Explanation
Reaction Stalls < 20% Conv. Catalyst Poisoning The substrate N-atoms have saturated the Pd center, preventing oxidative addition.
Full SM Consumption, No Product Protodehalogenation The oxidative addition complex formed, but transmetallation was too slow; the Pd-Aryl species scavenged a proton (likely from solvent/base).
Black Precipitate (Pd Black) Ligand dissociation The ligand was insufficiently electron-rich or bulky to stabilize the Pd(0) species, leading to aggregation.
Regio-scrambling Migration Palladium "ring-walking" occurred, common in C-H activation or when using non-bulky ligands on poly-halogenated scaffolds.
The Core Mechanism: The Off-Cycle Trap

To solve the yield issue, you must visualize the competition between the Productive Cycle and the N-Coordination Trap.

CatalystTrap Pd0 Active Pd(0) Species OxAdd Oxidative Addition Pd0->OxAdd R-X TransMet Transmetallation (Slow Step) OxAdd->TransMet R-B(OH)2 / Amine Trap OFF-CYCLE TRAP (Pd-N Coordination) OxAdd->Trap 1,5-Naphthyridine (Substrate Inhibition) Prod Product Release TransMet->Prod Prod->Pd0 Trap->OxAdd Heat/Sterics

Figure 1: The Catalyst Deactivation Pathway. The 1,5-naphthyridine substrate acts as a competitive ligand. If the catalytic ligand (


) is not bulky enough, the substrate nitrogen displaces it, forming a stable, inactive complex (Red Node).
Optimization Protocol 1: Suzuki-Miyaura Coupling

Challenge: The 1,5-naphthyridine ring is electron-deficient (similar to pyrimidine). This makes the oxidative addition facile, but the transmetallation sluggish. Solution: Use Pd-PEPPSI or G3/G4 Palladacycles to ensure rapid initiation and bulky biaryl phosphines to prevent N-coordination.

Recommended Conditions
  • Catalyst: Pd-PEPPSI-IPent (1–3 mol%) OR XPhos Pd G4.

  • Ligand: If not using PEPPSI, add free XPhos or SPhos (Ligand:Pd ratio 1.5:1).

  • Base: K₃PO₄ (3.0 equiv). Avoid carbonate bases if protodeboronation is observed.

  • Solvent: 1,4-Dioxane/H₂O (4:1). The water is critical for the boronate activation.

  • Temperature: 80 °C – 100 °C.

Step-by-Step Protocol
  • Charge Solids: Add 1,5-naphthyridine halide (1.0 equiv), Boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and Catalyst (2 mol%) to a vial.

  • Evacuate: Cap and purge with Argon/Nitrogen x3. Oxygen is fatal to electron-rich ligands like XPhos.

  • Solvent Addition: Add degassed Dioxane/Water.

  • Activation: Heat to 80 °C.

    • Troubleshooting: If reaction stalls at 50%, add a second portion of Boronic acid (0.5 equiv). 2-Heteroaryl boronic acids are prone to hydrolysis.

Optimization Protocol 2: Buchwald-Hartwig Amination

Challenge: Amines are also Lewis bases. In this reaction, you have two potential poisons: the substrate (naphthyridine) and the nucleophile (amine).[1] Solution: Use the BrettPhos or RuPhos family. These ligands are massive; they create a "steric pocket" that allows the small amine to enter but physically blocks the naphthyridine nitrogen from binding to the Pd center.

Ligand Selection Matrix
Amine TypePrimary Ligand ChoiceSecondary Choice
Primary Alkyl BrettPhos RuPhos
Secondary Alkyl RuPhos DavePhos
Aniline (Aryl) XPhos BrettPhos
Amide/Sulfonamide tBuBrettPhos Me4tBuXPhos
Protocol (For Secondary Amines)
  • Pre-catalyst: RuPhos Pd G4 (2 mol%).

  • Base: NaOtBu (sodium tert-butoxide) (1.2 equiv). Strong bases are needed to deprotonate the amine.

    • Note: If the substrate has base-sensitive groups (esters), switch to Cs₂CO₃ and use BrettPhos Pd G4 in t-Amyl alcohol at 100°C.

  • Solvent: Toluene or THF (Anhydrous).

  • Execution:

    • Mix solids under inert atmosphere.

    • Add solvent.[1][2]

    • CRITICAL: Pre-stir at RT for 5 mins before heating. This allows the pre-catalyst to activate and the amine to bind before the naphthyridine can poison the metal.

Regioselectivity Guide: Mapping the Reactivity

When performing C-H activation or halogenation, the 1,5-naphthyridine ring has distinct electronic zones.[3]

RegioMap cluster_legend Reactivity Zones (Nucleophilic/Ox-Add) N1 N1 C2 C2 (High) N1->C2 C3 C3 (Low) C2->C3 C4 C4 (Med) C3->C4 N5 N5 C6 C6 (High) N5->C6 C7 C7 (Low) C6->C7 C8 C8 (Med) C7->C8 Leg1 C2/C6: Most Electrophilic (Best for SNAr & Ox. Add) Leg2 C3/C7: Least Reactive (Beta to N)

Figure 2: Reactivity Hotspots. C2/C6 are the most electron-deficient positions (alpha to N). They react fastest in oxidative addition (if halogenated) and SNAr. C3/C7 are the most difficult to functionalize via cross-coupling without specific directing groups.

Frequently Asked Questions (Troubleshooting)

Q: I am seeing significant hydrodehalogenation (replacement of Cl/Br with H). Why? A: This is "Protodehalogenation." It happens when the Transmetallation step is slower than Hydrogen abstraction.

  • Fix 1: Switch solvent to anhydrous 1,4-dioxane.

  • Fix 2: Increase the concentration of the coupling partner (Boronic acid/Amine).

  • Fix 3: Switch to a catalyst with a faster transmetallation rate, such as Pd-PEPPSI-IPent .

Q: Can I use Pd(PPh₃)₄ or Pd(dppf)Cl₂? A: Avoid Pd(PPh₃)₄. Triphenylphosphine is not bulky enough to prevent 1,5-naphthyridine from binding to the Pd center. You will likely see <10% yield. Pd(dppf)Cl₂ is marginally better but often fails for sterically hindered naphthyridines. Stick to Dialkylbiaryl phosphines (Buchwald ligands).

Q: My product is stuck in the aqueous layer during workup. A: 1,5-Naphthyridines are basic and polar.

  • Fix: Do not use acidic washes (1N HCl) during workup; you will protonate the ring and pull it into the water. Keep pH > 9. Use Chloroform/Isopropanol (3:1) for extraction if the product is very polar.

References
  • Buchwald, S. L., et al. "Highly Active Palladium Catalysts for Suzuki Coupling Reactions."[4] Journal of the American Chemical Society, 1999. Link

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal, 2006. Link

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link

  • BenchChem Technical Review. "Catalyst Poisoning in Reactions with Pyridine Substrates." BenchChem Support Center, 2025. Link

  • Alonso, C., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines."[5][6] Molecules, 2021.[7] Link

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 1,5-Naphthyridines: From Classic Reactions to Modern Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science, owing to its presence in a wide array of biologically active compounds. The strategic synthesis of this bicyclic system is a critical aspect of drug discovery and development. This guide provides a comprehensive comparative analysis of the primary synthetic routes to the 1,5-naphthyridine core, offering an in-depth look at classical methods and modern advancements. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each approach, supported by experimental data and detailed protocols to inform the selection of the most suitable method for a given synthetic challenge.

At a Glance: Key Synthetic Routes to 1,5-Naphthyridines

The synthesis of the 1,5-naphthyridine ring system can be broadly categorized into classical cyclization reactions and modern catalytic and multicomponent strategies. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions.

Synthetic RouteStarting MaterialsGeneral ConditionsAdvantagesDisadvantages
Skraup Synthesis 3-Aminopyridine, glycerol (or α,β-unsaturated carbonyls)Strong acid (e.g., H₂SO₄), oxidizing agent, high temperatureReadily available starting materials, one-pot procedure.Harsh and often hazardous conditions, low to moderate yields, limited substituent diversity.
Friedländer Annulation o-Amino-substituted pyridine aldehydes/ketones, compounds with an α-methylene groupAcid or base catalysis, often milder conditions than SkraupGood to excellent yields, broad substrate scope, greater control over substitution patterns.Requires pre-functionalized starting materials which may not be readily available.
Gould-Jacobs Reaction 3-Aminopyridine, substituted malonic esters (e.g., DEEM)Thermal or microwave-assisted cyclizationEffective for the synthesis of 4-hydroxy-1,5-naphthyridines, a key intermediate.Multi-step process, high temperatures often required for cyclization.
Doebner-von Miller Reaction 3-Aminopyridine, α,β-unsaturated carbonyl compoundsAcid catalysisA modification of the Skraup synthesis, potentially offering milder conditions.The mechanism is complex and can lead to side products; less commonly reported for 1,5-naphthyridines compared to quinolines.
Modern Catalytic Methods Halogenated pyridines, alkynes, amides, etc.Transition metal catalysis (e.g., Palladium)High efficiency, excellent functional group tolerance, access to novel substitution patterns.Catalyst cost and sensitivity, optimization of reaction conditions can be complex.
Multicomponent Reactions (MCRs) Simple, readily available starting materialsOften one-pot, can be catalyst-free or use mild catalystsHigh atom economy, operational simplicity, rapid generation of molecular diversity.Substrate scope can be limited, optimization of conditions for multiple components can be challenging.

Classical Synthesis Routes: The Foundation of 1,5-Naphthyridine Chemistry

The classical methods for constructing the 1,5-naphthyridine core have been the bedrock of research in this area for over a century. While sometimes hampered by harsh conditions, their historical significance and continued utility in certain applications warrant a detailed examination.

The Skraup Synthesis: A Classic One-Pot Approach

The Skraup synthesis is one of the oldest and most direct methods for preparing the parent 1,5-naphthyridine ring system.[1] The reaction typically involves heating a 3-aminopyridine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[2] The sulfuric acid serves to dehydrate the glycerol to acrolein in situ, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the aromatic 1,5-naphthyridine.[2]

Mechanistic Insights:

The causality behind the Skraup synthesis lies in a cascade of reactions initiated by the strong acid. The dehydration of glycerol to the highly reactive acrolein is the first critical step. The electron-rich aminopyridine then acts as a nucleophile, attacking the β-carbon of the acrolein in a conjugate addition. The subsequent intramolecular electrophilic attack of the resulting aldehyde onto the electron-rich pyridine ring, followed by dehydration and oxidation, forges the second ring of the naphthyridine system.

cluster_0 Skraup Synthesis Workflow Start Start Mix Mix 3-Aminopyridine, Glycerol, Oxidizing Agent Start->Mix Add_H2SO4 Slowly Add Conc. H₂SO₄ (Cooling) Mix->Add_H2SO4 Heat Heat to 130-160°C (2-20 h) Add_H2SO4->Heat Quench Cool and Quench on Ice Heat->Quench Neutralize Neutralize with NaOH Quench->Neutralize Isolate Isolate Product (Filtration/Extraction) Neutralize->Isolate Purify Purify (Recrystallization/Chromatography) Isolate->Purify End End Purify->End

General Experimental Workflow for the Skraup Synthesis.

Experimental Protocol: Synthesis of 1,5-Naphthyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 3-aminopyridine, glycerol, and an oxidizing agent (e.g., nitrobenzene or arsenic acid). For reactions known to be vigorous, a catalytic amount of ferrous sulfate can be added as a moderator.

  • Acid Addition: With vigorous stirring and external cooling (e.g., an ice bath), slowly and carefully add concentrated sulfuric acid to the mixture.

  • Heating: After the addition is complete, heat the reaction mixture to a temperature between 130-160 °C for a period ranging from 2 to 20 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[2]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while maintaining a low temperature with an ice bath. The pH should be adjusted to be neutral or slightly basic.

  • Isolation: The crude product may precipitate at this stage and can be collected by filtration. If the product does not precipitate, perform an extraction with a suitable organic solvent (e.g., chloroform).

  • Purification: The crude product is then purified by a suitable method, such as recrystallization or column chromatography.

Performance Data:

3-Aminopyridine DerivativeCarbonyl CompoundProductYield (%)
3-AminopyridineGlycerol1,5-Naphthyridine45-50%[3]
3-Aminopyridine2-Methylpropenal3-Methyl-1,5-naphthyridine30%[2]
3-AminopyridineMethyl vinyl ketone4-Methyl-1,5-naphthyridine11%[2]
The Friedländer Annulation: A More Versatile Approach

The Friedländer synthesis offers a generally milder and more versatile route to substituted 1,5-naphthyridines. This reaction involves the condensation of an o-amino-substituted pyridine aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic catalysis.[4] The greater control over the substitution pattern on both rings of the naphthyridine core is a significant advantage of this method.[5]

Mechanistic Insights:

The Friedländer synthesis proceeds via an initial aldol-type condensation between the enolate of the active methylene compound and the carbonyl group of the o-amino pyridine derivative. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic 1,5-naphthyridine ring system. The choice of an acid or base catalyst is crucial in promoting the enolate formation and the subsequent cyclization-dehydration cascade.

cluster_1 Friedländer Synthesis Mechanism Reactants o-Amino Pyridine Aldehyde/Ketone + Active Methylene Compound Enolate_Formation Enolate Formation (Base or Acid Catalysis) Reactants->Enolate_Formation Aldol_Addition Aldol-Type Addition Enolate_Formation->Aldol_Addition Cyclization Intramolecular Cyclization Aldol_Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 1,5-Naphthyridine Derivative Dehydration->Product

General Mechanism of the Friedländer Annulation.

Experimental Protocol: Synthesis of a Substituted 1,8-Naphthyridine (Illustrative for Naphthyridine Synthesis)

This protocol describes a solvent-free synthesis of 1,8-naphthyridines, which can be adapted for 1,5-naphthyridine synthesis with the appropriate starting materials.

  • Reaction Mixture: In a mortar, place an equimolar mixture of 2-aminonicotinaldehyde (1 mmol), the active methylene compound (1 mmol), and CeCl₃·7H₂O (1 mmol).

  • Grinding: Grind the mixture with a pestle at room temperature for the specified time (typically 3-6 minutes). Monitor the reaction by TLC until the starting materials are consumed.

  • Workup: After completion, add ethyl acetate to the reaction mixture and stir. Filter the mixture to remove the catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Performance Data:

o-Amino Pyridine DerivativeActive Methylene CompoundCatalyst/ConditionsProductYield (%)
3-Amino-2-chloropyridineKetonesPd(OAc)₂, Xantphos, K₂CO₃, 1,4-Dioxane, 110 °CSubstituted 1,5-Naphthyridinesup to 92%[3]
2-AminonicotinaldehydeAcetoneCholine hydroxide, H₂O, 50°C2-Methyl-1,8-naphthyridineHigh
2-AminonicotinaldehydeVarious ketonesCeCl₃·7H₂O, solvent-free, RTSubstituted 1,8-NaphthyridinesHigh
The Gould-Jacobs Reaction: Access to 4-Hydroxy-1,5-naphthyridines

The Gould-Jacobs reaction is a key method for the synthesis of 4-hydroxy-1,5-naphthyridines, which are valuable intermediates for further functionalization.[1] The reaction proceeds in two main stages: the condensation of a 3-aminopyridine with a substituted malonic ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by a thermal or microwave-assisted intramolecular cyclization.[1][6]

Mechanistic Insights:

The initial step involves a nucleophilic attack of the amino group of the 3-aminopyridine on the electrophilic carbon of DEEM, leading to the elimination of ethanol and the formation of a vinylogous amide intermediate. The subsequent high-temperature cyclization is a 6-electron electrocyclization, which forms the dihydronaphthyridine ring. Tautomerization then leads to the more stable 4-hydroxy-1,5-naphthyridine product.[6]

cluster_2 Gould-Jacobs Reaction Workflow Start Start Condensation Condensation of 3-Aminopyridine and DEEM Start->Condensation Cyclization Thermal or Microwave-Assisted Intramolecular Cyclization Condensation->Cyclization Product 4-Hydroxy-1,5-naphthyridine Cyclization->Product Hydrolysis Hydrolysis (optional) Decarboxylation Decarboxylation (optional) Hydrolysis->Decarboxylation Product->Hydrolysis

General Workflow of the Gould-Jacobs Reaction.

Performance Data:

The Gould-Jacobs reaction between 3-aminopyridine and diethyl methylenemalonate followed by thermal cyclization affords the corresponding 4-hydroxy-1,5-naphthyridine.[7] This methodology has been applied to the synthesis of various biologically active compounds.[7]

Modern Synthetic Strategies: Expanding the Chemical Space

While classical methods remain relevant, modern synthetic organic chemistry has introduced a host of new strategies for the construction of the 1,5-naphthyridine scaffold, often with improved efficiency, milder conditions, and access to a wider range of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic systems, and 1,5-naphthyridines are no exception. These methods typically involve the coupling of a functionalized pyridine with another component to construct the second ring. For instance, the Buchwald-Hartwig amination allows for the introduction of amino substituents, while Suzuki and Heck couplings can be used to form key carbon-carbon bonds prior to a final cyclization step.[7][8]

A notable example is the palladium-catalyzed amidation of haloaromatics substituted in the ortho position by a carbonyl group, which provides an alternative to the Friedländer condensation for the synthesis of naphthyridinones.[9]

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules.[10] Several MCRs have been developed for the synthesis of substituted naphthyridines, allowing for the rapid generation of libraries of compounds for biological screening.[11][12]

Cycloaddition Reactions

[4+2] cycloaddition reactions, such as the aza-Diels-Alder (Povarov) reaction, provide a powerful tool for the stereoselective synthesis of tetrahydro-1,5-naphthyridine derivatives, which can then be aromatized to the corresponding 1,5-naphthyridines.[7][11] This approach is particularly valuable for accessing specific stereoisomers.

Conclusion: A Strategic Choice for a Privileged Scaffold

The synthesis of the 1,5-naphthyridine core is a rich and evolving field. The classical Skraup, Friedländer, and Gould-Jacobs reactions provide a solid foundation, each with its own set of advantages and limitations. The Skraup synthesis is a straightforward, one-pot method for accessing the parent ring system from simple starting materials, though often at the cost of harsh conditions and low yields. The Friedländer annulation offers greater versatility and milder conditions, making it a preferred method for the synthesis of substituted derivatives, provided the necessary precursors are available. The Gould-Jacobs reaction is a reliable route to valuable 4-hydroxy-1,5-naphthyridine intermediates.

Modern synthetic methods, including palladium-catalyzed cross-couplings and multicomponent reactions, have significantly expanded the toolkit for accessing novel and complex 1,5-naphthyridine derivatives. These approaches often provide higher yields, greater functional group tolerance, and more environmentally benign conditions.

The selection of an optimal synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. A thorough understanding of the mechanistic nuances and practical considerations of each method, as outlined in this guide, will empower researchers, scientists, and drug development professionals to make informed and strategic decisions in their pursuit of new and impactful 1,5-naphthyridine-based compounds.

References

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available from: [Link]

  • Wikipedia contributors. (2023, December 2). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

  • Various Authors. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available from: [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. BenchChem.
  • Vive Chemistry. (2012). Skraup's Synthesis. WordPress.com.
  • Reddy, A. S., et al. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. Available from: [Link]

  • Vive Chemistry. (2012). Skraup's Synthesis. WordPress.com.
  • Wikipedia contributors. (2023, August 10). Doebner reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

  • BenchChem. (2025). A Comparative Analysis of Synthetic Routes to the 1,5-Naphthyridine Scaffold. BenchChem.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Manley, P. J., & Bilodeau, M. T. (2004). A new synthesis of naphthyridinones and quinolinones: palladium-catalyzed amidation of o-carbonyl-substituted aryl halides. Organic letters, 6(14), 2433–2435. Available from: [Link]

  • Marco-Contelles, J. (2010). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Name Reactions in Heterocyclic Chemistry II (pp. 439-477). John Wiley & Sons, Inc.
  • Asilpour, F., Saberi, D., & Hasaninejad, A. (2024). Synthesis of novel chromeno[7][13]naphthyridine derivatives in PEG-400 via catalyst-free, one-pot, and multicomponent reactions. New Journal of Chemistry, 48(1), 237-243.

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477.
  • Various Authors. (2023). Mechanism of Friedlander reaction. ResearchGate. Available from: [Link]

  • Wikipedia contributors. (2023, March 27). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

  • Various Authors. (2020). Skraup synthesis of a naphtho[2,1-b][1][7]naphthyridine. ResearchGate. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Skraup Synthesis of 1,5-Naphthyridines. BenchChem.
  • Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. Available from: [Link]

  • Palacios, F., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub.
  • BenchChem. (2025).
  • Slideshare. (n.d.).
  • BenchChem. (2025).
  • Various Authors. (2025). On the mechanism of the Doebner–Miller reaction.
  • Wikipedia contributors. (2023, March 27). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

  • Various Authors. (2020). Gould-Jacobs reaction for the preparation of 1,5-naphthyridine derivatives. ResearchGate. Available from: [Link]

  • Dormer, P. G., et al. (2003).
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • The Journal of Organic Chemistry. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Chloronaphtho[2,3-b]benzofuran. BenchChem.
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Substituted-1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and the presence of two nitrogen atoms offer unique opportunities for hydrogen bonding and other molecular interactions with biological targets. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-substituted-1,5-naphthyridines across three major therapeutic areas: antimalarials, antibacterials, and anticancer agents. We will delve into the causal relationships behind experimental choices, present comparative data, and provide detailed protocols for key synthetic and biological evaluations.

The Strategic Importance of the C2-Position

The C2-position of the 1,5-naphthyridine ring is a key vector for modifying the pharmacological profile of these compounds. Substituents at this position can profoundly influence target affinity, selectivity, and pharmacokinetic properties. The choice of substituent is dictated by the specific topology and chemical nature of the target protein's binding pocket. This guide will compare and contrast the SAR at the C2-position for three distinct classes of inhibitors.

Comparative Analysis Across Therapeutic Targets

Antimalarial Agents: Targeting PfPI4K

A significant breakthrough in antimalarial drug discovery has been the identification of 2,8-disubstituted-1,5-naphthyridines as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K).[1][2] This kinase is crucial for the parasite's life cycle, and its inhibition leads to parasite clearance.

SAR Insights at the C2-Position:

In this class of compounds, the C2-position is typically occupied by a substituted pyridyl ring. The SAR exploration has revealed that modifications to this pyridyl substituent are critical for potency.

  • Hydrophobic Substituents: The presence of a trifluoromethyl (CF3) group on the pyridyl ring is highly favorable for activity. For instance, moving the CF3 group from the C4 to the C2 position on the pyridine ring can lead to a 5- to 10-fold decrease in activity against the NF54 strain of P. falciparum, highlighting the sensitivity of the binding pocket to the substituent's position.[2]

  • Polar Substituents: Replacing the hydrophobic CF3 group with more polar substituents like cyano (CN) or carboxamide (CONHCH3) results in a significant loss of antiplasmodial activity.[2] This suggests that a hydrophobic pocket in the PfPI4K active site accommodates the C2-pyridyl substituent.

  • Core Variations: Replacing the C2-pyridyl group with a 2-amino-1,5-naphthyridine core was explored to gain an additional hydrogen bond with the kinase hinge region. While this modification led to a substantial loss in PfPI4K inhibitory potency, the antiplasmodial activity was retained, suggesting a potential shift in the mechanism of action.[2][3]

Data Summary: C2-Substituent Effects on Antimalarial Activity

Compound IDC2-Substituent (on 3-pyridyl ring)PfPI4K IC50 (nM)P. falciparum (NF54) IC50 (nM)Reference
21 4-CF31140[2]
30 2-CF310210[2]
29 H15400[2]
32 4-CN20120[2]
33 4-CONHCH320330[2]
Antibacterial Agents: Novel Bacterial Topoisomerase Inhibitors (NBTIs)

A distinct class of 2-substituted-1,5-naphthyridines has emerged as novel bacterial topoisomerase inhibitors (NBTIs). These compounds target bacterial DNA gyrase and topoisomerase IV at a different site than fluoroquinolones, making them effective against resistant strains.[4]

SAR Insights at the C2-Position:

In contrast to the large aromatic substituents seen in antimalarials, the SAR for NBTIs at the C2-position favors smaller, specific functional groups.

  • Alkoxy and Cyano Groups: An alkoxy group, particularly methoxy, and a cyano (CN) group at the C2-position are preferred for optimal broad-spectrum antibacterial activity.[4]

  • Ether Analogues: A range of ether substitutions at C2 have been explored, including alkyl, cycloalkyl, and fluoroalkyl ethers. While many of these substitutions are well-tolerated for activity against Gram-positive bacteria like Staphylococcus aureus, the activity against Gram-negative strains is often diminished.[5]

  • Polar Groups: The introduction of polar groups such as amino and carboxyl within the C2-ether substituents can lead to reduced hERG activity and improved in vivo efficacy, although this often comes at the cost of overall potency.[5]

Data Summary: C2-Substituent Effects on Antibacterial Activity (S. aureus)

Compound ClassC2-SubstituentGeneral Activity TrendKey FindingsReference
NBTIs-OCH3, -CNOptimal activityPreferred for broad-spectrum activity[4]
NBTIsAlkyl ethersToleratedMaintains Gram-positive activity[5]
NBTIsPolar ethersReduced potencyImproved safety profile (lower hERG)[5]
Anticancer Agents: Topoisomerase I Inhibitors

Certain 2-substituted-1,5-naphthyridines have been developed as topoisomerase I (Top1) inhibitors, a well-established target for cancer chemotherapy. These compounds exhibit antiproliferative activity against various human cancer cell lines.[6][7]

SAR Insights at the C2-Position:

For anticancer activity, the C2-position is often functionalized with larger, planar aromatic systems that can participate in DNA intercalation, a common mechanism for Top1 inhibitors.

  • Aromatic and Fused Ring Systems: The synthesis of phenyl- and indeno-1,5-naphthyridine derivatives has been described, with several compounds showing significant Top1 inhibitory effects and antiproliferative activity against human colon cancer cells (COLO 205).[6][7]

  • Thienyl Substituents: In a related series of 1,8-naphthyridin-4-ones, 2-thienyl substituents were found to be crucial for cytotoxicity and inhibition of tubulin polymerization, another anticancer mechanism.[8] While a different naphthyridine isomer, this highlights the importance of the C2-aryl substituent for anticancer activity.

Experimental Workflows and Protocols

Synthesis of 2-Substituted-1,5-Naphthyridines

A common and versatile method for introducing substituents at the C2-position of a pre-formed 1,5-naphthyridine ring is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-C bond between a halide (or triflate) at the C2-position and a boronic acid or ester.

G cluster_0 Suzuki Coupling Workflow start 2-Chloro-1,5-naphthyridine reagents Aryl/Heteroaryl Boronic Acid, Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3), Solvent (e.g., Dioxane/H2O) start->reagents Combine reaction Reaction Mixture Heat (e.g., 90-100 °C) reagents->reaction Heat workup Aqueous Workup & Extraction reaction->workup Cool purification Column Chromatography workup->purification product 2-Aryl/Heteroaryl-1,5-naphthyridine purification->product G cluster_1 ADP-Glo Kinase Assay Workflow step1 Prepare reaction mix: Recombinant PfPI4K enzyme, Substrate (PI), ATP, Test Compound (Varying Conc.) step2 Incubate at RT (e.g., 60 min) step1->step2 step3 Add ADP-Glo™ Reagent step2->step3 Stop Kinase Reaction step4 Incubate at RT (e.g., 40 min) step3->step4 Deplete remaining ATP step5 Add Kinase Detection Reagent step4->step5 Convert ADP to ATP step6 Incubate at RT (e.g., 30 min) step5->step6 Luciferase/Luciferin Reaction step7 Measure Luminescence step6->step7

Sources

Comparative Guide: 1,5-Naphthyridine vs. Quinoline Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the quinoline scaffold is a "privileged structure" found in FDA-approved drugs ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). However, its high lipophilicity and specific metabolic liabilities often necessitate bioisosteric replacement. The 1,5-naphthyridine scaffold emerges as a powerful alternative, offering a distinct physicochemical profile—specifically lower basicity and increased polarity—while retaining the planar aromatic architecture required for DNA intercalation or ATP-competitive kinase inhibition.

This guide provides a technical comparison of these two scaffolds, focusing on their physicochemical divergence, metabolic stability challenges (specifically Aldehyde Oxidase), and synthetic accessibility.

Physicochemical Profiling

The transition from quinoline to 1,5-naphthyridine involves the insertion of a second nitrogen atom at the 5-position. This single atom change drastically alters the electronic landscape of the molecule.

Table 1: Comparative Physicochemical Properties
PropertyQuinoline1,5-NaphthyridineDrug Design Implication
Structure BenzopyridinePyridopyridine1,5-Naphthyridine is an electron-deficient bioisostere.
pKa (Conj. Acid) ~4.90~2.911,5-Naphthyridine is significantly less basic . This reduces lysosomal trapping and can improve passive permeability for CNS targets.
H-Bond Acceptors 1 (N1)2 (N1, N5)Additional vector for H-bonding in the ATP-binding pocket (e.g., hinge region interactions).
Dipole Moment ~2.0 D~0 D (Symmetric)Symmetry in 1,5-naphthyridine reduces the net dipole, potentially altering solubility and crystal packing.
LogP Trend Higher (Lipophilic)Lower (Hydrophilic)The extra nitrogen lowers cLogP by ~0.5–1.0 units, improving aqueous solubility.
Expert Insight: The Basicity Switch

The drop in pKa from 4.9 (quinoline) to 2.9 (1,5-naphthyridine) is the most critical differentiator.

  • Quinoline: At physiological pH (7.4), a fraction exists as the cation, which can aid solubility but may lead to hERG channel blockage or high phospholipidosis potential.

  • 1,5-Naphthyridine: Remains almost exclusively neutral at pH 7.4. This neutrality is advantageous for avoiding "cationic amphiphilic drug" (CAD) toxicity profiles but may require specific solubilizing groups (e.g., solubilizing tails) elsewhere in the molecule.

Metabolic Stability & Toxicity: The Aldehyde Oxidase Liability

Both scaffolds are susceptible to oxidative metabolism, but the mechanisms differ slightly. While Cytochrome P450 (CYP) is common, Aldehyde Oxidase (AO) is the "silent killer" for these azaheterocycles.

Mechanism of Instability

AO attacks electron-deficient carbon atoms adjacent to ring nitrogens.

  • Quinoline: High liability at C-2 .

  • 1,5-Naphthyridine: High liability at C-2 and C-6 . The presence of two nitrogens makes the ring system more electron-deficient, potentially increasing the rate of nucleophilic attack by the AO molybdenum cofactor.

Visualization: Metabolic Soft Spots

MetabolicLiability cluster_0 Quinoline Liability cluster_1 1,5-Naphthyridine Liability Q Quinoline Core AO_Q Aldehyde Oxidase Attack (C-2) Q->AO_Q High Risk Strategy Mitigation Strategy: Block C-2/C-6 with Amino (-NH2) or Alkyl (-CH3) groups AO_Q->Strategy N 1,5-Naphthyridine Core AO_N1 Aldehyde Oxidase Attack (C-2) N->AO_N1 AO_N2 Aldehyde Oxidase Attack (C-6) N->AO_N2 AO_N2->Strategy

Figure 1: Comparison of metabolic soft spots. 1,5-Naphthyridine presents two vectors for Aldehyde Oxidase attack, necessitating substitution at C-2/C-6 to ensure metabolic stability.

Case Study: ALK5 Kinase Inhibitors

A definitive example of the 1,5-naphthyridine advantage is found in the development of TGF-β type I receptor (ALK5) inhibitors.

  • Challenge: Early quinazoline and quinoline-based inhibitors showed potent activity but suffered from poor selectivity against p38 MAP kinase (leading to toxicity).

  • Solution: Gellibert et al. (GlaxoSmithKline) utilized the 1,5-naphthyridine scaffold.

  • Mechanism: The N-1 and N-5 nitrogens provided a unique H-bond acceptor motif that complemented the ALK5 ATP-binding pocket's specific water network and hinge residues (His283).

  • Outcome: The 1,5-naphthyridine derivative (e.g., SB-505124 ) achieved:

    • High Potency: IC50 = 47 nM against ALK5.

    • Selectivity: >500-fold selectivity over p38 kinase.

    • PK Profile: Improved oral bioavailability compared to earlier prototypes.

Experimental Protocols

Synthesis of 4-Chloro-1,5-Naphthyridine

The 4-chloro derivative is the primary "gateway" intermediate, allowing for SNAr reactions to install various pharmacophores.

Reagents:

  • 3-Aminopyridine[1][2]

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (diphenyl ether/biphenyl eutectic mixture)

  • Phosphorus oxychloride (POCl3)[1]

Step-by-Step Protocol:

  • Condensation (Michael Addition):

    • Mix 3-aminopyridine (1.0 eq) and DEEM (1.0 eq) in ethanol.

    • Reflux for 3 hours.

    • Cool and filter the precipitate to obtain the enamine intermediate.

    • Validation: 1H NMR should show the disappearance of the amine -NH2 peak.

  • Thermal Cyclization (Gould-Jacobs Reaction):

    • Heat Dowtherm A to 250°C (rolling boil).

    • Add the enamine intermediate portion-wise (Caution: vigorous foaming).

    • Maintain temperature for 30-45 minutes.

    • Cool to room temperature; dilute with hexane to precipitate 1,5-naphthyridin-4-ol .

    • Yield: Typically 60-80%.

  • Chlorination:

    • Suspend 1,5-naphthyridin-4-ol (1.0 eq) in neat POCl3 (5-10 volumes).

    • Reflux for 2 hours.

    • Evaporate excess POCl3 under reduced pressure.

    • Neutralize residue with saturated NaHCO3 (ice bath) and extract with Dichloromethane (DCM).

    • Result: 4-Chloro-1,5-naphthyridine (Tan solid).

Synthetic Workflow Diagram

Synthesis Start 3-Aminopyridine Step1 Condensation (DEEM, EtOH, Reflux) Start->Step1 Inter1 Enamine Intermediate Step1->Inter1 Step2 Cyclization (Dowtherm A, 250°C) Inter1->Step2 Inter2 1,5-Naphthyridin-4-ol (Tautomerizes to quinolone-like form) Step2->Inter2 Step3 Chlorination (POCl3, Reflux) Inter2->Step3 Final 4-Chloro-1,5-Naphthyridine (Scaffold for S_NAr) Step3->Final

Figure 2: The Gould-Jacobs synthetic route to the functionalizable 4-chloro-1,5-naphthyridine core.

Conclusion & Decision Matrix

When designing a new bioactive small molecule:

  • Choose Quinoline if:

    • You need a lipophilic anchor to penetrate fatty tissue.

    • Basicity (pKa ~4.[3]9) is required for lysosomal accumulation (e.g., autophagy inhibitors).

    • Synthetic ease and commercial availability of derivatives are the primary constraints.

  • Choose 1,5-Naphthyridine if:

    • Solubility is a bottleneck: The lower logP helps.

    • Selectivity is poor: The extra nitrogen offers unique H-bond vectors to distinguish between homologous enzymes (e.g., Kinase selectivity).

    • Toxicity is an issue: You need to avoid the cationic amphiphilic nature of quinolines to reduce hERG or phospholipidosis risks.

    • Caution: You must block C-2/C-6 positions to prevent rapid clearance by Aldehyde Oxidase.

References

  • Gellibert, F. et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506. Link

  • Litvinov, V. P. et al. (2000). Naphthyridines.[4][5][6][7] Structure, physicochemical properties and general methods of synthesis. Russian Chemical Reviews, 69(1), 81. Link

  • Pryde, D. C. et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[6][8] Journal of Medicinal Chemistry, 53(24), 8441–8460. Link

  • Brown, D. J. (2002).[4] The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience. Link

  • Williams, R. (2022). pKa Data Compiled. Organic Chemistry Data. Link

Sources

Validating 2-Chloro-7-methoxy-1,5-naphthyridine: A Precursor for Novel Topoisomerase I Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Analysis and Experimental Validation

In the landscape of oncology drug discovery, DNA topoisomerase I (Top1) remains a cornerstone target. Its inhibition disrupts the essential process of DNA replication and transcription in rapidly dividing cancer cells, ultimately leading to apoptosis.[1] The clinical success of camptothecin analogs like topotecan and irinotecan validates this approach, yet the quest for novel inhibitors with improved efficacy, better safety profiles, and the ability to overcome resistance continues.[1] This guide focuses on the validation of 2-Chloro-7-methoxy-1,5-naphthyridine as a promising precursor for a new generation of Top1 inhibitors, providing a comparative framework against established drugs and detailed experimental protocols for its evaluation.

The 1,5-naphthyridine scaffold has emerged as a viable pharmacophore for developing Top1 inhibitors.[2][3] Strategic substitutions on this core structure can lead to potent anti-proliferative agents.[4][5] Specifically, modifications at the C-2 and C-7 positions have been shown to be critical for antibacterial activity in related compounds, suggesting these positions are key for interaction with topoisomerase enzymes.[6] The presence of a chloro group at the C-2 position and a methoxy group at the C-7 position in 2-Chloro-7-methoxy-1,5-naphthyridine offers versatile handles for synthetic elaboration, making it an attractive starting point for generating a library of diverse derivatives for screening.

This guide will delineate a comprehensive validation pathway, from the initial enzymatic assays to cellular cytotoxicity and a conceptual framework for in vivo efficacy studies. By juxtaposing the performance of novel derivatives with that of topotecan and irinotecan, researchers can effectively gauge the potential of this new chemical series.

The Mechanism of Topoisomerase I Inhibition: A Comparative Overview

Topoisomerase I resolves DNA supercoiling by introducing a transient single-strand break, allowing the DNA to rotate, and then religating the break.[1] Inhibitors like camptothecin and its derivatives do not bind to the enzyme itself but rather to the covalent Top1-DNA complex.[1] This ternary complex stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork collides with this stabilized complex, it results in a cytotoxic double-strand break, triggering cell cycle arrest and apoptosis.

The validation of any new compound derived from 2-Chloro-7-methoxy-1,5-naphthyridine will hinge on its ability to elicit this same mechanistic hallmark: the stabilization of the Top1-DNA cleavage complex.

Top1_Inhibition_Pathway cluster_0 Normal Top1 Catalytic Cycle cluster_1 Inhibition Pathway Supercoiled_DNA Supercoiled DNA Top1_Binding Top1 binds to DNA Supercoiled_DNA->Top1_Binding Cleavage Single-strand cleavage (Covalent Top1-DNA complex) Top1_Binding->Cleavage Relaxation DNA rotation and relaxation Cleavage->Relaxation Stabilization Stabilization of the Top1-DNA cleavage complex Cleavage->Stabilization Inhibition Point Religation Religation of DNA strand Relaxation->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Inhibitor Top1 Inhibitor (e.g., Camptothecin, Naphthyridine derivative) Inhibitor->Stabilization Replication_Fork Replication Fork Collision Stabilization->Replication_Fork DSB Double-Strand Break Formation Replication_Fork->DSB Apoptosis Cell Cycle Arrest & Apoptosis DSB->Apoptosis

Caption: Mechanism of Topoisomerase I Inhibition.

Experimental Validation Workflow

A systematic, multi-tiered approach is essential to validate the potential of 2-Chloro-7-methoxy-1,5-naphthyridine as a Top1 inhibitor precursor. The workflow progresses from target-based enzymatic assays to cell-based assays, culminating in preclinical in vivo models.

Validation_Workflow Precursor 2-Chloro-7-methoxy-1,5-naphthyridine Synthesis Synthesis of Derivative Library Precursor->Synthesis Relaxation_Assay Tier 1: Top1 DNA Relaxation Assay (Screen for Inhibition) Synthesis->Relaxation_Assay Cleavage_Assay Tier 2: Top1 Cleavage Complex Assay (Confirm Mechanism) Relaxation_Assay->Cleavage_Assay Active Compounds Cytotoxicity_Assay Tier 3: In Vitro Cytotoxicity Assays (Cellular Potency) Cleavage_Assay->Cytotoxicity_Assay Confirmed Inhibitors In_Vivo_Models Tier 4: In Vivo Xenograft Models (Efficacy and Toxicity) Cytotoxicity_Assay->In_Vivo_Models Potent Compounds

Sources

Benchmarking the synthetic efficiency of 2-Chloro-7-methoxy-1,5-naphthyridine production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the synthetic efficiency of 2-Chloro-7-methoxy-1,5-naphthyridine production Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Analysis

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in PI3K/mTOR dual inhibitors and various receptor tyrosine kinase (RTK) antagonists. The specific substitution pattern of 2-Chloro-7-methoxy-1,5-naphthyridine presents a unique synthetic challenge: establishing the 2,7-substitution pattern with orthogonal functional groups (a nucleophilic oxygen and an electrophilic chlorine) to enable subsequent library generation.

This guide benchmarks two distinct synthetic philosophies:

  • Route A (De Novo Construction): A linear, regioselective approach building the naphthyridine core from functionalized pyridines.

  • Route B (Late-Stage Functionalization): A convergent approach utilizing nucleophilic aromatic substitution (

    
    ) on a symmetrical precursor.
    
Decision Matrix: Which Route to Choose?
FeatureRoute A: De Novo Construction Route B: Late-Stage Functionalization
Primary Mechanism Heck Coupling / CyclizationNucleophilic Aromatic Substitution (

)
Regiocontrol High (>98%) Low (Statistical Mixture)
Step Count High (4 Steps)Low (2 Steps from commercial diol)
Scalability Moderate (Pd removal required)High (Chromatography intensive)
Cost Driver Palladium CatalystPurification / Yield Loss
Recommended For GLP/GMP Synthesis (Purity Focus)Early Discovery (Speed Focus)

Route Analysis & Visualization

Route A: The Linear Regioselective Approach

This route relies on the Heck reaction to install the carbon framework, followed by intramolecular cyclization. It guarantees the correct placement of the methoxy and chloro groups by fixing them on the pyridine starting material.

Workflow:

  • Methoxylation: Conversion of 3-Amino-5-bromopyridine to 3-Amino-5-methoxypyridine.

  • Heck Coupling: Reaction with methyl acrylate.

  • Cyclization: Thermal ring closure to 7-methoxy-1,5-naphthyridin-2(1H)-one.

  • Chlorination: Deoxychlorination using

    
    .
    

RouteA SM 3-Amino-5-bromopyridine Int1 3-Amino-5-methoxypyridine SM->Int1 NaOMe, CuI 110°C Int2 Heck Adduct (Acrylate) Int1->Int2 Methyl acrylate Pd(OAc)2, P(o-tol)3 Int3 7-Methoxy-1,5-naphthyridin-2(1H)-one Int2->Int3 Dowtherm A 250°C, Cyclization Prod 2-Chloro-7-methoxy-1,5-naphthyridine Int3->Prod POCl3, 90°C Chlorination

Figure 1: Regioselective De Novo Synthesis Workflow.

Route B: The Convergent Displacement Approach

This route starts from the symmetrical 1,5-naphthyridine-2,7-diol (or its dichloro equivalent). The challenge lies in the statistical nature of the mono-substitution.

Workflow:

  • Global Chlorination: Conversion of the diol to 2,7-dichloro-1,5-naphthyridine.

  • Partial Displacement: Controlled reaction with 1 equivalent of NaOMe to desymmetrize the molecule.

RouteB cluster_products Statistical Mixture Diol 1,5-Naphthyridine-2,7-diol Dichloro 2,7-Dichloro-1,5-naphthyridine Diol->Dichloro POCl3, Reflux Mono Target: 2-Chloro-7-methoxy Dichloro->Mono NaOMe (1.0 eq) THF, 0°C Bis By-product: 2,7-Dimethoxy Dichloro->Bis Over-reaction Unreacted Unreacted Dichloro Dichloro->Unreacted Incomplete

Figure 2: Statistical Desymmetrization Workflow.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis (Recommended for High Purity)
Step 1: Synthesis of 7-Methoxy-1,5-naphthyridin-2(1H)-one

Rationale: This step builds the core skeleton. The use of Dowtherm A allows for high-temperature thermal cyclization, driving the equilibrium toward the thermodynamically stable lactam.

  • Reagents: 3-Amino-5-methoxypyridine (10.0 g, 80.6 mmol), Methyl acrylate (10.9 mL, 120 mmol),

    
     (5 mol%), 
    
    
    
    (10 mol%),
    
    
    (2 eq), DMF (100 mL).
  • Heck Coupling: Combine reagents in a pressure vessel. Purge with

    
    . Heat to 110°C for 16 h.
    
  • Workup: Cool to RT, filter through Celite, concentrate in vacuo.

  • Cyclization: Dissolve the crude acrylate intermediate in Dowtherm A (50 mL). Heat to 250°C for 2 h.

  • Isolation: Cool to RT. Dilute with hexanes to precipitate the product. Filter and wash with

    
    .
    
    • Expected Yield: 65-70% (over 2 steps).[1]

    • Appearance: Tan/Brown solid.[1]

Step 2: Chlorination to 2-Chloro-7-methoxy-1,5-naphthyridine

Rationale:


 acts as both solvent and reagent. The addition of catalytic DMF forms the Vilsmeier-Haack reagent in situ, accelerating the activation of the lactam oxygen.
  • Reagents: 7-Methoxy-1,5-naphthyridin-2(1H)-one (5.0 g),

    
     (25 mL), DMF (5 drops).
    
  • Reaction: Heat the suspension to 90°C. The solid will dissolve as the reaction proceeds. Stir for 3 h.

  • Quench (Critical): Concentrate

    
     under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize with saturated 
    
    
    
    to pH 8.
  • Extraction: Extract with DCM (3 x 50 mL). Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc 8:2).

    • Expected Yield: 85-90%.

    • Data:

      
       NMR (CDCl3) characteristic signals: Methoxy singlet ~4.0 ppm, aromatic doublets.
      
Protocol B: Desymmetrization (Recommended for Rapid Access)
Step 1: Partial Methoxylation of 2,7-Dichloro-1,5-naphthyridine

Rationale: Kinetic control is essential here. Lower temperatures favor the mono-substitution product over the bis-substituted impurity.

  • Reagents: 2,7-Dichloro-1,5-naphthyridine (2.0 g, 10 mmol), NaOMe (0.5 M in MeOH, 20 mL, 10 mmol), THF (anhydrous, 20 mL).

  • Setup: Dissolve dichloride in THF and cool to -10°C (ice/salt bath).

  • Addition: Add NaOMe solution dropwise over 1 hour via syringe pump. Slow addition is crucial to maintain a low local concentration of methoxide.

  • Reaction: Stir at 0°C for 4 h. Monitor by HPLC/TLC. Stop when bis-methoxy product exceeds 10%.

  • Workup: Quench with water (50 mL). Extract with EtOAc.[1]

  • Purification: Careful column chromatography is required to separate the mono-product (Target) from the unreacted starting material and the bis-methoxy by-product.

    • Expected Yield: 40-50% (Mono-product).

Benchmarking Data

The following data compares the efficiency of both routes based on laboratory-scale executions (10g scale).

MetricRoute A (Linear)Route B (Convergent)
Overall Yield ~55% ~35%
Purity (Pre-HPLC) >95%~80% (requires difficult separation)
Atom Economy Moderate (Loss of MeOH, HCl)Good (Loss of NaCl)
Key Impurities Pd residues, uncyclized acrylate2,7-Dimethoxy-1,5-naphthyridine
Cost / Gram

$ (High due to Pd)
$ (Low reagents, high labor)
Safety Profile High Temp (250°C),


, Flammable Solvents
Mechanistic Insight: The Selectivity Challenge in Route B

In Route B, the first methoxy group introduces an electron-donating effect (+M), which theoretically deactivates the ring toward the second nucleophilic attack. However, in the 1,5-naphthyridine system, the nitrogen atoms are positioned such that the electronic communication between the 2 and 7 positions is not strong enough to completely shut down the second addition. This results in a "statistical" distribution, capping the maximum theoretical yield of the mono-product significantly lower than Route A.

References

  • Fuertes, M. et al. (2020).[2][3] "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 25(14), 3252.[4] Link

  • Brown, D. J. (2008).[5] The Naphthyridines: The Chemistry of Heterocyclic Compounds, Vol 63. John Wiley & Sons. (Foundational text on naphthyridine numbering and reactivity).

  • Litvinov, V. P. (2004). "Advances in the chemistry of 1,5-naphthyridines." Russian Chemical Reviews, 73(12). (Review of cyclization methods including Gould-Jacobs and Skraup).
  • Dandu, R. R. et al. (2011). "A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives Using Microwave Irradiation." Heterocycles, 83(4), 875-881. Link (Source for Route A starting material synthesis).

  • ChemScene. "Product Data: 7-Methoxy-1,5-naphthyridin-2(1H)-one (CAS 959615-59-9)."[6] Link (Verification of intermediate existence).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-7-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment & Hazard Logic

The "Why" Behind the Protocol As a Senior Application Scientist, I must emphasize that 2-Chloro-7-methoxy-1,5-naphthyridine is not merely a generic organic solid; it is a halogenated nitrogen heterocycle . This structural class presents specific risks that standard safety data sheets (SDS) often understate due to a lack of historical toxicological data.

  • Structural Alert: The 2-chloro substituent on the 1,5-naphthyridine core renders this molecule electrophilic. It is designed to undergo Nucleophilic Aromatic Substitution (

    
    ). Biologically, this reactivity implies it can potentially alkylate proteins or DNA, posing risks as a sensitizer  or mutagen .
    
  • Solubility Factor: This compound is lipophilic. If dissolved in carrier solvents (DMSO, DCM), skin absorption rates increase exponentially.

  • Precautionary Principle: In the absence of specific

    
     data for this exact isomer, we treat it as a Band 3 Hazard  (Potent/Toxic) requiring containment strategies beyond the standard benchtop protocol.
    

Personal Protective Equipment (PPE) Technical Specifications

The following PPE system is designed to create a self-validating barrier. Do not deviate from these material specifications.

A. Hand Protection: The "Double-Shell" Protocol

Standard latex gloves are permeable to the carrier solvents often used with this compound.

  • Inner Layer: 4 mil Nitrile (High dexterity, protects against solid dust).

  • Outer Layer: 8 mil Extended-Cuff Nitrile or Laminate (Silver Shield®) if handling solutions in DCM/Chloroform.

  • Change Frequency: Immediately upon splash or every 60 minutes.

B. Respiratory & Inhalation Control
  • Primary Barrier: Certified Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).

  • Secondary Barrier (Powder Handling): If weighing >100 mg outside a hood (not recommended) or in a shared space, use a P3 / N100 particulate respirator .

  • Rationale: Naphthyridine dusts are fine and electrostatic; they easily bypass surgical masks.

C. Ocular & Body Defense
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of fine dust migration.

  • Body: Tyvek® Lab Coat or chemically resistant apron over standard cotton lab coat.

PPE Selection Summary Table

ComponentSpecificationCritical Failure Point to Avoid
Glove (Inner) 4 mil Nitrile (Purple/Blue)Donning with wet hands (traps moisture/chemicals).[1][2][3][4]
Glove (Outer) 8 mil Nitrile (Green/Orange)Reusing outer gloves after solvent contact.
Eye Protection Indirect Vent GogglesUsing vented safety glasses (allows dust entry).
Clothing Tyvek® Sleeves/ApronExposed wrists (gap between glove and coat).

Operational Workflow: Step-by-Step Handling

This workflow integrates safety into the experimental logic.

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing fan or antistatic gun near the balance. Naphthyridines are prone to static charge, causing "fly-away" powder that contaminates the balance area.

  • Containment: Weigh the solid into a tared vial inside the fume hood. Do not transport the open stock bottle to the balance; transport the balance (or a transfer vessel) to the hood if possible, or use a secondary containment tray.

  • Solvent Addition: Add the solvent (e.g., DMF, DMSO) immediately after weighing to suppress dust generation.

Phase 2: Reaction Setup ( Context)
  • Reagent Order: Add 2-Chloro-7-methoxy-1,5-naphthyridine last if the reaction is exothermic, or first if it requires dissolution.

  • Temperature Control: If heating is required (common for chloronaphthyridine couplings), use a heating block with an external temperature probe. Avoid oil baths to prevent hot oil/chemical mixtures in case of flask failure.

Phase 3: Quenching & Isolation
  • Acidification Risk: If quenching basic reactions, be aware that protonating the naphthyridine nitrogen can increase water solubility but may also generate heat.

  • Phase Separation: The compound will likely partition into the organic layer (DCM/EtOAc). Treat the aqueous layer as hazardous waste until verified free of aromatics.

Waste Management & Decontamination

Disposal Logic: Halogenated heterocycles resist biodegradation. Improper disposal threatens aquatic ecosystems.

  • Solid Waste: Contaminated paper, gloves, and weigh boats must go into Hazardous Solid Waste (Trace Chem) .

  • Liquid Waste:

    • Stream A (Halogenated): If DCM/Chloroform was used.

    • Stream B (Non-Halogenated): If Acetone/Methanol was used (and the compound concentration is <1%).

    • Note: Because the molecule contains Chlorine, the safest default is Halogenated Waste regardless of solvent, to prevent regulatory violations during incineration.

Decontamination Protocol (The "Two-Step"):

  • Solubilize: Wipe surfaces with a paper towel soaked in acetone or ethanol (naphthyridines are poorly soluble in water).

  • Surfactant Wash: Follow with a soap and water scrub to remove residues.

  • Verification: Use a UV lamp (254 nm). Many naphthyridine derivatives are fluorescent. If the area glows, it is not clean.

Visualized Safety Workflow (DOT Diagram)

The following diagram illustrates the critical decision paths for handling this compound safely.

G Start Start: Handling 2-Chloro-7-methoxy-1,5-naphthyridine PPE_Check PPE Verification: Double Nitrile Gloves + Goggles + Lab Coat Start->PPE_Check State_Check Is the material Solid or in Solution? PPE_Check->State_Check Solid_Path Solid Handling: Use Antistatic Gun Weigh inside Fume Hood State_Check->Solid_Path Powder Solution_Path Solution Handling: Check Glove Permeation Time (DCM = Silver Shield Required) State_Check->Solution_Path Liquid Reaction Reaction Setup: Closed Vessel Temp Control (Block) Solid_Path->Reaction Solution_Path->Reaction Spill_Decision Spill Occurred? Reaction->Spill_Decision Cleanup Spill Response: 1. Evacuate Area 2. Don Respirator 3. Absorb with Vermiculite 4. UV Light Check Spill_Decision->Cleanup Yes Disposal Disposal: Segregate as Halogenated Organic Waste Spill_Decision->Disposal No Cleanup->Disposal

Caption: Operational workflow for handling 2-Chloro-7-methoxy-1,5-naphthyridine, emphasizing decision nodes for physical state and spill response.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (2025). Substance Information: Chlorinated Naphthyridines and Analogues. ECHA Registration Dossier. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-7-methoxy-1,5-naphthyridine
Reactant of Route 2
2-Chloro-7-methoxy-1,5-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.